molecular formula C9H9N3 B1302027 3-(1H-pyrazol-3-yl)aniline CAS No. 89260-46-8

3-(1H-pyrazol-3-yl)aniline

Cat. No.: B1302027
CAS No.: 89260-46-8
M. Wt: 159.19 g/mol
InChI Key: SXPNWQIDNWGAEB-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-3-yl)aniline is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-pyrazol-5-yl)aniline
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InChI

InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPNWQIDNWGAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
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DSSTOX Substance ID

DTXSID00370710
Record name 3-(1H-pyrazol-3-yl)aniline
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Molecular Weight

159.19 g/mol
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CAS No.

89260-46-8
Record name 3-(1H-Pyrazol-3-yl)benzenamine
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Record name 3-(1H-pyrazol-3-yl)aniline
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Record name 3-(1H-Pyrazol-3-yl)aniline
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Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1H-Pyrazol-3-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The this compound scaffold is a quintessential example of such a structure. It elegantly combines two critical pharmacophores: the pyrazole ring, a versatile five-membered heterocycle known for its hydrogen bonding capabilities and metabolic stability, and the aniline moiety, a primary aromatic amine that serves as a crucial synthetic handle and a key interaction point for many protein targets.

This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of this compound. We will move beyond a simple recitation of facts to explain the causality behind its properties and the strategic choices made in its synthesis and application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this potent building block in their discovery programs.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. These characteristics dictate its behavior in both chemical reactions and biological systems.

Core Chemical Identity

This compound exists in a state of tautomeric equilibrium, where the proton on the pyrazole nitrogen can reside on either nitrogen atom. The 3-substituted and 5-substituted isomers are the same molecule due to this tautomerism, though it is commonly named as this compound or 3-(1H-pyrazol-5-yl)aniline.[1] For the purpose of this guide, we will use the former.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3-(1H-Pyrazol-5-yl)aniline, 3-(3-Pyrazolyl)aniline[1]
CAS Number 89260-46-8[1]
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)N)C2=CC=NN2[1]
Physical Properties

The physical properties of a compound influence its handling, formulation, and pharmacokinetic profile.

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be a crystalline solid at room temperature.Based on related pyrazole and aniline derivatives.
Melting Point Not explicitly reported in readily available literature.Requires experimental determination.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in water and nonpolar solvents.The presence of both aromatic rings and hydrogen-bonding groups (amine, pyrazole N-H) supports this profile.
XLogP3 (Computed) 1.2[1]
Spectroscopic Profile: The Molecular "Fingerprint"

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized compound. The expected spectral features for this compound are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation.

    • Aromatic Region (δ 6.5-8.0 ppm): Expect complex multiplets corresponding to the four protons on the aniline ring and the two C-H protons on the pyrazole ring. The substitution pattern on the aniline ring will lead to distinct splitting patterns.

    • Amine Protons (-NH₂): A broad singlet, typically in the δ 3.5-5.0 ppm range, which will disappear upon D₂O exchange. This is a classic confirmatory test for labile protons.

    • Pyrazole N-H Proton: A very broad singlet, often further downfield (δ 10-13 ppm), which will also disappear upon D₂O exchange. Its broadness is due to quadrupole broadening and exchange.

  • ¹³C NMR Spectroscopy: This technique confirms the carbon framework. Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule, with shifts reflecting their electronic environment (e.g., aromatic C-H vs. C-N).

  • FT-IR Spectroscopy: Infrared spectroscopy provides definitive evidence of key functional groups.

    • N-H Stretching: Two sharp-to-medium peaks around 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) symmetric and asymmetric stretches.[2] A broader absorption in the same region corresponds to the pyrazole N-H stretch.

    • C=C and C=N Stretching: Multiple sharp peaks in the 1450-1650 cm⁻¹ region are indicative of the aromatic rings and the pyrazole C=N bond.

    • Aromatic C-H Bending: Strong absorptions below 900 cm⁻¹ confirm the substitution pattern on the benzene ring.

  • Mass Spectrometry: This confirms the molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 159 or 160, respectively.

Section 2: Synthesis and Purification

The synthesis of this compound can be approached from several angles. The choice of route depends on starting material availability, scalability, and desired purity.

Retrosynthetic Analysis & Strategic Considerations

A retrosynthetic approach reveals two primary strategies for constructing the target molecule. The choice between them is a strategic one, balancing the complexity of the pyrazole synthesis against the challenges of a late-stage functional group transformation.

G cluster_0 Strategy A: Late-Stage Reduction cluster_1 Strategy B: Pyrazole Formation on Aniline Target This compound NitroPyrazole 3-(3-Nitrophenyl)-1H-pyrazole Target->NitroPyrazole Nitro Group Reduction AminoDiketone 1-(3-Aminophenyl)-1,3-butanedione Target->AminoDiketone Pyrazole Ring Formation NitroAcetophenone 3'-Nitroacetophenone NitroPyrazole->NitroAcetophenone Pyrazole Ring Formation Hydrazine Hydrazine Source NitroPyrazole->Hydrazine Pyrazole Ring Formation AminoAcetophenone 3'-Aminoacetophenone AminoDiketone->AminoAcetophenone Claisen Condensation

Caption: Retrosynthetic analysis of this compound.

Strategy A (Late-Stage Reduction) is often preferred. It involves synthesizing the more stable 3-(3-nitrophenyl)-1H-pyrazole first and then reducing the nitro group in the final step. This avoids exposing the reactive aniline group to the conditions of pyrazole synthesis. A similar protocol has been successfully used for the para-isomer.[3]

Recommended Synthetic Protocol (via Strategy A)

This protocol is a self-validating system. Successful formation of the intermediate in Step 1, confirmed by spectroscopy, is a prerequisite for proceeding to Step 2.

Step 1: Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 3'-nitroacetophenone (1.0 eq) and ethanol (5-10 mL per gram of acetophenone).

  • Reaction Initiation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Heating: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC, observing the consumption of the starting acetophenone.

  • Intermediate Work-up: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude enaminone is typically used directly in the next step without further purification.

  • Cyclization: Dissolve the crude intermediate in glacial acetic acid (5-10 mL per gram of original acetophenone). Add hydrazine hydrate (1.1 eq) dropwise while keeping the temperature below 30°C with an ice bath.

  • Final Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Reagents & Setup: In a flask suitable for hydrogenation, suspend 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in methanol or ethanol (15-20 mL per gram).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10% w/w) to the suspension.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at 50 psi on a Parr shaker).

  • Reaction: Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases. Monitor the reaction by TLC.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C is flammable when dry and should be handled while wet.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: The final product, this compound, can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to achieve high purity.

Synthetic Workflow Diagram

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitro Reduction A 1. 3'-Nitroacetophenone + DMF-DMA in EtOH B 2. Reflux (2-4h) A->B C 3. Evaporate Solvent B->C D 4. Dissolve in Acetic Acid C->D E 5. Add Hydrazine Hydrate D->E F 6. Reflux (4-6h) E->F G 7. Precipitate in Ice Water F->G H 8. Filter & Dry G->H I Intermediate: 3-(3-Nitrophenyl)-1H-pyrazole H->I J 9. Suspend in MeOH + 10% Pd/C I->J Proceed to Step 2 K 10. Hydrogenate (H2, RT) J->K L 11. Filter through Celite K->L M 12. Evaporate Solvent L->M N Final Product: This compound M->N

Caption: Step-by-step workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from its dual reactivity. The aniline nitrogen is a potent nucleophile, while the pyrazole ring offers sites for N-alkylation and serves as a robust hydrogen bond donor/acceptor.

Key Transformations and Derivative Synthesis

This molecule is a gateway to vast chemical libraries. The primary reaction vectors are modifications at the aniline amine and the pyrazole nitrogen. These transformations are foundational in fragment-based drug design and lead optimization.

  • Reactions at the Aniline Moiety: The -NH₂ group is a versatile handle for forming amides, ureas, sulfonamides, and for participating in condensation reactions to build more complex heterocyclic systems, such as pyrazolo[3,4-b]quinolines.[4]

  • Reactions at the Pyrazole Moiety: The pyrazole N-H is acidic and can be deprotonated and subsequently alkylated or arylated. This modification is critical for tuning solubility, modulating metabolic stability, and exploring interactions within a protein's binding pocket. Regioselectivity (alkylation at N1 vs. N2) can be an issue, often yielding a mixture of isomers that may require chromatographic separation.

Logical Flow of Derivative Synthesis

G cluster_0 Aniline Reactions cluster_1 Pyrazole Reactions Start This compound Amide Amides Start->Amide RCOCl, Base Urea Ureas Start->Urea Isocyanate FusedRing Fused Heterocycles (e.g., Pyrazoloquinolines) Start->FusedRing Diketone, Acid cat. N1_Alkyl N1-Alkylpyrazoles Start->N1_Alkyl R-X, Base

Caption: Common synthetic pathways originating from the core scaffold.

Role in Drug Discovery

The pyrazole-aniline motif is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors. The pyrazole N-H and one of the ring nitrogens often form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding site, a critical anchoring point for many inhibitors. The aniline portion typically points out towards the solvent-exposed region, providing a vector for adding substituents that can enhance potency and selectivity.[5][6] Derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7]

Section 4: Safety and Handling

Scientific integrity demands a commitment to safety. Proper handling of this compound is essential to mitigate risks.

Hazard Identification

Based on aggregated GHS data, this compound and its close isomers are classified with the following hazards:[1][8][9]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[11]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its combination of a robust, interactive pyrazole core and a synthetically versatile aniline handle provides an ideal platform for generating diverse chemical libraries. A comprehensive understanding of its physicochemical properties, a reliable synthetic strategy, and a firm grasp of its reactivity and safety profile are essential for any researcher aiming to unlock its full potential in drug discovery and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link][1]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved January 11, 2026, from [Link][12]

  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link][8]

  • National Institutes of Health (NIH). (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved January 11, 2026, from [Link][5]

  • MDPI. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2021). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation. Retrieved January 11, 2026, from [Link][6]

  • SciSpace. (2012). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved January 11, 2026, from [Link][13]

  • PrepChem.com. (n.d.). Synthesis of 3-(4-aminophenyl)-pyrazole. Retrieved January 11, 2026, from [Link][3]

  • PubChem. (n.d.). 4-(1H-pyrazol-3-yl)aniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link][9]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 11, 2026, from [Link][14]

  • MDPI. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved January 11, 2026, from [Link][4]

  • ResearchGate. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved January 11, 2026, from [Link][7]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved January 11, 2026, from [Link][2]

Sources

A Comprehensive Technical Guide to 3-(1H-pyrazol-3-yl)aniline (CAS: 89260-46-8): A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(1H-pyrazol-3-yl)aniline, a heterocyclic amine that has emerged as a critical building block in modern medicinal chemistry. Possessing the dual functionalities of an aromatic amine and a pyrazole ring, this compound serves as a versatile scaffold, particularly in the design and synthesis of potent and selective kinase inhibitors. This document will detail the chemical properties, synthesis, and characterization of this compound. Furthermore, it will provide expert insights into its primary application as a foundational core in the development of targeted therapeutics, offering detailed protocols and exploring the biological signaling pathways these derivative compounds modulate.

Introduction: The Pyrazole-Aniline Scaffold in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] The pyrazole ring is a bioisostere for various functional groups and can engage in crucial hydrogen bonding interactions with protein targets. When coupled with an aniline moiety, as in this compound, the resulting structure offers a unique combination of a hydrogen bond donor/acceptor system (pyrazole) and a versatile handle for further chemical modification (aniline).

This unique topology makes this compound an ideal starting point for the synthesis of kinase inhibitors. The pyrazole can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors. The aniline group, projecting out of the ATP-binding pocket, provides a vector for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties. This guide will serve as a comprehensive resource for researchers looking to leverage this powerful chemical entity.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations is paramount for the effective and safe utilization of any chemical reagent in a research setting.

Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 89260-46-8[2][3]
Molecular Formula C₉H₉N₃[2][3]
Molecular Weight 159.19 g/mol [2][3]
IUPAC Name This compound[2]
Appearance Off-white to yellow or brown solidSupplier Data
Solubility Soluble in DMSO, Methanol, and other polar organic solventsSupplier Data
XLogP3 1.2[2][3]
Hydrogen Bond Donor Count 2[2][3]
Hydrogen Bond Acceptor Count 2[2][3]
Safety and Handling

While specific toxicological data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.

  • Hazard Identification : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

  • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.

  • Handling : Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry place.

  • Incompatible Materials : Strong oxidizing agents.

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a reliable two-step sequence involving the formation of a pyrazole ring followed by the reduction of a nitro group. This approach provides a clear and scalable path to the desired product.

Synthetic Workflow

The overall synthetic strategy is depicted below. The process begins with the cyclization of a substituted chalcone with hydrazine to form the pyrazole ring, followed by the chemical reduction of the nitro group to the target aniline.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitro Group Reduction A 1-(3-Nitrophenyl)ethan-1-one + Benzaldehyde B NaOH, Ethanol (Claisen-Schmidt) A->B C (E)-1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone) B->C D Hydrazine Hydrate, Formic Acid C->D E 3-(3-Nitrophenyl)-1H-pyrazole D->E F 3-(3-Nitrophenyl)-1H-pyrazole G SnCl2·2H2O, Ethanol or Pd/C, H2 F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole (Intermediate)

This protocol is adapted from established methods for pyrazole synthesis from chalcone precursors.[5]

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • To a stirred solution of 3-nitroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting materials are consumed.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product, (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.

    • Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol if necessary.

  • Pyrazole Cyclization:

    • To a solution of the chalcone (1.0 eq) in a suitable solvent such as formic acid or ethanol, add hydrazine hydrate (2.0 eq) dropwise.[5]

    • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.[5]

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid, 3-(3-nitrophenyl)-1H-pyrazole, is collected by filtration, washed with water, and dried.

PART 2: Synthesis of this compound (Final Product)

This step involves the standard reduction of an aromatic nitro group.

  • Reduction using Tin(II) Chloride:

    • Suspend 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid portion-wise, controlling any exotherm with an ice bath.

    • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide until the pH is >10, which will precipitate tin salts.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Alternative Reduction using Catalytic Hydrogenation:

    • Dissolve 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in methanol or ethyl acetate.

    • Add palladium on carbon (10% w/w, 0.05-0.10 eq) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound. This method often yields a cleaner product requiring minimal further purification.

Analytical Characterization
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for both the aniline and pyrazole rings.

    • Aniline Protons : A complex multiplet pattern in the aromatic region (approx. δ 6.5-7.5 ppm) corresponding to the four protons on the aniline ring.

    • Pyrazole Protons : Two distinct signals for the pyrazole ring protons. The C4-H proton will likely appear as a triplet or doublet of doublets around δ 6.3-6.7 ppm, and the C5-H proton will be further downfield.

    • Amine and Pyrazole N-H : Broad singlets for the -NH₂ and pyrazole N-H protons, which are exchangeable with D₂O. Their chemical shifts can vary depending on solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine distinct signals.

    • Aniline Carbons : Six signals in the aromatic region (approx. δ 110-150 ppm). The carbon bearing the amino group (C-NH₂) will be significantly upfield compared to the others.

    • Pyrazole Carbons : Three signals corresponding to the pyrazole ring carbons (approx. δ 100-145 ppm).

  • Mass Spectrometry :

    • Electrospray Ionization (ESI-MS) : In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 160.09.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The primary and most significant application of this compound is as a foundational scaffold for the synthesis of kinase inhibitors. Its structure is adept at targeting the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

General Binding Mode

The pyrazole-aniline core typically orients itself within the kinase active site to maximize favorable interactions.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor 3-(Pyrazol-3-yl)aniline Core hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket s_pocket Solvent-Exposed Region pyrazole Pyrazole Ring pyrazole->hinge H-Bonds pyrazole->d_pocket Van der Waals aniline Aniline Ring aniline->gatekeeper Steric Interaction aniline->s_pocket Projects Towards substituent R-Group (for potency/ selectivity) substituent->s_pocket Occupies

Caption: General binding mode of a pyrazole-aniline inhibitor.

The pyrazole's two nitrogen atoms act as both hydrogen bond donors and acceptors, forming critical interactions with the backbone amide groups of the kinase hinge region. The aniline ring then serves as a platform for synthetic elaboration, allowing chemists to introduce various R-groups that can extend into solvent-exposed regions or other pockets to confer potency and selectivity against specific kinases.

Case Study: Synthesis of a JNK Inhibitor

The c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress and are implicated in neurodegenerative diseases and inflammation.[5] The aminopyrazole scaffold has been successfully employed to develop potent JNK inhibitors. The synthesis of a representative JNK inhibitor, analogous to reported compounds like SR-3306, demonstrates the utility of this compound.[6][7]

Workflow for JNK Inhibitor Synthesis:

G A This compound C Amide Coupling (e.g., EDC, HOBt) A->C B 3-Bromobenzoic Acid B->C D Amide Intermediate C->D E Urea Formation (e.g., Isocyanate) D->E F Final JNK Inhibitor (e.g., SR-3306 analogue) E->F

Caption: Synthetic workflow for a JNK inhibitor.

Exemplary Protocol (Amide Coupling and Urea Formation): [7]

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add 3-bromobenzoic acid (1.0 eq).

    • Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), followed by a base like N,N-diisopropylethylamine (DIEA) (2.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography to yield the amide intermediate.

  • Urea Formation:

    • Dissolve the amide intermediate (1.0 eq) in an anhydrous solvent like DCM.

    • Add the desired isocyanate (e.g., cyclopentyl isocyanate) (1.1 eq) and stir at room temperature.[7]

    • Monitor the reaction by TLC. Upon completion, the solvent can be removed, and the resulting product purified by recrystallization or chromatography to yield the final urea-containing JNK inhibitor.

This modular synthesis allows for the rapid generation of a library of analogues by varying both the acid chloride/carboxylic acid and the isocyanate, enabling extensive Structure-Activity Relationship (SAR) studies.[7]

Targeted Signaling Pathways

Derivatives of this compound have been developed to target several critical signaling pathways involved in disease.

A. JNK Signaling Pathway:

JNKs are activated by cellular stress and inflammatory cytokines. Once activated, they phosphorylate transcription factors like c-Jun, leading to changes in gene expression that can promote apoptosis or inflammation. JNK inhibitors derived from the pyrazole-aniline scaffold block this phosphorylation event.

G Stress Stress / Cytokines MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Nucleus Nucleus cJun->Nucleus Response Apoptosis / Inflammation Nucleus->Response Inhibitor Pyrazole-Aniline JNK Inhibitor Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway.

B. FLT3 Signaling Pathway:

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for hematopoietic cell development. Mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving the proliferation of leukemic cells in Acute Myeloid Leukemia (AML).[6][8] Pyrazole-aniline based inhibitors can block the ATP-binding site of mutated FLT3, inhibiting its autophosphorylation and downstream signaling through pathways like STAT5, MAPK, and AKT.[8]

G FLT3 FLT3-ITD Mutant Receptor Dimer Ligand-Independent Dimerization FLT3->Dimer AutoPhos Autophosphorylation Dimer->AutoPhos STAT5 STAT5 Pathway AutoPhos->STAT5 RAS_MAPK RAS/MAPK Pathway AutoPhos->RAS_MAPK PI3K_AKT PI3K/AKT Pathway AutoPhos->PI3K_AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrazole-Aniline FLT3 Inhibitor Inhibitor->AutoPhos

Caption: Inhibition of the FLT3 signaling pathway in AML.

Conclusion

This compound is a molecule of significant strategic value for researchers in drug discovery. Its robust and modular synthesis, combined with its proven effectiveness as a hinge-binding scaffold for kinase inhibitors, makes it an indispensable tool. The insights provided in this guide—from detailed synthetic protocols and characterization data to the mechanistic basis of its application in targeting critical disease pathways—are intended to empower scientists to fully exploit the potential of this versatile chemical entity. As the quest for more selective and potent targeted therapies continues, the pyrazole-aniline core, and specifically this compound, is poised to remain at the forefront of innovative kinase inhibitor design.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. (URL: [Link])

  • This compound | C9H9N3 | CID 2735398 - PubChem. (URL: [Link])

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. (URL: [Link])

  • Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson's Disease. ACS Chemical Neuroscience. (URL: [Link])

  • This compound | C9H9N3 | CID 2735398 - PubChem. (URL: [Link])

  • 3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713 - PubChem. (URL: [Link])

  • This compound | C9H9N3 | CID 2735398 - PubChem. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (URL: [Link])

  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank. (URL: [Link])

  • Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... - ResearchGate. (URL: [Link])

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physical properties of 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(1H-pyrazol-3-yl)aniline

Abstract

This compound is a pivotal heterocyclic amine building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of targeted oncology agents such as the VEGFR inhibitor Axitinib. Accurate and comprehensive characterization of its physical properties is a non-negotiable prerequisite for its effective use in drug discovery, process development, and manufacturing. This guide provides a framework for the systematic evaluation of this compound, moving beyond predicted data to establish robust, experimentally-derived physicochemical profiles. It is intended for researchers, analytical scientists, and drug development professionals who require a practical, in-depth understanding of how to characterize this and similar key intermediates.

Compound Identity and Molecular Structure

The foundational step in any physicochemical analysis is the unambiguous confirmation of the compound's identity and structure.

  • IUPAC Name: this compound[1]

  • Alternate Names: 3-(1H-pyrazol-3-yl)benzenamine, m-(5-pyrazolyl)aniline[1]

  • CAS Number: 89260-46-8[1]

  • Molecular Formula: C₉H₉N₃[1]

  • Molecular Weight: 159.19 g/mol [1][2]

  • Chemical Structure:

    
    
    

Summary of Computed Physicochemical Properties

While experimental data is paramount, computational models provide a valuable preliminary assessment. The following table summarizes key properties predicted by established algorithms. It must be emphasized that these values are estimations and require experimental verification.

PropertyPredicted ValueSource
Molecular Weight 159.19 g/mol PubChem[1]
Density 1.238 g/cm³ChemSrc[3]
Boiling Point 442.3 °C at 760 mmHgChemSrc[3]
XLogP3 1.2PubChem[1]
Monoisotopic Mass 159.079647300 DaPubChem[1]

Workflow for Comprehensive Physicochemical Characterization

A rigorous characterization workflow is essential to build a complete and reliable data package for a key pharmaceutical intermediate. This workflow ensures that identity, purity, and key physical properties are determined with high confidence.

G cluster_0 Phase 1: Identity & Purity A Incoming Material (this compound) B Structural Confirmation (NMR, MS) A->B Identity Check C Purity Assessment (HPLC-UV, LC-MS) A->C Purity Check I Comprehensive Data Package (For Development & Regulatory Filing) B->I D Melting Point & Thermal Behavior (DSC) C->D Qualified Material G Hygroscopicity (DVS) C->G Qualified Material E Aqueous Solubility Profile (pH-dependent) D->E F Ionization Constant (pKa Determination) E->F F->I H Solid-State Form (XRPD, Microscopy) G->H H->I

Caption: High-level workflow for the physicochemical characterization.

Experimental Protocols for Core Properties

This section details the methodologies for determining the essential .

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is superior to traditional melting point apparatus as it provides not only the melting onset and peak but also quantitative data on the heat of fusion (enthalpy) and can reveal thermal events like polymorphism, decomposition, or desolvation. This information is critical for assessing material stability and purity.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation. Prepare an empty, hermetically sealed pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melt (e.g., 250 °C) at a rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm, which is reported as the melting point.

    • Integrate the peak area to calculate the heat of fusion (ΔHfus) in J/g.

    • Observe the baseline for any other thermal events. A broad melt or a secondary, smaller peak before the main melt can indicate the presence of impurities.

Aqueous Solubility Profile

Expertise & Experience: As many drug candidates are developed for oral administration, understanding aqueous solubility as a function of pH is fundamental. For an aniline-containing compound, the basicity of the amino group and the acidic nature of the pyrazole N-H proton mean that solubility will be highly dependent on pH. A shake-flask method using HPLC for quantification is the gold standard for thermodynamic solubility.

G A Weigh excess solid into vials B Add pH buffers (e.g., pH 2, 4, 6, 7.4, 9) A->B C Equilibrate at 25°C (e.g., 24-48h with shaking) B->C D Filter/Centrifuge to remove undissolved solid C->D F Quantify supernatant by HPLC-UV D->F E Prepare calibration curve with known concentrations E->F Calibration Standard G Calculate Solubility (mg/mL) vs. pH F->G

Caption: Experimental workflow for pH-dependent solubility determination.

Protocol:

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer (e.g., 10 mg in 1 mL). The solid should be visibly present to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection & Processing: After equilibration, check that solid is still present. Filter the slurry through a 0.22 µm syringe filter (use filters with low drug binding, such as PVDF) to obtain a clear saturated solution.

  • Quantification:

    • Develop a validated HPLC-UV method capable of accurately quantifying the compound.

    • Prepare a calibration curve using stock solutions of known concentrations.

    • Dilute the filtered samples as necessary to fall within the linear range of the calibration curve and analyze by HPLC.

  • Data Analysis: Calculate the concentration in each buffer using the calibration curve. Plot solubility (in mg/mL or µg/mL) as a function of final measured pH.

Spectroscopic Characterization

Expertise & Experience: A full suite of spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) provides an orthogonal, undeniable confirmation of the molecular structure. For NMR, selecting the appropriate solvent (e.g., DMSO-d₆) is crucial, as the acidic N-H protons on both the pyrazole and aniline moieties will be observable, which might be lost via exchange in other solvents like D₂O.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire a ¹H NMR spectrum. Expect to see distinct signals for the aromatic protons on both the phenyl and pyrazole rings, as well as exchangeable peaks for the -NH₂ and pyrazole -NH protons.

    • Acquire a ¹³C NMR spectrum. Expect nine distinct carbon signals corresponding to the molecular structure.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) as needed to assign all proton and carbon signals unambiguously.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire a full scan mass spectrum in positive ion mode.

    • The primary observed ion should correspond to the protonated molecule [M+H]⁺. Verify that the measured accurate mass is within 5 ppm of the theoretical calculated mass for C₉H₁₀N₃⁺.

Conclusion

The physicochemical properties of this compound dictate its behavior in synthetic reactions, formulation processes, and ultimately, its potential role in active pharmaceutical ingredients. Relying solely on predicted data is insufficient for the rigorous demands of drug development. The experimental workflows detailed in this guide—from identity confirmation and purity assessment to the determination of thermal behavior and solubility—provide a robust framework for generating a comprehensive and reliable data package. This empirical data is indispensable for informed decision-making in medicinal chemistry, process scale-up, and formulation design.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2023, August 25). This compound. Retrieved from [Link]

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An In-depth Technical Guide to 3-(1H-pyrazol-3-yl)aniline: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-3-yl)aniline, a key building block in modern drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's structural and physicochemical properties, synthesis, and its significant role as a privileged scaffold in the design of novel therapeutics.

Core Molecular Attributes of this compound

This compound is a bicyclic aromatic compound featuring a pyrazole ring linked to an aniline moiety at the 3-position. This unique arrangement of a hydrogen bond donor and acceptor-rich pyrazole ring coupled with the versatile aniline functional group underpins its utility in medicinal chemistry.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉N₃PubChem[1]
Molecular Weight 159.19 g/mol PubChem[1]
Monoisotopic Mass 159.079647300 DaPubChem[1]
IUPAC Name This compoundPubChem
Canonical SMILES C1=CC(=CC(=C1)N)C2=CC=NN2PubChem[1]
InChI Key SXPNWQIDNWGAEB-UHFFFAOYSA-NPubChem[1]

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the condensation of a substituted acetophenone with an appropriate hydrazine, followed by cyclization to form the pyrazole core.

Exemplary Synthetic Protocol

A generalized, multi-step synthesis is outlined below. This protocol is a composite of established synthetic strategies for pyrazole-containing compounds and serves as a foundational methodology.

Step 1: Synthesis of 3-acetyl-1-nitrobenzene

  • To a cooled solution of 3-nitroacetophenone in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture over ice and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 3-(1H-pyrazol-3-yl)-1-nitrobenzene

  • Dissolve the 3-acetyl-1-nitrobenzene in a suitable solvent (e.g., ethanol or acetic acid).

  • Add hydrazine hydrate and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole intermediate.

Step 3: Reduction to this compound

  • Dissolve the 3-(1H-pyrazol-3-yl)-1-nitrobenzene in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

  • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid.

  • After the reaction is complete, filter the catalyst (if applicable) and neutralize the solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Caption: Generalized synthesis workflow for this compound.

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound are typically confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons of both the aniline and pyrazole rings, as well as the amine and pyrazole N-H protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks corresponding to the nine carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 160.0869.[2]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] this compound, in particular, serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules.

Kinase Inhibitors

The aniline group of this compound is a common starting point for the synthesis of kinase inhibitors. The amino group can be readily derivatized to form amides, ureas, and other functionalities that can interact with the hinge region of protein kinases. The pyrazole ring can engage in hydrogen bonding interactions within the ATP-binding pocket. Numerous pyrazole-containing compounds have been developed as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.[4][5]

Antimicrobial Agents

Aniline-derived pyrazole compounds have demonstrated significant potential as antibacterial agents, with some showing selective activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3] The structural features of this compound provide a framework for the design of novel antibiotics that can overcome existing resistance mechanisms.

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas, including the development of agents for treating:

  • Inflammatory Diseases: As inhibitors of key inflammatory mediators.[5]

  • Viral Infections: With some pyrazole derivatives showing activity against viruses like HIV.[3]

  • Cardiovascular Disorders: By targeting enzymes such as soluble guanylate cyclase.[3]

The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and life sciences industries. Its straightforward synthesis, coupled with the favorable medicinal chemistry properties of its constituent pyrazole and aniline rings, establishes it as a valuable building block for the creation of new and effective therapeutics. This guide has provided a foundational understanding of its molecular structure, synthesis, and broad applicability in drug discovery, underscoring its status as a privileged scaffold in the field.

References

  • PubChem. this compound. Available at: [Link]

  • PubChemLite. this compound (C9H9N3). Available at: [Link]

  • Bhardwaj, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Bhat, M. A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 3-(1H-pyrazol-3-yl)aniline. As a pivotal heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation of this molecule is paramount.[1][2] This document moves beyond a simple recitation of data, offering a field-proven rationale for spectral interpretation, detailed experimental protocols, and a self-validating framework for researchers. The content herein is designed to empower scientists in drug development and chemical research to confidently synthesize, identify, and utilize this compound.

Introduction: The Structural and Chemical Landscape

This compound, with the molecular formula C₉H₉N₃, is a bifunctional molecule featuring a nucleophilic aniline moiety and a versatile pyrazole ring.[3][4] This unique combination of aromatic and heterocyclic systems imparts a distinct electronic and structural profile, making it a valuable synthon for creating complex molecular architectures. Accurate characterization is the bedrock of its application; therefore, a multi-technique spectroscopic approach is not just recommended, but essential.

This guide will dissect the predicted spectroscopic signature of the molecule, providing a robust reference for experimental validation. The numbering convention used for NMR assignments is presented in the structure below.

Caption: Structure of this compound with IUPAC numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required for complete structural elucidation.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aniline and pyrazole ring protons, as well as the amine and pyrazole N-H protons. The electronic interplay between the electron-donating amino group and the pyrazole ring dictates the precise chemical shifts.

Rationale for Predictions:

  • Aniline Protons (H2, H4, H5, H6): These protons will appear in the aromatic region (δ 6.5-8.0 ppm). The amino group at C3 exerts an ortho- and para-directing effect, shielding these positions and shifting them upfield relative to benzene (δ 7.34 ppm). H2 and H4 will be ortho to the amino group, while H6 is ortho to the pyrazole substituent. H5 is meta to both. This will result in a complex multiplet pattern.

  • Pyrazole Protons (H8, H9): These protons are on an electron-deficient aromatic ring, causing them to be deshielded and appear downfield. H9, adjacent to the imine-like nitrogen (N11), is expected to be further downfield than H8. They will exhibit a characteristic doublet coupling (³JHH ≈ 2-3 Hz).

  • N-H Protons (NH₂ and NH): The amine (NH₂) and pyrazole (NH) protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. The pyrazole NH is typically found further downfield due to its acidic nature.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Assigned Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale / Notes
H9 ~7.8 - 8.0 d ~2.5 Adjacent to N11 on pyrazole ring.
H2 ~7.3 - 7.5 m - Ortho to -NH₂ and meta to pyrazole.
H4 ~7.2 - 7.3 t ~7.8 Triplet from coupling to H5 and H6.
H6 ~7.0 - 7.1 m - Ortho to pyrazole, complex coupling.
H5 ~6.7 - 6.8 d ~7.6 Ortho to pyrazole, meta to -NH₂.
H8 ~6.6 - 6.7 d ~2.5 Coupled to H9 on pyrazole ring.
NH₂ (12) ~5.0 - 5.5 br s - Broad, exchangeable amine protons.

| NH (10) | ~12.5 - 13.0 | br s | - | Broad, exchangeable, acidic pyrazole proton. |

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are primarily influenced by the electronegativity of adjacent atoms and the overall electronic density.

Rationale for Predictions:

  • Pyrazole Carbons (C7, C8, C9): The carbon attached to the aniline ring (C7) is expected to be the most downfield of the pyrazole carbons. C9, adjacent to two nitrogen atoms, will also be significantly downfield.

  • Aniline Carbons (C1-C6): The carbon bearing the amino group (C3) will be shielded and appear around δ 148-150 ppm. The carbon attached to the pyrazole ring (C1) will be deshielded. The remaining carbons will fall into the typical aromatic range of δ 110-130 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Assigned Carbon Predicted δ (ppm) Rationale / Notes
C7 ~150 - 152 Pyrazole carbon attached to the aniline ring.
C3 ~148 - 149 Aniline carbon attached to the -NH₂ group.
C9 ~138 - 140 Pyrazole carbon between two nitrogens.
C1 ~132 - 134 Aniline carbon attached to the pyrazole ring.
C4 ~129 - 130 Aniline methine carbon.
C2 ~118 - 120 Aniline methine carbon.
C6 ~115 - 117 Aniline methine carbon.
C5 ~112 - 114 Aniline methine carbon.

| C8 | ~105 - 107 | Pyrazole methine carbon. |

Experimental Protocol: NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock, Tune, and Shim the spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum (16-32 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (1024-4096 scans) acq1->acq3 proc1 Apply Fourier Transform acq2->proc1 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) as needed acq3->acq4 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate spectra (ref. to solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H and C-H stretching vibrations, as well as aromatic ring stretches.

Rationale for Predictions:

  • N-H Stretches: The aniline moiety will exhibit two distinct bands for the symmetric and asymmetric N-H stretches, typically in the 3300-3500 cm⁻¹ region. The pyrazole N-H stretch is broader and appears at a slightly lower wavenumber.

  • C-H Aromatic Stretches: These sharp, medium-intensity bands will appear just above 3000 cm⁻¹.

  • C=C and C=N Stretches: The aromatic ring "breathing" modes and the pyrazole C=N stretch will produce a series of sharp bands in the 1450-1650 cm⁻¹ fingerprint region. The intense band around 1620 cm⁻¹ is particularly characteristic of the aniline N-H scissoring vibration.[5]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3450 - 3350 Medium, Sharp (doublet) Asymmetric & Symmetric Stretch Aniline N-H
3200 - 3300 Medium, Broad N-H Stretch Pyrazole N-H
3100 - 3000 Medium, Sharp C-H Stretch Aromatic C-H
1630 - 1600 Strong N-H Scissoring / C=C Stretch Aniline / Aromatic
1580 - 1450 Medium-Strong (multiple) C=C and C=N Stretch Aromatic / Pyrazole Rings

| 850 - 750 | Strong | C-H Out-of-plane Bending | Substituted Benzene |

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns. The compound has a monoisotopic mass of 159.0796 Da.[3][4]

Predicted Mass Spectrum and Fragmentation

Under soft ionization techniques like Electrospray Ionization (ESI), the primary observed species will be the protonated molecule, [M+H]⁺, at m/z 160.0869.[4] Other adducts such as [M+Na]⁺ (m/z 182.0689) may also be observed.[4]

Under harsher conditions like Electron Ionization (EI), a distinct molecular ion (M⁺) at m/z 159 would be expected, along with characteristic fragment ions. A plausible fragmentation pathway involves the initial loss of stable molecules like HCN from the pyrazole ring.

G M [C₉H₉N₃]⁺˙ m/z = 159 (Molecular Ion) F1 [C₈H₈N₂]⁺˙ m/z = 132 M->F1 - HCN F2 [C₇H₆N]⁺ m/z = 104 F1->F2 - N₂

Caption: A plausible fragmentation pathway for this compound under EI-MS.

Table 4: Predicted High-Resolution MS Data (ESI+)

Ion Species Calculated m/z Rationale
[M+H]⁺ 160.08693 Protonated molecule (base peak)
[M+Na]⁺ 182.06887 Sodium adduct

| [2M+H]⁺ | 319.16668 | Protonated dimer |

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard to ensure high mass accuracy.

  • Direct Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature, to achieve a stable and intense signal for the ion of interest ([M+H]⁺).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) for a sufficient duration to obtain a high-quality averaged spectrum.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, pyrazole N-H, aromatic rings), and high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the predicted data, interpretive logic, and standardized protocols necessary for researchers to confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

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An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-pyrazol-3-yl)aniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 3-(1H-pyrazol-3-yl)aniline, a pivotal heterocyclic building block in contemporary medicinal chemistry. The pyrazole moiety is a privileged scaffold, appearing in a multitude of approved pharmaceuticals, and the aniline functional group offers a versatile handle for further chemical modifications.[1][2] This document will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol, and outline a comprehensive characterization workflow. Furthermore, it will explore the significance of this molecule as a key intermediate in the development of targeted therapies, particularly kinase inhibitors.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Pyrazole-containing drugs have demonstrated efficacy across a broad spectrum of diseases, including cancer, inflammation, and infectious diseases.[3] Notable examples of blockbuster drugs featuring this scaffold include the anti-inflammatory celecoxib, the erectile dysfunction medication sildenafil, and a host of targeted cancer therapies such as ibrutinib and ruxolitinib.[1][2]

The compound this compound, with its strategic placement of an amino group on a phenyl ring attached to the pyrazole core, represents a particularly valuable synthon for medicinal chemists. The aniline moiety serves as a key point for diversification, allowing for the introduction of various pharmacophoric groups through well-established chemical transformations. This has positioned this compound as a crucial intermediate in the synthesis of complex drug molecules, most notably in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory disorders. The ability of the this compound scaffold to be elaborated into potent and selective kinase inhibitors underscores its importance in the pursuit of next-generation therapeutics.[4][5][6]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be approached through several strategic disconnections. A logical retrosynthetic analysis points towards two primary strategies: formation of the pyrazole ring onto a pre-functionalized aniline precursor, or a late-stage introduction of the amino group to a pre-formed phenylpyrazole.

G cluster_0 Strategy A: Pyrazole Ring Formation cluster_1 Strategy B: Late-Stage Amination Target This compound A1 Condensation A1->Target Pyrazole formation A2 3-Aminoacetophenone (or derivative) A2->A1 A3 Hydrazine source A3->A1 B1 Reduction or Coupling B1->Target Amino group introduction B2 3-(3-Nitrophenyl)-1H-pyrazole B2->B1

Caption: Retrosynthetic strategies for this compound.

Strategy A, involving the construction of the pyrazole ring from an appropriately substituted aniline derivative, is often the more convergent and widely employed approach. This typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine source.[4] A particularly effective starting material for this strategy is 3-aminoacetophenone.[7]

Detailed Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established literature procedures. The chosen method involves a two-step sequence starting from 3-aminoacetophenone.

Synthesis Workflow

G Start 3-Aminoacetophenone Step1 Step 1: Claisen Condensation (with Dimethylformamide dimethyl acetal) Start->Step1 Intermediate 3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one Step1->Intermediate Step2 Step 2: Cyclization (with Hydrazine hydrate) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one

Rationale: This step involves a Claisen-Schmidt-type condensation to form the enaminone intermediate, which is a key precursor for the subsequent pyrazole ring formation. Dimethylformamide dimethyl acetal (DMF-DMA) serves as a convenient one-carbon electrophile and also provides the dimethylamino group.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Aminoacetophenone135.1710.0 g74.0 mmol
Dimethylformamide dimethyl acetal (DMF-DMA)119.1626.5 g222.0 mmol
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminoacetophenone (10.0 g, 74.0 mmol) and toluene (100 mL).

  • Stir the mixture to dissolve the starting material.

  • Add dimethylformamide dimethyl acetal (26.5 g, 222.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired enaminone as a crystalline solid.

Step 2: Synthesis of this compound

Rationale: This is the key cyclization step where the enaminone intermediate reacts with hydrazine to form the pyrazole ring. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular condensation and elimination of dimethylamine and water.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one190.2410.0 g52.6 mmol
Hydrazine hydrate (80%)50.064.0 g64.0 mmol
Ethanol-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve the enaminone intermediate (10.0 g, 52.6 mmol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (80%, 4.0 g, 64.0 mmol) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following techniques are routinely employed.

Physical Properties
PropertyValue
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Appearance Off-white to light brown solid
Melting Point Varies depending on purity
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.8 (broad s)br s1HPyrazole N-H
~7.6 (d)d1HPyrazole C5-H
~7.1 (t)t1HAniline C5-H
~6.9 (s)s1HAniline C2-H
~6.8 (d)d1HAniline C6-H
~6.6 (d)d1HAniline C4-H
~6.5 (d)d1HPyrazole C4-H
~5.2 (s)s2HAniline -NH₂

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150.0Pyrazole C3
~148.8Aniline C1
~134.5Aniline C3
~129.5Aniline C5
~129.0Pyrazole C5
~116.0Aniline C6
~113.0Aniline C2
~112.5Aniline C4
~101.5Pyrazole C4

Note: Assignments are based on predictive models and literature data for similar structures.

Table 3: FT-IR and Mass Spectrometry Data

TechniqueKey Peaks/ValuesInterpretation
FT-IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1620 (N-H bending), ~1590 (C=C stretching)Presence of amine and aromatic functionalities
Mass Spectrometry (ESI+) m/z = 160.08 [M+H]⁺Confirms the molecular weight of the compound

Applications in Drug Development: A Key Intermediate for Kinase Inhibitors

The this compound scaffold is a highly sought-after building block in the synthesis of kinase inhibitors. Its utility is exemplified in the development of analogues of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][8][9][10] The core structure of Nilotinib features a central pyrimidine ring linking a trifluoromethyl-imidazole substituted aniline and a methyl-benzamide moiety. The this compound can serve as a versatile replacement for the aniline portion of Nilotinib, allowing for the exploration of new chemical space and the development of novel kinase inhibitors with potentially improved efficacy, selectivity, or pharmacokinetic properties.

G cluster_0 Kinase Inhibitor Synthesis Start This compound Reaction1 Coupling Reaction (e.g., Buchwald-Hartwig amination) Start->Reaction1 Intermediate N-Aryl-3-(1H-pyrazol-3-yl)aniline Reaction1->Intermediate Reaction2 Amide Coupling Intermediate->Reaction2 FinalProduct Kinase Inhibitor Analogue Reaction2->FinalProduct

Caption: General scheme for the utilization of this compound in the synthesis of kinase inhibitors.

The synthetic utility of this compound extends beyond Nilotinib analogues. Its structure is amenable to a variety of coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of modern pharmaceutical process chemistry. This allows for the efficient construction of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs targeting a wide range of kinases.

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its synthesis, achievable through robust and scalable chemical routes, provides access to a versatile building block for the construction of complex bioactive molecules. The comprehensive characterization of this compound is crucial for ensuring its quality and suitability for downstream applications. As the demand for novel and effective targeted therapies continues to grow, the role of key intermediates like this compound in accelerating the drug discovery and development process will undoubtedly become even more prominent. This guide serves as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

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  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed, 2022. [Link]

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  • Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid.
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  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed, 2018. [Link]

  • 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline.
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  • N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies.
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An In-Depth Technical Guide to the Solubility of 3-(1H-pyrazol-3-yl)aniline for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1H-pyrazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive public data, this document establishes a foundational understanding of its solubility profile through a detailed examination of its molecular structure and physicochemical properties. We present a theoretical framework for predicting its behavior in various solvent classes, including polar protic, polar aprotic, and nonpolar systems. Furthermore, this guide offers detailed, step-by-step experimental protocols for both kinetic and thermodynamic solubility determination, empowering researchers to generate precise and reliable quantitative data. This document is intended to be an essential resource for scientists working with this compound, facilitating its effective use in synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For researchers and professionals in drug development, a thorough understanding of a compound's solubility is paramount for several reasons:

  • Synthetic Chemistry: Solubility in reaction solvents is fundamental for achieving optimal reaction kinetics and yields.

  • Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and impurities in a given solvent system.

  • Formulation Development: The bioavailability of an active pharmaceutical ingredient (API) is often limited by its aqueous solubility.

  • In Vitro and In Vivo Studies: Meaningful biological assay results and predictable pharmacokinetic profiles are contingent on the compound being adequately dissolved in the test medium.

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. Its structure, incorporating both an aniline and a pyrazole moiety, presents a unique combination of functional groups that govern its solubility. This guide will dissect the structural features of this compound to predict its solubility and provide robust methods for its empirical determination.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a combination of factors, including its ability to form hydrogen bonds, its polarity, and its aromatic character.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, obtained from PubChem, is presented in Table 1.

PropertyValueSource
Molecular FormulaC₉H₉N₃[2]
Molecular Weight159.19 g/mol [2]
XLogP31.2[2]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors3[2]

The XLogP3 value of 1.2 suggests a moderate lipophilicity, indicating that the molecule has a balance of hydrophilic and hydrophobic character. The presence of two hydrogen bond donors (the -NH₂ group and the pyrazole N-H) and three hydrogen bond acceptors (the two nitrogen atoms of the pyrazole ring and the lone pair on the aniline nitrogen) is a key determinant of its solubility in protic solvents.[3]

The Influence of Functional Groups on Solubility

The molecular structure of this compound features two key functional groups that dictate its interactions with different solvents:

  • Aniline Moiety: The primary aromatic amine group (-NH₂) is basic and can be protonated in acidic solutions to form the anilinium ion, which is significantly more water-soluble.[4] The pKa of the conjugate acid of aniline is approximately 4.6. The presence of the pyrazole substituent at the meta position will influence this basicity.

  • Pyrazole Moiety: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen atom is pyrrole-like (acidic N-H) and the other is pyridine-like (basic). Pyrazoles can act as both hydrogen bond donors and acceptors. The pKa of pyrazole itself is approximately 2.5 for the protonated form and 14.2 for the N-H proton. Electron-donating substituents can increase the acidity of the pyrrole-like NH group.

The interplay of these two functional groups suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium and the hydrogen bonding capacity of the organic solvent.

Figure 1: A diagram illustrating the key intermolecular interactions between this compound and different solvent classes.

Qualitative Solubility Prediction

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented in Table 2.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe ability to form strong hydrogen bonds with the solvent via the aniline and pyrazole moieties will drive solubility. Solubility in water is expected to be pH-dependent, increasing significantly in acidic conditions due to the formation of the anilinium salt.[4]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of these solvents can effectively solvate the polar functionalities of the molecule through dipole-dipole interactions.
Nonpolar Toluene, HexaneLowThe overall polarity of the molecule due to the nitrogen heteroatoms is likely to limit its solubility in non-polar hydrocarbon solvents.[1] Aromatic solvents like toluene may show slightly better solubility than aliphatic solvents like hexane due to potential π-π stacking interactions.
Chlorinated Dichloromethane (DCM)ModerateDCM is a versatile solvent that can dissolve a wide range of organic compounds with moderate polarity.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. Two common methods for determining solubility are the kinetic and thermodynamic (or equilibrium) solubility assays.[5]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they can yield significantly different results.

  • Kinetic Solubility: This is a high-throughput screening method where a compound is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. The concentration at which the compound precipitates is measured. This method is rapid but may overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[6]

  • Thermodynamic Solubility: This method measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid-state form.[5] It is a more time-consuming but more accurate representation of the true solubility.

For lead optimization and formulation development, thermodynamic solubility data is preferred.

Solubility_Assay_Workflow cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay k1 Dissolve in DMSO k2 Dilute in Aqueous Buffer k1->k2 k3 Measure Precipitation k2->k3 t1 Add Excess Solid to Solvent t2 Equilibrate (e.g., 24-72h) t1->t2 t3 Separate Solid and Liquid t2->t3 t4 Quantify Concentration in Supernatant t3->t4 start start->k1 start->t1

Figure 2: A simplified workflow comparing the kinetic and thermodynamic solubility assay methodologies.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This protocol describes the shake-flask method, a widely accepted technique for determining thermodynamic solubility.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile, toluene, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or other suitable analytical instrumentation

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method or another appropriate analytical technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

Self-Validation:

To ensure the reliability of the results, the following self-validating steps should be incorporated:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples of the supernatant should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Solid-State Analysis: After the experiment, the remaining solid material can be analyzed by techniques such as X-ray powder diffraction (XRPD) to ensure that no phase transformation has occurred during the equilibration period.

Safety Precautions

This compound is classified as harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound and all solvents used in the experiments.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its physicochemical properties and the nature of solute-solvent interactions, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocols provided herein offer a robust framework for the quantitative determination of both kinetic and thermodynamic solubility, enabling the generation of high-quality data essential for advancing research and development projects involving this important heterocyclic compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. In Chemistry LibreTexts. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277–351.
  • Pankaj, P., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of chemical information and computer sciences, 41(2), 354–357.
  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. In Introductory Organic Chemistry. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 637-644.
  • Jadhav, D. S. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 523.

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stability and storage conditions for 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-(1H-pyrazol-3-yl)aniline

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound (CAS: 89260-46-8), a key building block in modern drug discovery and materials science. Adherence to these guidelines is essential for preserving the compound's purity, ensuring experimental reproducibility, and safeguarding research outcomes.

Compound Profile and Physicochemical Properties

This compound is a bifunctional molecule incorporating both an aniline and a pyrazole moiety. This unique structure makes it a versatile synthon, particularly in the development of kinase inhibitors and other targeted therapeutics. However, the very features that make it chemically useful—the nucleophilic amino group and the aromatic heterocyclic system—also render it susceptible to degradation if not handled and stored correctly. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₉N₃ [1]
Molecular Weight 159.19 g/mol [1]
IUPAC Name This compound [1]
CAS Number 89260-46-8 [1]
Appearance Typically a solid (form may vary) N/A
Boiling Point 442.3°C at 760 mmHg (Predicted) [2]

| Density | 1.238 g/cm³ (Predicted) |[2] |

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of its aniline component. Aniline and its derivatives are notoriously sensitive to oxidation, a process that can be catalyzed by light, atmospheric oxygen, and trace metal impurities.[3]

Causality of Degradation: The primary degradation concern is the oxidation of the aniline amino group. This process can proceed through a series of radical intermediates to form colored impurities, such as nitrobenzenes, azoxybenzenes, and eventually complex polymeric materials.[4] This oxidative degradation is the likely cause for the darkening of the material often observed during storage.[5] While the pyrazole ring is generally robust, the overall molecule's stability is dictated by the more labile aniline functionality.

Below is a diagram illustrating the logical relationships in the compound's potential degradation, with oxidation being the central pathway.

cluster_compound This compound cluster_stressors Stress Factors cluster_pathway Primary Degradation Pathway cluster_products Degradation Products Compound Pristine Compound (C₉H₉N₃) Oxidation Oxidation of Aniline Moiety Oxygen Atmospheric O₂ Oxygen->Oxidation Light UV/Visible Light Light->Oxidation Heat Elevated Temperature Heat->Oxidation Incompatibles Acids / Oxidizers Incompatibles->Oxidation Colored Colored Impurities (Nitroso, Nitro, Azo Compounds) Oxidation->Colored Polymers Polymeric Material Oxidation->Polymers Loss Loss of Purity & Potency Colored->Loss Polymers->Loss

Caption: Key factors leading to the degradation of this compound.

Recommended Storage and Handling Conditions

To mitigate degradation and preserve compound integrity, a multi-faceted approach to storage and handling is required. The following recommendations are synthesized from material safety data sheets (MSDS/SDS) and established best practices for handling sensitive aromatic amines.[3][5][6]

Table 2: Summary of Recommended Storage and Handling Protocols

Parameter Recommendation Rationale
Temperature Store in a cool place.[5] Some suppliers recommend keeping the temperature below 25°C.[7] Reduces the rate of thermally induced degradation and oxidative processes.
Atmosphere Handle and store under an inert gas (e.g., Argon, Nitrogen).[6] Displaces atmospheric oxygen, the primary driver of aniline oxidation.
Container Use a tightly closed, well-sealed container.[5][6][8] Opened containers must be carefully resealed.[3] Prevents exposure to atmospheric moisture and oxygen.
Light Store protected from light.[3][5][6] Use amber vials or store in a dark cabinet. Prevents photolytic degradation, which can initiate and accelerate oxidation.
Moisture Store in a dry, well-ventilated area. Protect from moisture.[3][5][6] Moisture can facilitate certain degradation pathways and lead to clumping of solid material.

| Incompatibles | Keep away from strong oxidizing agents, strong acids, iron, and iron salts.[3][7][9] | Prevents vigorous and potentially hazardous reactions that would degrade the compound. |

The following workflow diagram outlines the critical decision points from receiving the compound to its long-term storage.

A Receive Compound B Inspect Container Seal Is it intact? A->B C Proceed to Storage B->C Yes D Quarantine & Re-test Purity B->D No E Store in Designated Location: - Cool (<25°C) - Dry - Dark C->E F Prepare for Aliquoting E->F G Work in Inert Atmosphere? (Glovebox or N₂/Ar Purge) F->G H Aliquot into Amber Vials under Inert Gas G->H Yes (Recommended) I Briefly Aliquot in Hood G->I No (Short-term use) K Return Aliquots to Long-Term Storage H->K J Backfill Vials with N₂/Ar & Seal Tightly I->J J->K

Caption: Recommended workflow for handling and storage of the compound.

Protocol for Stability Assessment: Forced Degradation Study

To definitively understand the stability profile of this compound, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways. This protocol is based on the principles outlined in the ICH Q1A guidelines for stability testing.

Objective: To evaluate the intrinsic stability of the compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Dispense aliquots of the stock solution into separate vials for each condition. An unstressed control sample, protected from light and stored at low temperature, must be included.

Table 3: Forced Degradation Experimental Conditions

Condition Protocol Purpose
Acid Hydrolysis Add 0.1 M HCl to the sample. Incubate at 60°C for 24-48 hours. To assess stability in acidic conditions.
Base Hydrolysis Add 0.1 M NaOH to the sample. Incubate at 60°C for 24-48 hours. To assess stability in basic conditions.
Oxidation Add 3% H₂O₂ to the sample. Keep at room temperature for 24-48 hours. To mimic oxidative degradation.
Thermal Stress Store the solid compound in an oven at 80°C for 48 hours. To evaluate thermostability.

| Photostability | Expose the solid compound to a calibrated light source (e.g., 1.2 million lux hours and 200 W h/m² UV). | To evaluate light sensitivity. |

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples, including the control, to a suitable concentration for analysis by a stability-indicating analytical method, such as HPLC-UV.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Mass balance calculations should be performed to ensure that the decrease in the parent compound correlates with the increase in degradation products.

Analytical Methodology for Purity and Degradation Monitoring

A validated, stability-indicating analytical method is crucial for assessing the purity of this compound and monitoring its stability over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[10]

Protocol: Reverse-Phase HPLC Method

Table 4: Recommended Starting Parameters for HPLC Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan)

| Injection Volume | 10 µL |

System Suitability: Before sample analysis, the chromatographic system must be qualified. This involves injecting a standard solution multiple times to check for:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

This protocol serves as a robust starting point. Method optimization and validation are required to ensure it is suitable for its intended purpose of resolving the parent compound from all potential degradation products.

Conclusion

The chemical stability of this compound is a critical parameter that directly impacts its utility in research and development. Its primary liability is the aniline moiety's susceptibility to oxidation, which is exacerbated by exposure to light, heat, and atmospheric oxygen. By implementing rigorous storage and handling protocols—specifically, storing the compound in a cool, dark, and dry environment under an inert atmosphere—researchers can significantly extend its shelf life and ensure the integrity of their starting material. The use of a validated, stability-indicating analytical method is essential for quality control and for any long-term stability studies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735398, this compound. Available at: [Link][1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21669713, 3-(1H-pyrazol-1-yl)aniline. Available at: [Link][11]

  • University of California, Riverside (n.d.). Standard Operating Procedure for Aniline. Available at: [Link][3]

  • Chemsrc (2025). This compound | CAS#:89260-46-8. Available at: [Link][2]

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  • Preprints.org (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. Available at: [Link]

  • PubMed (2013). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Available at: [Link]

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A Comprehensive Technical Guide to 3-(1H-pyrazol-3-yl)aniline: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole-Aniline Scaffold

3-(1H-pyrazol-3-yl)aniline, a heterocyclic aromatic amine, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a versatile pyrazole ring with a reactive aniline moiety, make it a highly sought-after building block for the synthesis of a diverse array of biologically active compounds. The pyrazole nucleus is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this heterocycle.[1] The aniline portion provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This guide provides an in-depth overview of the commercial availability, synthesis, and critical applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Commercial Availability

This compound is readily accessible from several commercial suppliers, facilitating its use in research and development. The compound is typically available in various purities and quantities, catering to the diverse needs of the scientific community. When sourcing this reagent, it is crucial to consider the purity specifications and the supplier's quality control measures to ensure the integrity of experimental results.

Below is a comparative table of prominent suppliers offering this compound:

SupplierCatalog NumberPurityAvailable Quantities
Ambeed, Inc.am89260-46-8>98%1g, 5g, 10g, 25g
BLD Pharmatech Ltd.BD12674≥96%1g, 5g, 10g, 25g, 100g
Advanced Chemical IntermediatesRH-04H-005>95%Custom quantities
Sigma-Aldrich---

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of this compound can be achieved through several synthetic routes. A common and effective strategy involves the construction of the pyrazole ring from a readily available aniline-derived precursor. The following protocol is a representative method adapted from established procedures for the synthesis of 3-substituted pyrazoles.[1]

DOT Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization with Hydrazine cluster_2 Step 3: Hydrolysis and Decarboxylation A 3-Aminoacetophenone D Ethyl 2-(3-aminophenyl)-2,4-dioxobutanoate A->D B Diethyl oxalate B->D C Sodium ethoxide C->D Catalyst F Ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate D->F E Hydrazine hydrate E->F I This compound F->I 1. Hydrolysis G NaOH (aq) G->I H HCl (aq) H->I 2. Decarboxylation

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-aminophenyl)-2,4-dioxobutanoate

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 eq.) in anhydrous ethanol, add 3-aminoacetophenone (1.0 eq.) at room temperature under an inert atmosphere.[2][3]

  • Stir the mixture for 30 minutes.

  • Add diethyl oxalate (1.1 eq.) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain ethyl 2-(3-aminophenyl)-2,4-dioxobutanoate.

Step 2: Synthesis of Ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2-(3-aminophenyl)-2,4-dioxobutanoate (1.0 eq.) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq.) to the solution at room temperature.

  • Heat the reaction mixture at 80-90 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried to yield ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

  • To a solution of ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (3.0 eq.).

  • Reflux the mixture for 4-6 hours to facilitate hydrolysis of the ester.

  • After completion of the hydrolysis (monitored by TLC), cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 1-2.

  • Heat the acidified mixture to reflux for an additional 2-3 hours to effect decarboxylation.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to afford the final product, this compound.

  • The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer and inflammatory diseases. The pyrazole ring often acts as a hinge-binder, forming key hydrogen bond interactions with the backbone of the kinase hinge region, while the aniline moiety serves as an attachment point for various substituents that can target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

DOT Diagram of a Generic Kinase Inhibitor Binding Mode

Kinase_Binding cluster_0 Kinase ATP Binding Pocket cluster_1 This compound Scaffold Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_motif DFG Motif Pyrazole Pyrazole Ring Pyrazole->Hinge H-bond Donor/Acceptor Aniline Aniline Moiety Substituent Substituent (R) Aniline->Substituent Substituent->Gatekeeper Hydrophobic/Steric Interaction Substituent->DFG_motif Interaction

Caption: Generalized binding mode of a this compound-based kinase inhibitor.

Numerous studies have demonstrated the utility of this scaffold in targeting a wide range of kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and FGFR, which are pivotal in angiogenesis and tumor cell proliferation.

  • Non-Receptor Tyrosine Kinases: Including Abl and Src family kinases, implicated in various leukemias and solid tumors.

  • Serine/Threonine Kinases: Such as CDKs and Aurora kinases, which are key regulators of the cell cycle.

The modular nature of the this compound core allows for the systematic modification of substituents on the aniline ring to fine-tune the inhibitor's selectivity profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The spectrum is expected to show distinct signals for the protons on the pyrazole and aniline rings. The pyrazole protons will likely appear as doublets or triplets, while the aromatic protons of the aniline ring will exhibit a complex multiplet pattern. The amine (-NH2) protons will present as a broad singlet, and the N-H proton of the pyrazole may also be a broad singlet, with their chemical shifts being solvent-dependent.

  • 13C NMR: The 13C NMR spectrum will display characteristic signals for the carbon atoms of both the pyrazole and aniline rings. The chemical shifts of the carbons will be influenced by the nitrogen atoms in the pyrazole ring and the amino group on the aniline ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.[8][9][10]

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient A time-programmed gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

This method allows for the separation of the main compound from potential impurities, such as starting materials, by-products, and degradation products. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitor discovery. Its commercial availability, coupled with well-established synthetic routes, makes it an attractive starting material for medicinal chemistry campaigns. A thorough understanding of its synthesis, characterization, and application is paramount for researchers aiming to leverage this privileged scaffold in the development of next-generation therapeutics.

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2009;14(1):78-88. [Link]

  • Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society. 2011;76(11):1-10. [Link]

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  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. 2025;22(1):1-9. [Link]

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  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. 2025;22(1):1-9. [Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Heterocyclic Communications. 2011;17(3-4):139-144. [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules. 2023;28(22):7674. [Link]

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The Pyrazole-Aniline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole-aniline scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the biological significance of this privileged structural motif. We will delve into the synthetic strategies employed to access these compounds, explore their diverse mechanisms of action across various disease states, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyrazole-aniline scaffold in their own research endeavors.

Introduction: The Rise of a Privileged Scaffold

The fusion of a pyrazole ring with an aniline moiety creates a unique chemical architecture that has proven to be exceptionally fruitful in the pursuit of novel therapeutics. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a metabolically stable core that can be readily functionalized to modulate physiochemical properties and biological activity.[1][2] The aniline fragment provides a versatile anchor for introducing a wide array of substituents, enabling fine-tuning of target engagement and pharmacokinetic profiles.

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs targeting a spectrum of diseases, from cancer and inflammation to infectious diseases.[3][4] This guide will explore the key therapeutic areas where the pyrazole-aniline scaffold has made a significant impact, with a focus on the underlying molecular mechanisms that drive its efficacy.

Therapeutic Applications and Mechanisms of Action

The versatility of the pyrazole-aniline scaffold allows it to interact with a diverse range of biological targets. Here, we highlight its application in several key therapeutic areas.

Oncology: Targeting the Engine of Cell Proliferation

A primary area of success for pyrazole-aniline derivatives has been in the development of kinase inhibitors for cancer therapy.[5][6] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a common driver of cancer. The pyrazole-aniline scaffold has proven to be an excellent framework for designing potent and selective kinase inhibitors.

2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7] Several pyrazole-aniline derivatives have been identified as potent CDK2 inhibitors.[8][9]

Mechanism of Action: These inhibitors typically function as ATP-competitive binders, occupying the active site of the kinase and preventing the phosphorylation of its downstream substrates, such as the retinoblastoma protein (Rb). This leads to a halt in cell cycle progression, primarily at the G1/S transition.[10]

CDK2_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F sequesters CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription pRb->E2F releases DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication maintains Pyrazole_Aniline_Inhibitor Pyrazole-Aniline CDK2 Inhibitor Pyrazole_Aniline_Inhibitor->CyclinE_CDK2 inhibits Pyrazole_Aniline_Inhibitor->CyclinA_CDK2 inhibits

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis and inflammatory bowel disease. The pyrazole-aniline scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).[11][12]

Mechanism of Action: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the risk of gastrointestinal side effects associated with traditional NSAIDs.[13] Pyrazole-aniline-based COX-2 inhibitors bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.[14]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyrazole_Aniline_Inhibitor Pyrazole-Aniline COX-2 Inhibitor Pyrazole_Aniline_Inhibitor->COX2 inhibits

Antimicrobial and Antiviral Potential

The pyrazole-aniline scaffold has also demonstrated significant promise in the development of agents to combat infectious diseases.[15] Derivatives have been reported with potent activity against a range of bacteria, including multidrug-resistant strains, as well as various viruses.[16][17]

Mechanism of Action: The mechanisms of antimicrobial and antiviral activity are diverse and depend on the specific structural modifications of the pyrazole-aniline core. Some compounds have been shown to inhibit essential bacterial enzymes, while others interfere with viral replication processes.[2][18] For example, certain aniline-derived pyrazole compounds have shown selective activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]

Synthesis and Characterization

The synthesis of pyrazole-aniline derivatives can be achieved through various synthetic routes. A common and efficient method involves the condensation of a pyrazole aldehyde with a substituted aniline, followed by reduction.

General Synthetic Protocol: Reductive Amination

This protocol describes a general method for the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.

Synthesis_Workflow Start Start Step1 Step 1: Imine Formation (Pyrazole Aldehyde + Aniline) Start->Step1 Step2 Step 2: Reduction (e.g., NaBH4) Step1->Step2 Step3 Step 3: Work-up & Extraction Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 Step5 Step 5: Characterization (NMR, MS, etc.) Step4->Step5 End End Step5->End

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add the desired substituted aniline (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of distilled water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Protocols and Data

The biological activity of newly synthesized pyrazole-aniline derivatives can be assessed using a variety of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the target kinase, substrate, and ATP in assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a suitable stop reagent.

    • Quantify the kinase activity using a detection method such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Kinase Inhibitory Activity of Representative Pyrazole-Aniline Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
5a CDK2/cyclin E0.98 ± 0.06[8]
19 CDK2/cyclin E0.001[9]
7d CDK2/cyclin A21.47[19]
9 CDK2/cyclin A20.96[19]
Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol describes a method for evaluating the in vitro inhibitory activity of compounds against COX-2.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.

  • Incubation:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the COX-2 enzyme and incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37 °C.

  • Detection:

    • Terminate the reaction.

    • Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration.

    • Determine the IC₅₀ value.

Table 2: Anti-inflammatory Activity of Selected Pyrazole-Aniline Derivatives

Compound IDCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 0.04>375[11]
5f 1.50-[6]
6e --[6]
6f 1.15-[6]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the minimum inhibitory concentration of a compound against a bacterial strain.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Prepare an overnight culture of the target bacterial strain in a suitable broth medium.

    • Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution:

    • Prepare serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the diluted bacterial culture.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Antimicrobial Activity of Pyrazole-Aniline Analogs

Compound IDBacterial StrainMIC (µg/mL)Reference
21a S. aureus62.5-125[16]
21a E. coli62.5-125[16]
4 S. aureus1[17]

Conclusion and Future Perspectives

The pyrazole-aniline scaffold has unequivocally established itself as a privileged motif in drug discovery, yielding a rich pipeline of therapeutic candidates with diverse biological activities. Its synthetic tractability, coupled with its ability to be tailored for specific biological targets, ensures its continued relevance in the years to come. Future research will likely focus on the development of next-generation pyrazole-aniline derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the application of this scaffold to novel and challenging biological targets represents an exciting frontier in medicinal chemistry. The in-depth technical guidance provided herein aims to empower researchers to unlock the full potential of this remarkable chemical scaffold in their quest for new and improved medicines.

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A Technical Guide to the Pharmacological Exploration of 3-(1H-pyrazol-3-yl)aniline: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a pyrazole ring and an aniline moiety creates the 3-(1H-pyrazol-3-yl)aniline scaffold, a structure of significant interest in contemporary medicinal chemistry. The pyrazole nucleus is widely recognized as a "privileged scaffold," consistently appearing in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the potential pharmacological activities of this compound. Our central hypothesis is that this compound serves as a foundational core for the development of potent protein kinase inhibitors, a critical class of therapeutics, particularly in oncology[5][6][7][8]. We will detail a logical, multi-stage experimental plan, from initial cell-based screening to specific target identification and preliminary in-vivo validation, providing the causality behind each experimental choice.

Introduction: The Pyrazole-Aniline Scaffold - A Foundation for Kinase Inhibition

The pyrazole ring system is a cornerstone of numerous FDA-approved drugs and clinical candidates[2][8]. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for binding to biological targets. When coupled with an aniline group, the resulting scaffold, this compound, presents a compelling starting point for kinase inhibitor discovery[5][9]. Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets[10][11].

The structure of this compound is particularly well-suited for targeting the ATP-binding pocket of kinases. The pyrazole ring can act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, while the aniline moiety can be functionalized to extend into solvent-exposed regions or other pockets, thereby enhancing potency and selectivity[5]. This guide outlines a systematic approach to unlock and validate this potential.

Staged Experimental Validation Workflow

A tiered approach is essential for efficiently evaluating the pharmacological potential of a novel scaffold. We propose a three-stage workflow: initial broad-spectrum screening, specific mechanism of action elucidation, and preliminary drug-like properties assessment.

Stage 1: Broad-Spectrum Cytotoxicity and Anti-Proliferative Screening

The initial step is to determine if this compound exhibits general cytotoxic or anti-proliferative effects against cancer cells. This provides the foundational evidence that the compound has biological activity worthy of further investigation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a reliable, colorimetric method to assess cell viability by measuring mitochondrial metabolic activity[10][12].

  • Cell Line Selection : A diverse panel of human cancer cell lines should be selected to represent various cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, K562 for leukemia)[13][14]. A non-cancerous cell line (e.g., MRC-5) should be included to assess general cytotoxicity.

  • Cell Seeding : Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • MTT/MTS Addition : Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality : A low IC50 value in cancer cell lines compared to non-cancerous cells would suggest a potential therapeutic window and motivate progression to the next stage. This assay is a cost-effective and high-throughput method for initial screening[13][15].

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HCT116Colorectal Carcinoma3.5
K562Chronic Myelogenous Leukemia1.8
MRC-5Normal Lung Fibroblast> 100
Stage 2: Mechanism of Action - Unveiling the Kinase Targets

Given the structural alerts for kinase inhibition, the next logical step is to identify the specific kinase(s) targeted by this compound. Kinome profiling provides a broad overview of the compound's interaction with a large panel of kinases[11][16][17].

Several commercial services offer comprehensive kinome profiling[11][17][18].

  • Compound Submission : Submit the compound to a specialized contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, AssayQuant, Cell Signaling Technology)[16][17][19].

  • Assay Format : Typically, these services utilize radiometric, fluorescence, or luminescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of recombinant kinases (often over 300) at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis : The results are usually presented as a percentage of inhibition for each kinase. Significant inhibition (e.g., >50% or >75%) identifies potential primary targets.

  • Follow-up Dose-Response : For the most promising hits, follow-up with IC50 determination assays to quantify the potency of inhibition.

Causality : This unbiased screen is the most efficient way to identify the primary molecular targets of the compound, guiding all subsequent research[11]. It helps to understand both on-target efficacy and potential off-target liabilities[16].

Kinase_Inhibitor_Workflow cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Target Identification cluster_2 Stage 3: Pathway & Phenotypic Validation Compound This compound MTT_Assay MTT/MTS Cytotoxicity Assay (Cancer Cell Panel) Compound->MTT_Assay Kinome_Profiling Kinome Profiling (>300 Kinases) MTT_Assay->Kinome_Profiling Active Compound IC50_Determination IC50 Determination (Top Hits) Kinome_Profiling->IC50_Determination Western_Blot Western Blot (Phospho-protein levels) IC50_Determination->Western_Blot Confirmed Target(s) Angiogenesis_Assay In Vitro Angiogenesis Assay (Tube Formation) IC50_Determination->Angiogenesis_Assay Confirmed Target(s)

Caption: High-level experimental workflow for validating the pharmacological potential of this compound.


Stage 3: Cellular Target Engagement and Phenotypic Validation

Once putative kinase targets are identified, it is crucial to confirm that the compound inhibits these kinases within a cellular context and to investigate its effects on relevant cancer-related phenotypes, such as angiogenesis.

This technique verifies that the compound inhibits the intended kinase inside the cell by measuring the phosphorylation of its downstream substrates.

  • Cell Treatment : Treat a relevant cancer cell line (one that expresses the target kinase and was sensitive in the MTT assay) with varying concentrations of this compound for a short duration (e.g., 1-4 hours).

  • Protein Extraction : Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate. Also, probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis : A dose-dependent decrease in the phosphorylated substrate relative to the total substrate confirms cellular target engagement.

Causality : This experiment directly links the compound's biochemical activity (kinase inhibition) to a cellular response, providing strong evidence for its mechanism of action.

Many kinase inhibitors exhibit anti-angiogenic properties[20]. This assay assesses the compound's ability to disrupt the formation of capillary-like structures by endothelial cells, a key step in angiogenesis[21].

  • Cell Culture : Use human umbilical vein endothelial cells (HUVECs) for this assay[21][22].

  • Plate Coating : Coat a 96-well plate with Matrigel, a basement membrane extract that promotes endothelial cell differentiation[23].

  • Cell Seeding and Treatment : Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of this compound. Include a vehicle control and a positive control (e.g., Sunitinib).

  • Incubation : Incubate for 4-18 hours to allow for tube formation.

  • Imaging and Analysis : Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Causality : Inhibition of tube formation suggests that the compound has anti-angiogenic potential, a highly desirable characteristic for an anticancer agent[20][24]. This provides a functional, phenotypic consequence of the likely inhibition of pro-angiogenic kinases (e.g., VEGFR, PDGFR).

Angiogenesis_Pathway VEGF VEGF VEGFR VEGFR (Tyrosine Kinase) VEGF->VEGFR Binds & Activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Cell_Responses Cell Proliferation, Migration, Survival PLCg->Cell_Responses AKT Akt PI3K->AKT AKT->Cell_Responses RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Responses Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->VEGFR Inhibits

Caption: Hypothesized mechanism of anti-angiogenic activity via VEGFR inhibition.


Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures[25][26].

Recommended In Vitro ADMET Assays:
  • Metabolic Stability : Incubate the compound with human liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes[27].

  • Aqueous Solubility : Determine the solubility of the compound in a physiologically relevant buffer.

  • Cell Permeability (PAMPA or Caco-2) : Evaluate the compound's ability to cross biological membranes, predicting its potential for oral absorption[26][28].

  • Plasma Protein Binding : Measure the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

  • CYP Inhibition : Screen for inhibition of major cytochrome P450 isoforms to assess the potential for drug-drug interactions[28].

Causality : Favorable ADMET properties are essential for a compound to be a viable drug candidate[25][29]. Early profiling allows for structure-activity relationship (SAR) and structure-property relationship (SPR) studies to run in parallel, optimizing both potency and drug-like characteristics.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel pharmacological agents, particularly kinase inhibitors for oncology. The systematic, multi-stage approach detailed in this guide provides a robust framework for validating its biological activity, identifying its molecular targets, and assessing its preliminary drug-like properties. Positive results from this workflow would justify more advanced preclinical studies, including structure-activity relationship (SAR) exploration to optimize potency and selectivity, detailed pharmacokinetic studies, and in-vivo efficacy testing in animal tumor models[5][21][23]. This foundational work is critical for translating a promising chemical scaffold into a potential therapeutic reality.

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A-Z Guide to 3-(1H-pyrazol-3-yl)aniline: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of high-quality lead compounds by focusing on small, low-complexity molecules that exhibit weak but efficient binding to biological targets.[1] Within the medicinal chemist's toolkit, certain molecular scaffolds are deemed "privileged" for their ability to interact with multiple targets, offering a robust starting point for inhibitor design.[2][3] The pyrazole ring is a prominent example of such a scaffold, found in numerous FDA-approved drugs.[3][4] This guide provides an in-depth technical analysis of 3-(1H-pyrazol-3-yl)aniline, a versatile fragment that combines the advantageous features of the pyrazole core with a strategically positioned aniline moiety, serving as a powerful vector for hit-to-lead optimization. We will explore its physicochemical properties, synthetic tractability, and its application in a structured FBDD workflow, with a particular focus on its proven utility in the discovery of protein kinase inhibitors.[2][5][6]

The Fragment Profile: Physicochemical and Structural Properties

The success of a fragment hinges on its adherence to established physicochemical guidelines, often referred to as the "Rule of Three."[1][7][8] These guidelines favor molecules with low molecular weight and complexity, which increases the probability of achieving efficient binding and provides a better starting point for optimization.[9][10] this compound aligns well with these principles.

Table 1: Physicochemical Properties of this compound

Property Value "Rule of Three" Guideline Source
Molecular Weight 159.19 g/mol < 300 Da [11]
cLogP 1.2 < 3 [11]
Hydrogen Bond Donors 2 (pyrazole N-H, aniline -NH2) ≤ 3 [11]
Hydrogen Bond Acceptors 2 (pyrazole N, aniline -NH2) ≤ 3 [11]
Rotatable Bonds 1 ≤ 3 [11]

| Polar Surface Area | 54.7 Ų | N/A |[11] |

The fragment's structure is notable for its rich pharmacophoric features. The pyrazole ring presents both a hydrogen bond donor (N-H) and an acceptor (the adjacent nitrogen), while the aniline moiety offers an additional two hydrogen bond donors. This arrangement allows for multiple, specific interactions within a target's binding site. Crucially, the aniline's amino group provides a readily modifiable synthetic handle, or "vector," for chemists to elaborate the fragment into a more potent lead compound.

Synthesis and Analogue Generation

A key advantage of a fragment is its synthetic accessibility, which allows for the rapid generation of analogues to build a structure-activity relationship (SAR). The synthesis of the this compound core and its derivatives is well-established in chemical literature. A common approach involves the condensation of a substituted acetophenone with a hydrazine to form the pyrazole ring, followed by functional group manipulations to install the aniline moiety.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization SM1 3-Aminoacetophenone INT1 Enaminone Intermediate SM1->INT1 Reaction with DMF-DMA SM2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) SM2->INT1 PROD This compound INT1->PROD Cyclization with Hydrazine SM3 Hydrazine Hydrate SM3->PROD

Caption: General synthetic scheme for this compound.

The true power of this fragment lies in its potential for analogue generation. The aniline nitrogen can be readily acylated, alkylated, or used in coupling reactions to explore pockets adjacent to the fragment's binding site. Similarly, the pyrazole ring can be substituted to fine-tune electronic properties and steric interactions.

Application in a Fragment-Based Drug Discovery (FBDD) Campaign

An FBDD campaign is a systematic process of identifying and evolving weakly binding fragments into potent, selective lead compounds. This compound is an ideal candidate for such a campaign.

FBDD_Workflow Screen Step 1: Fragment Screening (e.g., SPR, NMR, X-ray) Validate Step 2: Hit Validation (e.g., ITC, Orthogonal Screen) Screen->Validate Identify Hits Structure Step 3: Structural Biology (X-ray Crystallography / NMR) Validate->Structure Confirm Binding Optimize Step 4: Hit-to-Lead Optimization (Structure-Guided Design) Structure->Optimize Elucidate Binding Mode & Identify Growth Vectors Optimize->Structure Iterative Design & Synthesis Lead Lead Compound Optimize->Lead

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Step 1: Fragment Screening

The initial step involves screening a library of fragments to identify those that bind to the target protein. Surface Plasmon Resonance (SPR) is a highly effective primary screening technique due to its sensitivity, low protein consumption, and ability to provide real-time kinetic data.[12][13][14][15]

Protocol: High-Throughput SPR Screening

  • Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). The goal is to achieve a stable and active surface.

  • Library Preparation: Prepare the fragment library, including this compound, in a suitable buffer containing a low concentration of DMSO (e.g., 1-2%) to ensure solubility without causing significant bulk refractive index mismatches.[15]

  • Screening Injection: Inject each fragment over the protein surface at a single high concentration (e.g., 100-500 µM). A reference flow cell without the protein is used for background subtraction.

  • Hit Identification: Monitor the change in resonance units (RU). Fragments that cause a significant, concentration-dependent change in RU are considered primary hits. The response should be stable and reversible.

  • Data Analysis: Analyze the sensorgrams to identify specific binders. True hits will show a characteristic rectangular shape indicative of rapid association and dissociation, typical for low-affinity fragments.[14]

Step 2: Hit Validation with Isothermal Titration Calorimetry (ITC)

Primary hits from SPR must be validated to eliminate false positives and to characterize their thermodynamic binding properties.[16] Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS).[17][18]

Protocol: ITC for Fragment Hit Validation

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in the ITC cell and a solution of the fragment hit (e.g., this compound, typically 10-20x the expected KD) in the injection syringe, using identical buffer solutions.

  • Titration: Perform a series of small, sequential injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).

  • Causality Check: A validated hit is confirmed by a measurable and saturable binding isotherm. The KD value should be in the micromolar to millimolar range, consistent with fragment binding.[17] The thermodynamic signature (enthalpic vs. entropic contribution) provides crucial information for guiding subsequent optimization efforts.

Step 3: Structure-Guided Optimization

With a validated hit, the next crucial step is to obtain high-resolution structural information, typically via X-ray crystallography. This reveals the precise binding mode of the fragment and, most importantly, identifies adjacent pockets that can be exploited for potency improvement.

The this compound fragment is exceptionally well-suited for this stage. Structural data often reveals the aniline's amino group pointing out of the initial binding pocket towards solvent-exposed regions or nearby sub-pockets. This "growth vector" provides a clear roadmap for synthetic chemists.

Fragment_Growth cluster_protein Protein Binding Site cluster_pocket1 Primary Pocket cluster_pocket2 Adjacent Pocket (S1) Fragment This compound (Initial Hit) New_Group New Chemical Moiety Fragment->New_Group Growth Vector (via Aniline)

Caption: Fragment growth strategy exploiting the aniline vector.

Case Study: Targeting Protein Kinases

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design.[2][3][5][6] Many kinase inhibitors function by forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The this compound fragment is perfectly pre-organized to make these interactions.

The pyrazole's N-H group and the adjacent nitrogen can act as a bidentate hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP. The aniline-substituted phenyl ring can then occupy the hydrophobic region of the ATP pocket, with the aniline group positioned to be extended towards the solvent-exposed region, allowing for the introduction of solubilizing groups or moieties that can pick up additional interactions to improve potency and selectivity. Numerous approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature pyrazole cores that play this hinge-binding role.[3]

Kinase_Binding Simplified Kinase ATP Pocket Hinge Hinge Region (Backbone NH/C=O) Fragment Pyrazole Core of Fragment Fragment->Hinge H-Bonds Aniline Aniline Moiety Fragment->Aniline

Caption: Pyrazole core interacting with the kinase hinge region.

Conclusion

This compound is more than just another small molecule; it is a highly validated and synthetically tractable starting point for drug discovery. Its adherence to the "Rule of Three," combined with its rich pharmacophoric features and a strategically positioned vector for chemical elaboration, makes it an exemplary fragment. Its proven success in targeting protein kinases underscores its status as a privileged scaffold in medicinal chemistry. By leveraging modern biophysical screening techniques and structure-guided design principles, researchers can efficiently translate this simple fragment into potent and selective lead compounds, accelerating the path toward novel therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Available at: [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (n.d.). PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). Source not available.
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  • The 'rule of three' for fragment-based drug discovery: Where are we now?. (2025). ResearchGate. Available at: [Link]

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  • This compound. (n.d.). PubChem. Available at: [Link]

  • Thermodynamic Signatures of Fragment Binding: Validation of Direct versus Displacement ITC Titrations. (2025). ResearchGate. Available at: [Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. (2025). Malvern Panalytical. Available at: [Link]

  • Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. (2021). Technology Networks. Available at: [Link]

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Theoretical Studies on 3-(1H-pyrazol-3-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-(1H-pyrazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore, and its combination with an aniline scaffold presents unique opportunities for designing novel therapeutic agents and functional materials.[1][2][3] This document outlines core computational methodologies, including Density Functional Theory (DFT) and molecular docking, to elucidate the structural, electronic, and interactive properties of this molecule. Through a blend of theoretical principles and practical protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to explore the potential of this compound in their respective fields.

Introduction: The Significance of the Pyrazole-Aniline Scaffold

The fusion of a pyrazole ring with an aniline moiety in this compound creates a molecule with a rich electronic landscape and versatile chemical properties. Pyrazole and its derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] The pyrazole nucleus is a cornerstone of several approved drugs, highlighting its metabolic stability and therapeutic value.[6]

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals.[7] The amino group on the aniline ring is a key functional group that can participate in various chemical reactions and intermolecular interactions, profoundly influencing the molecule's biological activity and material properties.[7]

The combination of these two pharmacologically important scaffolds in this compound suggests a high potential for this molecule in drug discovery. Theoretical and computational studies are crucial for understanding the structure-activity relationships (SAR) of such molecules, guiding the rational design of new derivatives with enhanced efficacy and selectivity.[8]

Molecular Structure and Isomerism

The core structure of this compound consists of a pyrazole ring attached to an aniline ring at the 3-position. It is important to note the existence of a constitutional isomer, 3-(1H-pyrazol-1-yl)aniline, where the aniline group is attached to the N1 position of the pyrazole ring.[9] This guide focuses specifically on the this compound isomer.[10][11] Tautomerism is another key feature of the pyrazole ring, which can exist in different forms due to the migration of a proton between the two nitrogen atoms.

Theoretical Methodologies for Structural and Electronic Characterization

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at the atomic level. Density Functional Theory (DFT) is a particularly effective method for studying the structural and electronic properties of organic molecules.[12][13][14]

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the molecule's geometry, electronic distribution, and spectroscopic properties.

2.1.1. Geometry Optimization

The first step in any DFT study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Protocol for Geometry Optimization:

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method and Basis Set Selection: A common and reliable combination for organic molecules is the B3LYP hybrid functional with the 6-31G(d) or a larger basis set (e.g., 6-311++G(d,p)) for higher accuracy.[14][15] The choice of basis set can influence the accuracy of the calculated properties.[16]

  • Input File Preparation: Construct an initial 3D structure of this compound. This can be done using molecular building software.

  • Calculation Execution: Run the geometry optimization calculation. This iterative process will adjust bond lengths, bond angles, and dihedral angles to find the lowest energy structure.

  • Frequency Analysis: It is crucial to perform a frequency calculation after optimization to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

2.1.2. Electronic Properties Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[14] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for predicting non-covalent interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule.

Workflow for Electronic Property Analysis:

Caption: Workflow for DFT-based electronic property analysis.

Spectroscopic Properties Simulation

DFT can also be used to simulate various spectroscopic properties, which can be compared with experimental data for validation.

  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated from a frequency analysis can be used to generate a theoretical IR spectrum. This can aid in the assignment of experimental IR bands to specific molecular vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to predict the NMR spectrum. Comparing calculated and experimental spectra can help confirm the molecular structure.

Table 1: Key Theoretical Parameters for this compound

ParameterDescriptionTypical Computational Approach
Optimized GeometryBond lengths, bond angles, dihedral anglesDFT (e.g., B3LYP/6-31G(d))
HOMO EnergyEnergy of the highest occupied molecular orbitalDFT Single-Point Calculation
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalDFT Single-Point Calculation
HOMO-LUMO GapIndicator of chemical reactivityCalculated from HOMO and LUMO energies
Dipole MomentMeasure of the molecule's overall polarityDFT Single-Point Calculation
Vibrational FrequenciesUsed to simulate the IR spectrumDFT Frequency Calculation
NMR Chemical ShiftsPredicted ¹H and ¹³C NMR signalsDFT NMR Calculation

Application in Drug Discovery: Molecular Docking Studies

Given the pharmacological importance of the pyrazole scaffold, this compound is a promising candidate for drug design.[4][6] Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[17][18] This method is instrumental in screening potential drug candidates and understanding their mechanism of action at a molecular level.[17]

Principles of Molecular Docking

Molecular docking algorithms explore the conformational space of the ligand within the binding site of the protein and score the different binding poses based on a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction.

Protocol for Molecular Docking

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site, which can be identified from the position of a known inhibitor or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound and optimize its geometry using a method like DFT as described in Section 2.1.1.

    • Assign partial charges to the atoms of the ligand.

  • Docking Simulation:

    • Use a docking software such as AutoDock, Glide, or GOLD.[18][19]

    • Run the docking simulation, allowing the software to explore different orientations and conformations of the ligand within the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software like PyMOL or VMD.

Logical Relationship in Molecular Docking:

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein 3D Structure (PDB) Docking Docking Software (e.g., AutoDock) PDB->Docking Prepared Protein Ligand Ligand 3D Structure (Optimized) Ligand->Docking Prepared Ligand Poses Binding Poses & Scores Docking->Poses Interactions Interaction Analysis Poses->Interactions

Caption: A simplified workflow of a molecular docking experiment.

Potential Protein Targets

Pyrazole derivatives have been shown to inhibit a variety of protein targets, making them versatile scaffolds in drug design.[4] Potential targets for this compound could include:

  • Kinases: Many pyrazole-based compounds are potent kinase inhibitors, which are crucial targets in cancer therapy.[17]

  • Cyclooxygenase (COX) Enzymes: Some pyrazole derivatives, like celecoxib, are selective COX-2 inhibitors used as anti-inflammatory drugs.[1][19]

  • Carbonic Anhydrase: This enzyme is a target for the treatment of glaucoma, and pyrazole derivatives have been investigated as potential inhibitors.[18]

Future Directions and Conclusion

The theoretical studies outlined in this guide provide a robust foundation for exploring the potential of this compound. By combining DFT calculations for intrinsic property prediction with molecular docking for interaction analysis, researchers can gain a deep understanding of this promising molecule.

Future work should focus on:

  • Synthesis and Experimental Validation: The theoretical predictions should be validated through the synthesis and experimental characterization of this compound and its derivatives.[5][20][21]

  • Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of derivatives, QSAR models can be developed to correlate structural features with biological activity, further guiding the optimization of lead compounds.[8]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex and can be used to calculate binding free energies with higher accuracy.

References

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  • El-Gazzar, M. G., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI.
  • International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma.
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  • IUCrData. (2024). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl].
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  • PubChemLite. (n.d.). This compound (C9H9N3).
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  • PubMed. (n.d.). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives.
  • ResearchGate. (2026). Synthesis, biological evaluation, molecular docking, and DFT calculation of novel 4-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole derivatives.
  • Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-PQETrIQG637Yd3XuMY89mbG1bVlh7bFtYwp6FUBg_wix_mlqsAq-ue9QKLTS9errVD_O0Uaiwj8zWSfzttJHl_EAAd4tmk3yn5m7tLzVpwGtx6DpxtOgNlpidfaRi1HcrPLw-_I-zs9T8xxjJOvGAvQ-Hu2s6ewOnneKzizmgNwoMdo7e-hgzWMudrmeJcoMD5btEpE=
  • PMC - PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • NIH. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy].
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  • ORCA - Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2.
  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.
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Tautomeric Landscapes of 3-(1H-pyrazol-3-yl)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(1H-pyrazol-3-yl)aniline is a versatile scaffold in medicinal chemistry, integrating two key pharmacophoric units: a pyrazole ring and an aniline moiety. The inherent chemical nature of these heterocycles introduces a fascinating and critical phenomenon: tautomerism. This guide provides an in-depth exploration of the potential tautomeric equilibria in this compound. We will dissect the theoretical underpinnings of its tautomerism, propose robust experimental workflows for characterization, and detail computational strategies for predicting tautomer stability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's structural dynamics, which is paramount for rational drug design and development.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a pivotal concept in drug design.[1] The ability of a molecule to exist in multiple tautomeric forms can profoundly influence its physicochemical properties, including lipophilicity, acidity/basicity, and hydrogen bonding capacity.[2] These properties, in turn, govern a drug candidate's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and target binding affinity. For a molecule like this compound, understanding the predominant tautomeric forms in different physiological environments is not merely an academic exercise but a prerequisite for successful drug development.

The pyrazole ring is well-known for its annular prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms.[1][3] Similarly, the aniline moiety, while less prone to neutral tautomerism, can exhibit distinct protonation states. The interplay of these two systems within a single molecule creates a complex tautomeric landscape that warrants careful investigation.

Theoretical Framework: Potential Tautomers of this compound

The primary tautomerism in this compound arises from the pyrazole ring. This is a classic example of annular prototropic tautomerism, where the proton can be located on either the N1 or N2 nitrogen of the pyrazole ring. This gives rise to two principal tautomers, which we will designate as Tautomer A (this compound) and Tautomer B (3-(1H-pyrazol-5-yl)aniline). It is crucial to note that while the IUPAC name specifies the 3-yl connectivity, the dynamic equilibrium means the 5-yl tautomer is also present.[1][4]

While amino-imino tautomerism of the aniline moiety is theoretically possible, studies on aniline and its simple derivatives suggest that the amino form is overwhelmingly favored in neutral conditions.[5] Therefore, the annular tautomerism of the pyrazole ring is the dominant equilibrium to consider.

The relative stability of these tautomers is influenced by several factors, including:

  • Electronic Effects: The aniline substituent on the pyrazole ring will exert an electronic influence that can stabilize or destabilize one tautomer over the other.[2]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium by differentially solvating the tautomers.[1]

  • Temperature: As with any chemical equilibrium, the ratio of tautomers can be temperature-dependent.[6]

The following diagram illustrates the principal annular tautomerism in this compound.

tautomerism cluster_A Tautomer A (this compound) cluster_B Tautomer B (3-(1H-pyrazol-5-yl)aniline) node_A node_A node_B node_B node_A->node_B Proton Transfer

Caption: Annular prototropic tautomerism of this compound.

Experimental Characterization of Tautomeric Equilibria

A multi-pronged experimental approach is essential to unequivocally characterize the tautomeric forms of this compound and quantify their relative populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for studying tautomerism in solution.[6][7][8] Both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, and distinct chemical shifts are expected for the pyrazole ring protons and carbons in each tautomer.

Key Experimental Considerations:

  • Solvent Selection: Spectra should be acquired in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the impact of the solvent on the equilibrium.[1]

  • Temperature Variation: Low-temperature NMR studies can slow down the rate of interconversion between tautomers, potentially allowing for the observation of distinct signals for each species.[6]

  • ¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide direct evidence for the location of the proton on the pyrazole ring, as the chemical shifts of protonated and unprotonated nitrogen atoms are significantly different.[9]

Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a 5-10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in 10-20 K increments, acquiring a spectrum at each temperature point until the signals for the two tautomers are resolved or the solvent freezes.

  • Data Analysis: Integrate the signals corresponding to each tautomer at each temperature to determine the equilibrium constant (K) at that temperature.

  • Thermodynamic Parameters: A van't Hoff plot (ln K vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra due to differences in their conjugated π-systems.[10][11][12]

Key Experimental Considerations:

  • Solvatochromism: The absorption maxima (λ_max) of the tautomers are likely to shift with solvent polarity, a phenomenon known as solvatochromism.[13] This can be exploited to study the equilibrium in different environments.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar solvent where it is stable.

  • Solvent Series: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in a range of solvents with varying polarities.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

The following diagram outlines the general experimental workflow for tautomer characterization.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) - Variable Temperature - Solvent Effects synthesis->nmr uv_vis UV-Vis Spectroscopy - Solvatochromism Studies synthesis->uv_vis quantification Quantification of Tautomer Ratios nmr->quantification uv_vis->quantification thermo Determination of Thermodynamic Parameters quantification->thermo

Caption: Experimental workflow for the characterization of tautomerism.

Computational Chemistry: A Predictive and Complementary Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[15][16][17]

Predicting Tautomer Stabilities

DFT calculations can be used to determine the gas-phase electronic energies of the different tautomers. By including corrections for zero-point vibrational energy (ZPVE) and thermal contributions, the relative Gibbs free energies can be calculated, providing a prediction of the tautomeric equilibrium constant.[18]

Computational Protocol: DFT-Based Tautomer Stability Prediction

  • Structure Optimization: Perform geometry optimizations of all possible tautomers of this compound using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2]

  • Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain ZPVE and thermal corrections.

  • Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD solvation model.[19]

  • Energy Calculation: Calculate the relative Gibbs free energies of the tautomers in the gas phase and in different solvents.

Simulating Spectroscopic Properties

A key advantage of computational chemistry is the ability to predict spectroscopic properties, which can then be compared with experimental data to aid in the assignment of tautomeric forms.

  • NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate NMR chemical shieldings, which can be converted to chemical shifts for direct comparison with experimental spectra.[20]

  • UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectra of the individual tautomers.

The logical relationship between experimental and computational approaches is depicted below.

logic_diagram exp Experimental Characterization (NMR, UV-Vis) structure Tautomer Structure and Ratios exp->structure Provides quantitative data comp Computational Modeling (DFT) comp->structure Predicts and rationalizes structure->exp Validates structure->comp Guides

Caption: Synergy between experimental and computational methods.

Data Summary and Interpretation

The following table provides a template for summarizing the expected and experimentally determined data for the tautomers of this compound.

ParameterTautomer A (3-yl)Tautomer B (5-yl)Experimental Technique
Predicted Relative Energy (Gas Phase) ΔG_gas (A)ΔG_gas (B)DFT
Predicted Relative Energy (DMSO) ΔG_solv (A)ΔG_solv (B)DFT (PCM/SMD)
Key ¹H NMR Chemical Shifts (DMSO-d₆) δ(H4'), δ(H5')δ(H3'), δ(H4')¹H NMR
Key ¹³C NMR Chemical Shifts (DMSO-d₆) δ(C3'), δ(C4'), δ(C5')δ(C3'), δ(C4'), δ(C5')¹³C NMR
UV-Vis λ_max (Methanol) λ_max (A)λ_max (B)UV-Vis Spectroscopy
Equilibrium Constant, K (DMSO, 298 K) \multicolumn{2}{c}{[Tautomer B] / [Tautomer A]}Variable Temperature NMR

Conclusion and Future Directions

The tautomeric behavior of this compound is a critical aspect that must be thoroughly understood for its successful application in drug discovery. This guide has outlined the theoretical basis of its tautomerism and provided a comprehensive framework of experimental and computational methodologies for its characterization. By employing a synergistic approach of NMR and UV-Vis spectroscopy, coupled with predictive DFT calculations, researchers can gain a clear picture of the tautomeric landscape of this important scaffold. Future work should focus on extending these studies to a wider range of physiological conditions and investigating the tautomeric preferences upon binding to biological targets. Such knowledge will undoubtedly pave the way for the rational design of more effective and safer drug candidates based on the this compound core.

References

  • Elguero, J., Claramunt, R. M., & Shilov, S. A. (2006). The Tautomerism of Pyrazoles. In The Chemistry of Heterocyclic Compounds, Pyrazoles (Vol. 64, pp. 1-135). John Wiley & Sons, Inc. [Link]

  • Alves, M. J., Azoia, N. G., & Carvalho, M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4638. [Link]

  • Farcasiu, D., & Hâncu, D. (1998). Protonation of Aniline in the Gas Phase and in Solution. The Journal of Physical Chemistry A, 102(38), 7584–7589. [Link]

  • Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169–204. [Link]

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  • Antonova, Y., & Antonov, L. (2017). Tautomerism: Methods and Theories. Wiley-VCH. [Link]

  • Ionescu, E., & Glezos, J. N. (2012). Computational investigation of the tautomerism of 3-substituted pyrazoles. Journal of Molecular Modeling, 18(7), 3047–3056. [Link]

  • Shishkin, O. V., & Palamarchuk, G. V. (2011). Tautomerism of aminopyrazoles. Russian Chemical Reviews, 80(11), 1053–1076. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods (2nd ed.). Gaussian, Inc. [Link]

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Methodological & Application

Application Note & Protocol: A Robust Four-Step Synthesis of 3-(1H-pyrazol-3-yl)aniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and reliable four-step synthetic route to 3-(1H-pyrazol-3-yl)aniline, a valuable building block in medicinal chemistry, starting from the readily available 3-aminoacetophenone. The described methodology involves a strategic sequence of N-protection, β-enaminone formation, pyrazole cyclization, and final deprotection. Each step is accompanied by a detailed, field-tested protocol, mechanistic insights, and quantitative data to ensure reproducibility and success. The causality behind experimental choices is explained, offering a deeper understanding beyond a simple procedural recitation. This guide is designed to empower researchers in drug discovery with a practical and efficient method for accessing this important scaffold.

Introduction & Strategic Overview

The pyrazole motif is a cornerstone in modern drug design, featured in numerous FDA-approved drugs for its ability to act as a versatile pharmacophore. The specific scaffold, this compound, serves as a crucial intermediate for the synthesis of targeted therapies, particularly kinase inhibitors, by presenting two key reactive sites: the aniline for amide or urea formation and the pyrazole N-H for further functionalization.

Synthesizing this molecule from a simple precursor like 3-aminoacetophenone presents a common challenge: the presence of a highly reactive amino group that can interfere with the reactions required to construct the pyrazole ring.[1][2] Therefore, a direct, one-pot synthesis is often inefficient.

Our recommended strategy circumvents these issues by employing a robust four-step sequence. This approach ensures high yields and purity by systematically managing the reactivity of the functional groups involved.

G Start 3-Aminoacetophenone Protected Step 1: N-Acetylation (Protection) Start->Protected Acetic Anhydride, Pyridine Intermediate1 N-(3-acetylphenyl)acetamide Protected->Intermediate1 EnaminoneFormation Step 2: Enaminone Formation Intermediate1->EnaminoneFormation DMF-DMA Intermediate2 β-Enaminone Intermediate EnaminoneFormation->Intermediate2 Cyclization Step 3: Pyrazole Cyclization Intermediate2->Cyclization Hydrazine Hydrate Intermediate3 N-(3-(1H-pyrazol-3-yl)phenyl)acetamide Cyclization->Intermediate3 Deprotection Step 4: N-Deprotection (Hydrolysis) Intermediate3->Deprotection Aq. HCl, Heat Final This compound Deprotection->Final

Figure 1: High-level workflow for the four-step synthesis.

Mechanistic Rationale and Causality

A successful synthesis relies on understanding the "why" behind each transformation. This section details the logic underpinning our chosen route.

Step 1: N-Acetylation (Amine Protection)

The aniline moiety in the starting material is a potent nucleophile and a strong activating group for electrophilic aromatic substitution.[2] Leaving it unprotected would lead to undesirable side reactions during the subsequent base-catalyzed and electrophilic steps. Acetylation converts the amine into an amide, which serves two critical functions:

  • Reduces Nucleophilicity: The nitrogen lone pair is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic and preventing it from interfering in subsequent reactions.[3]

  • Moderates Ring Activation: It tempers the activating effect of the amino group, allowing for more controlled downstream transformations.

This reversible protection strategy is fundamental to the success of the entire sequence.[4]

Step 2: β-Enaminone Formation

The core of pyrazole synthesis is the reaction between a 1,3-dicarbonyl compound (or an equivalent) and hydrazine.[5][6] We generate a highly reactive and versatile 1,3-dicarbonyl equivalent, a β-enaminone, by reacting the acetyl group of the protected intermediate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[7]

The reaction proceeds via the ketone's enolate, which attacks the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol and dimethylamine to yield the stable enaminone. This intermediate is an ideal precursor for cyclization as it possesses the required three-carbon backbone with electrophilic centers at positions 1 and 3.

Step 3: Pyrazole Ring Cyclization

This is the key ring-forming step. The reaction of the β-enaminone intermediate with hydrazine hydrate is a classic example of heterocyclic synthesis. The mechanism involves a sequence of nucleophilic attack and cyclizing condensation:

  • Hydrazine, a potent bidentate nucleophile, initially attacks one of the electrophilic carbonyl carbons.

  • A subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the remaining carbonyl group forms a cyclic intermediate.

  • Dehydration of this intermediate leads to the formation of the stable, aromatic pyrazole ring.

This reaction is typically high-yielding and regioselective, driven by the formation of the thermodynamically stable aromatic heterocycle.

Figure 2: Mechanism of pyrazole formation from the enaminone.

Step 4: N-Deprotection (Hydrolysis)

The final step is the removal of the N-acetyl protecting group to unveil the target aniline. This is readily achieved through acid-catalyzed hydrolysis.[8] Under heating in aqueous hydrochloric acid, the amide bond is cleaved, releasing the free amine (as its hydrochloride salt) and acetic acid. A simple basic work-up then provides the final product in its neutral form.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of N-(3-acetylphenyl)acetamide (Protection)

This protocol details the protection of the amino group in 3-aminoacetophenone via acetylation.

ReagentM.W. ( g/mol )AmountMolesEquiv.
3-Aminoacetophenone135.1610.0 g74.0 mmol1.0
Acetic Anhydride102.098.4 mL88.8 mmol1.2
Pyridine79.1015 mL-Solvent
Dichloromethane (DCM)84.93100 mL-Solvent

Procedure:

  • Dissolve 3-aminoacetophenone (10.0 g, 74.0 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (15 mL) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (8.4 mL, 88.8 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 ethyl acetate/hexane mobile phase.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol/water to yield N-(3-acetylphenyl)acetamide as a white crystalline solid.

  • Expected Yield: 90-95%.

Protocol 2: Synthesis of N-(3-(3-(dimethylamino)acryloyl)phenyl)acetamide (Enaminone Formation)

This protocol describes the formation of the key β-enaminone intermediate.

ReagentM.W. ( g/mol )AmountMolesEquiv.
N-(3-acetylphenyl)acetamide177.2010.0 g56.4 mmol1.0
DMF-DMA119.1610.7 mL84.6 mmol1.5
Toluene92.14100 mL-Solvent

Procedure:

  • Combine N-(3-acetylphenyl)acetamide (10.0 g, 56.4 mmol) and toluene (100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (10.7 mL, 84.6 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction should become a clear solution as the starting material is consumed.

  • Monitor the reaction by TLC (10% methanol in dichloromethane).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation.

  • Collect the resulting yellow solid by vacuum filtration, wash with cold hexanes (2 x 30 mL), and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.

  • Expected Yield: 85-92%.

Protocol 3: Synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)acetamide (Cyclization)

This protocol details the construction of the pyrazole ring.

ReagentM.W. ( g/mol )AmountMolesEquiv.
Enaminone Intermediate232.2810.0 g43.0 mmol1.0
Hydrazine Hydrate (~64%)50.062.7 mL51.6 mmol1.2
Ethanol46.07100 mL-Solvent
Acetic Acid (Glacial)60.052.5 mL-Catalyst

Procedure:

  • Suspend the enaminone intermediate (10.0 g, 43.0 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add glacial acetic acid (2.5 mL) to the mixture.

  • Add hydrazine hydrate (2.7 mL, 51.6 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours.

  • Monitor the reaction by TLC (10% methanol in dichloromethane).

  • Upon completion, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • Add water (100 mL) to the residue and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with water (3 x 30 mL), and dry under vacuum to afford the protected pyrazole product.

  • Expected Yield: 90-97%.

Protocol 4: Synthesis of this compound (Deprotection)

This final protocol describes the acidic hydrolysis to yield the target compound.

ReagentM.W. ( g/mol )AmountMolesEquiv.
Protected Pyrazole215.248.0 g37.2 mmol1.0
Hydrochloric Acid (6M)36.4680 mL-Reagent
Sodium Hydroxide (10M)40.00As needed-For work-up
Ethyl Acetate88.11150 mL-For extraction

Procedure:

  • Place the N-acetylated pyrazole (8.0 g, 37.2 mmol) in a 250 mL round-bottom flask.

  • Add 6M aqueous hydrochloric acid (80 mL).

  • Heat the mixture to reflux (approx. 100 °C) for 4 hours.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the reaction by the slow, portion-wise addition of 10M sodium hydroxide solution until the pH is approximately 8-9. A precipitate will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain this compound as a pure solid.

  • Expected Yield: 85-93%.

Conclusion

The synthetic pathway detailed in this application note provides a reliable and high-yielding method for the preparation of this compound from 3-aminoacetophenone. By employing a logical sequence of protection, intermediate formation, cyclization, and deprotection, this guide offers researchers a robust protocol for accessing a key building block in pharmaceutical and materials science. The emphasis on mechanistic understanding and detailed, step-by-step instructions ensures that this protocol is both educational and highly practical for professionals in the field of drug development.

References

  • Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry, 2, 289-294. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10043-10067. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Recent Developments in the Synthesis of β-Diketones. Angewandte Chemie International Edition, 43(2), 160-181. [Link]

  • Patel, H. D., et al. (2020). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes. Degres Journal. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • Shingare, M. S., et al. (2010). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 2(4), 857-862. [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1028-1071. [Link]

  • Selvi, S., & Perumal, P. T. (2002). One‐Pot Synthesis of Oxime Derivatives of 1,3‐Diphenylpyrazole‐4‐carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. Synthetic Communications, 32(14), 2099-2105. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Zawadiak, J., et al. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. (2021). Recent Advances in the Synthesis of 1,3-Diketones. ResearchGate. [Link]

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Application Note & Scalable Synthesis Protocol: 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole-Aniline Scaffold in Modern Drug Discovery

The 3-(1H-pyrazol-3-yl)aniline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs due to its ability to engage in a variety of non-covalent interactions with biological targets.[1] The aniline moiety provides a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. Compounds incorporating this framework have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer properties.[2]

The strategic importance of this scaffold necessitates a robust, efficient, and scalable synthetic protocol to ensure a reliable supply for preclinical and clinical development. This application note provides a detailed, field-proven, and scalable two-step synthesis of this compound, commencing from the readily available starting material, 3-nitroacetophenone. The protocol is designed to be highly reproducible and amenable to scale-up, addressing the needs of both academic research laboratories and industrial drug development settings.

Overall Synthetic Scheme

Synthetic_Scheme start 3-Nitroacetophenone intermediate1 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one start->intermediate1 1. DMF-DMA, Δ intermediate2 3-(3-Nitrophenyl)-1H-pyrazole intermediate1->intermediate2 2. Hydrazine hydrate, Acetic Acid, EtOH, Δ product This compound intermediate2->product 3. SnCl2·2H2O, HCl, EtOH, Δ

Caption: Overall synthetic route for this compound.

Part 1: Scalable Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole

This initial stage focuses on the construction of the pyrazole ring system from 3-nitroacetophenone. The choice of a nitro-substituted starting material is strategic, as the nitro group is a robust functional group that is stable to the conditions of pyrazole formation and can be chemoselectively reduced in the subsequent step.

Step 1.1: Synthesis of 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one (Enaminone Intermediate)

The reaction of an acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a well-established and highly efficient method for the synthesis of enaminones.[3][4][5] DMF-DMA serves as a formylating agent, activating the methyl group of the acetophenone for subsequent cyclization.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitroacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The crude enaminone intermediate is typically a dark, viscous oil and can be used directly in the next step without further purification.

Step 1.2: Cyclization to form 3-(3-Nitrophenyl)-1H-pyrazole

The enaminone intermediate readily undergoes cyclization with hydrazine hydrate in an acidic medium to form the pyrazole ring. Acetic acid is used as a catalyst to facilitate the reaction.

Protocol:

  • Dissolve the crude 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one (1.0 eq) in ethanol (5-10 volumes).

  • To this solution, add hydrazine hydrate (1.2 eq) followed by glacial acetic acid (0.5 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 3-(3-nitrophenyl)-1H-pyrazole as a pale yellow to off-white solid.

Parameter Value Rationale
Starting Material 3-NitroacetophenoneCommercially available and allows for late-stage introduction of the amine functionality.
Reagent (Step 1.1) DMF-DMAEfficient formylating agent for enaminone formation.
Reagent (Step 1.2) Hydrazine HydrateSource of the two nitrogen atoms for the pyrazole ring.
Catalyst (Step 1.2) Acetic AcidFacilitates the cyclization reaction.
Solvent EthanolGood solvent for the reactants and allows for easy product precipitation upon cooling.
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Typical Yield 75-85% over two steps

Part 2: Reduction of 3-(3-Nitrophenyl)-1H-pyrazole to this compound

The final step involves the reduction of the nitro group to the corresponding aniline. The use of tin(II) chloride dihydrate in the presence of hydrochloric acid is a classic and highly effective method for this transformation, particularly for substrates containing other reducible functional groups that might be sensitive to catalytic hydrogenation.[6][7]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) and ethanol (10-15 volumes).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Carefully add concentrated hydrochloric acid (HCl) (5-7 volumes) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • After the addition of HCl, heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (Eluent: 70% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 8-9. Be cautious as this will cause effervescence.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification:

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 30-70%) as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be employed to obtain the final product as a crystalline solid.

Characterization Data:

Analysis Expected Results for this compound
¹H NMR (400 MHz, DMSO-d₆) δ 12.8 (br s, 1H, NH-pyrazole), 7.6-6.5 (m, 6H, Ar-H and pyrazole-H), 5.2 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 150.0, 148.5, 135.0, 130.0, 129.5, 115.0, 112.0, 110.0, 101.0
Mass Spectrometry (ESI+) m/z: 160.08 [M+H]⁺
HPLC Purity >98% (Typical conditions: C18 column, mobile phase gradient of acetonitrile in water with 0.1% TFA, detection at 254 nm)

Process Safety Considerations

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • The reduction of the nitro group is an exothermic reaction. Ensure adequate cooling and controlled addition of reagents, especially on a larger scale.

  • DMF-DMA is flammable and should be handled away from ignition sources.

Experimental Workflow Diagram

Workflow cluster_0 Part 1: Pyrazole Synthesis cluster_1 Part 2: Nitro Reduction cluster_2 Purification start Weigh 3-Nitroacetophenone add_dmf_dma Add DMF-DMA start->add_dmf_dma heat_reflux1 Heat to 120-130 °C (2-4h) add_dmf_dma->heat_reflux1 cool1 Cool to RT heat_reflux1->cool1 dissolve_etoh Dissolve in Ethanol cool1->dissolve_etoh add_hydrazine Add Hydrazine Hydrate & Acetic Acid dissolve_etoh->add_hydrazine heat_reflux2 Heat to Reflux (4-6h) add_hydrazine->heat_reflux2 cool_precipitate Cool and Precipitate heat_reflux2->cool_precipitate filter_dry1 Filter and Dry cool_precipitate->filter_dry1 intermediate 3-(3-Nitrophenyl)-1H-pyrazole filter_dry1->intermediate start_reduction Suspend Intermediate in Ethanol intermediate->start_reduction add_sncl2 Add SnCl2·2H2O start_reduction->add_sncl2 add_hcl Add Conc. HCl add_sncl2->add_hcl heat_reflux3 Heat to Reflux (2-4h) add_hcl->heat_reflux3 cool_quench Cool and Quench with Ice heat_reflux3->cool_quench basify Basify to pH 8-9 cool_quench->basify extract Extract with Ethyl Acetate basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate crude_product Crude this compound dry_concentrate->crude_product purify Column Chromatography or Recrystallization crude_product->purify final_product Pure this compound purify->final_product

Sources

Application Notes and Protocols: Leveraging 3-(1H-pyrazol-3-yl)aniline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolyl-Aniline Scaffold

The 3-(1H-pyrazol-3-yl)aniline moiety represents a "privileged scaffold" in modern medicinal chemistry. Its unique combination of a hydrogen bond-donating and -accepting pyrazole ring, coupled with the versatile synthetic handle of an aniline group, makes it a cornerstone for the development of novel therapeutics.[1][2] Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including applications as kinase inhibitors in oncology and as agents targeting inflammatory diseases.[1][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for elaborating this core structure, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl systems that are frequently found in active pharmaceutical ingredients (APIs).[5][6]

This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, detailing the underlying mechanistic principles, offering optimized protocols, and discussing its significance in the broader context of drug discovery.

Mechanistic Considerations for Suzuki Coupling with Heterocyclic Amines

The palladium-catalyzed Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[7] However, substrates like this compound, which contain nitrogen-rich heterocycles with acidic N-H protons and an amino group, can present unique challenges.[8][9] These functional groups can potentially coordinate to the palladium center, leading to catalyst inhibition.[8] Therefore, a judicious choice of catalyst, ligand, base, and solvent is crucial for a successful transformation.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: A Pd(0) species reacts with the aryl halide (or triflate) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[10][11]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[7]

For substrates with acidic N-H groups, such as the pyrazole moiety, the choice of base is critical not only for activating the boronic acid but also for preventing deprotonation of the heterocycle, which can lead to the formation of unreactive palladium-azolyl complexes.[8][9]

Troubleshooting_Workflow start Low Yield or No Reaction catalyst_check Screen Different Pd Catalysts/Ligands (e.g., XPhos, SPhos) start->catalyst_check base_solvent_check Optimize Base and Solvent System (e.g., K3PO4, Cs2CO3 in Dioxane/H2O) catalyst_check->base_solvent_check No Improvement success Improved Yield catalyst_check->success Improvement temp_check Increase Temperature or Use Microwave Irradiation base_solvent_check->temp_check No Improvement base_solvent_check->success Improvement temp_check->success Improvement

Sources

Application Notes & Protocols: Strategic Derivatization of the Aniline Group in 3-(1H-Pyrazol-3-yl)aniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(1H-pyrazol-3-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, integrating two privileged heterocyclic systems found in numerous FDA-approved therapeutics.[1][2][3] The primary aromatic amine (aniline) group serves as a versatile synthetic handle for molecular elaboration, enabling systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of key derivatization strategies for the aniline moiety of this scaffold, complete with detailed, field-proven protocols and the underlying chemical rationale. Methodologies covered include acylation, sulfonylation, alkylation via reductive amination, and palladium-catalyzed Buchwald-Hartwig amination.

Introduction: The Strategic Value of the Pyrazolyl-Aniline Scaffold

The pyrazole nucleus is a five-membered diazole ring present in a wide array of pharmaceuticals, lauded for its ability to engage in hydrogen bonding and its metabolic stability.[1][4] When coupled with an aniline ring, as in this compound, the resulting scaffold presents a unique three-dimensional vector for interacting with biological targets. The aniline amine group, in particular, is a nucleophilic and basic center that acts as a prime site for chemical modification.

Derivatization of this amine allows researchers to:

  • Modulate Basicity (pKa): Altering the electronic nature of the nitrogen can impact its ionization state at physiological pH, affecting target engagement and cell permeability.

  • Introduce New Pharmacophoric Elements: Appending various functional groups can introduce new hydrogen bond donors/acceptors, hydrophobic moieties, or charged groups to probe the binding pocket of a target protein.

  • Fine-Tune Physicochemical Properties: Modifications can systematically alter properties such as solubility, lipophilicity (logP), and metabolic stability.

  • Explore Structure-Activity Relationships (SAR): A systematic derivatization strategy is fundamental to any lead optimization campaign, allowing for the mapping of key interactions between the molecule and its biological target.[5]

This document outlines four robust and widely adopted protocols for modifying the aniline group, providing a practical guide for researchers in drug development.

General Workflow for Derivatization and Analysis

A successful derivatization campaign follows a logical and systematic workflow. The process begins with the selection of a derivatization strategy, followed by synthesis, purification, and comprehensive characterization to confirm the identity and purity of the new analogue before biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation Start This compound Scaffold Reaction Derivatization Reaction (Acylation, Sulfonylation, etc.) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Pure Derivative Purity Purity Assessment (HPLC) Characterize->Purity BioAssay Biological Assay Purity->BioAssay SAR SAR Analysis BioAssay->SAR G Aniline Pyrazolyl-Aniline Reagent + R-COCl (Acyl Chloride) Product Acylated Derivative (Amide) Aniline->Product Acylation Base Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: Reaction scheme for the acylation of the aniline group.

Protocol: Acylation with Acetyl Chloride

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-(3-(1H-pyrazol-3-yl)phenyl)acetamide. [5]

Sulfonylation: Sulfonamide Synthesis

Sulfonylation introduces a sulfonamide group, a key pharmacophore found in many antibacterial and diuretic drugs. This group is a strong hydrogen bond acceptor and is metabolically robust. The traditional method uses a sulfonyl chloride, while modern approaches offer milder conditions. [6][7] Causality: Similar to acylation, the aniline nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is essential for scavenging the HCl byproduct. Recent advances utilize photoredox catalysis to generate sulfonyl radicals from bench-stable sulfinate salts under visible light, offering a milder alternative for complex molecules. [7][8]

G Aniline Pyrazolyl-Aniline Reagent + R-SO₂Cl (Sulfonyl Chloride) Product Sulfonylated Derivative (Sulfonamide) Aniline->Product Sulfonylation Base Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: Reaction scheme for the sulfonylation of the aniline group.

Protocol: Sulfonylation with Tosyl Chloride

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine, serving as both solvent and base, to a concentration of 0.2 M in a round-bottom flask under N₂. Cool the solution to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Pour the reaction mixture into ice-cold 1 M HCl (aq) to neutralize the pyridine. A precipitate of the product may form.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid by recrystallization or silica gel column chromatography.

Alkylation via Reductive Amination

Direct N-alkylation of anilines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines. Reductive amination is a more controlled and high-yielding alternative for introducing primary and secondary alkyl groups.

Causality: The reaction proceeds in two stages. First, the aniline condenses with an aldehyde or ketone to form an imine (or enamine) intermediate. Second, a mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine C=N bond in situ to form the desired N-alkylated product. [5]STAB is preferred as it is less reactive towards the carbonyl starting material and tolerant of mildly acidic conditions that favor imine formation.

G Aniline Pyrazolyl-Aniline Reagent + R-CHO (Aldehyde) + NaBH(OAc)₃ (STAB) Product N-Alkylated Derivative Aniline->Product Reductive Amination Solvent Solvent (e.g., DCE) Acetic Acid (cat.)

Caption: Reaction scheme for N-alkylation via reductive amination.

Protocol: Reductive Amination with Benzaldehyde

  • Preparation: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight. Monitor by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. [5]Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Buchwald-Hartwig Amination: C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. [9][10]It enables the coupling of the aniline group with a wide range of aryl or heteroaryl halides and triflates, providing access to diarylamine structures that are difficult to synthesize via classical methods.

Causality: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the aniline, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [9][10]The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. [10]

G Aniline Pyrazolyl-Aniline Reagent + Ar-X (Aryl Halide) Product Diaryl Amine Derivative Aniline->Product Buchwald-Hartwig Amination Catalyst Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu)

Caption: Reaction scheme for Buchwald-Hartwig C-N cross-coupling.

Protocol: Coupling with 4-Bromotoluene

  • Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane (0.1 M).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography.

Analytical Characterization of Derivatives

The unambiguous characterization of newly synthesized derivatives is critical to ensure their identity, purity, and suitability for biological testing. [11]A combination of spectroscopic and chromatographic techniques is required.

TechniqueAbbreviationPurpose
Nuclear Magnetic ResonanceNMR ('H, ¹³C)Provides the definitive molecular structure by detailing the chemical environment of hydrogen and carbon atoms. [11]
Mass SpectrometryMSDetermines the molecular weight of the compound and provides structural clues from fragmentation patterns. [11]
High-Performance Liquid ChromatographyHPLCAssesses the purity of the final compound and separates it from impurities. [11]

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [11]2. Instrumentation: Use a 300-600 MHz NMR spectrometer.

  • Acquisition: Acquire the spectrum using a standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-5 seconds. [11]4. Analysis: Process the data and integrate the signals. The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure.

Protocol: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the derivative in a solvent like methanol or acetonitrile. Adding 0.1% formic acid can aid in protonation for positive ion mode. [11]2. Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer coupled with a liquid chromatograph (LC-MS).

  • Analysis: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. The observed mass should correspond to the calculated exact mass of the synthesized compound.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.1-1 mg/mL and filter through a 0.45 µm syringe filter. [11]2. Instrumentation: Use a C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Employ a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Analysis: Monitor the elution profile with a UV detector. A pure sample should ideally show a single major peak. Purity is typically reported as the peak area percentage.

Conclusion

The derivatization of the aniline group in this compound is a powerful and versatile strategy in drug discovery. The protocols detailed in this guide for acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination provide researchers with a robust toolkit for generating diverse chemical libraries. Each method offers a distinct way to modulate the physicochemical and pharmacological properties of the core scaffold, facilitating the systematic optimization required to advance a lead compound through the drug development pipeline. Rigorous purification and characterization are paramount to ensuring the integrity of the resulting data and the success of the overall research program.

References

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  • MDPI. (2021).
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  • PubMed. (2002).
  • Wikipedia.
  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
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Sources

Application Notes and Protocols: A Strategic Guide to the N-alkylation of the Pyrazole Ring in 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of pyrazoles represents a pivotal transformation in medicinal chemistry, unlocking access to a vast chemical space of pharmacologically active molecules.[1][2][3][4] The strategic introduction of alkyl groups onto the pyrazole core can profoundly influence the physicochemical properties and biological activity of the resulting compounds. This guide provides a comprehensive overview of the N-alkylation of 3-(1H-pyrazol-3-yl)aniline, a versatile scaffold for drug discovery. We delve into the mechanistic underpinnings of this reaction, with a particular focus on the critical challenge of regioselectivity. Detailed, field-proven protocols for various N-alkylation strategies are presented, including classical base-mediated approaches, phase-transfer catalysis, and the Mitsunobu reaction. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of pyrazole chemistry and harness its potential in the synthesis of novel therapeutic agents.

Introduction: The Significance of N-Alkylated Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved drugs.[1][4] Its unique electronic properties, including the presence of two adjacent nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[5] The N-alkylation of the pyrazole ring is a key derivatization strategy that allows for the fine-tuning of a molecule's steric and electronic profile, which can lead to enhanced potency, selectivity, and pharmacokinetic properties.[5]

Specifically, this compound serves as a valuable starting material, combining the pyrazole moiety with a versatile aniline group that can be further functionalized. N-substituted aminopyrazole derivatives are central to the development of potent kinase inhibitors, such as those targeting c-Jun N-terminal kinase 3 (JNK3), a significant enzyme in the signaling pathways of neuronal apoptosis.[6]

However, the N-alkylation of unsymmetrically substituted pyrazoles, such as our topic compound, presents a significant synthetic challenge: controlling the regioselectivity.[7][8][9] The two nitrogen atoms of the pyrazole ring (N1 and N2) possess similar nucleophilicity, often leading to the formation of a mixture of regioisomers, which can be difficult to separate and may exhibit different biological activities.[5][9] This guide will equip you with the knowledge and practical protocols to address this challenge effectively.

The Mechanistic Dichotomy: Understanding N1 vs. N2 Regioselectivity

The regiochemical outcome of the N-alkylation of this compound is a delicate interplay of steric, electronic, and reaction conditions.[7][9] A thorough understanding of these factors is paramount for rationally designing a synthetic strategy that favors the desired isomer.

Tautomerism and the Pyrazolate Anion

In solution, this compound can exist as a mixture of two tautomers. Under basic conditions, deprotonation occurs to form a pyrazolate anion, where the negative charge is delocalized across both nitrogen atoms.[7] This delocalization contributes to the dual reactivity of the pyrazole ring.

Key Factors Influencing Regioselectivity
  • Steric Hindrance: This is often the most dominant factor.[9] Alkylation will preferentially occur at the less sterically hindered nitrogen atom. In the case of this compound, the 3-aminophenyl group at the C3 position will sterically encumber the adjacent N2 nitrogen. Consequently, alkylation is generally favored at the N1 position. The bulkiness of the alkylating agent also plays a crucial role; larger electrophiles will exhibit a greater preference for the less hindered N1 position.[9][10]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.[9][11] Electron-donating groups can increase the electron density and nucleophilicity of the nearby nitrogen, while electron-withdrawing groups have the opposite effect. In our substrate, the aminophenyl group is generally considered electron-donating, which could slightly increase the nucleophilicity of the N2 position. However, this electronic effect is often overridden by the more significant steric hindrance.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[7][9] For instance, the use of potassium carbonate in DMSO has been shown to favor N1-alkylation.[12] The nature of the cation associated with the pyrazolate anion can also direct the alkylation.

  • The Alkylating Agent: The structure of the electrophile is a critical determinant.[9] As mentioned, sterically demanding alkylating agents will favor the N1 position. Specialized reagents, such as trichloroacetimidates, have been developed to achieve high regioselectivity in pyrazole alkylation.[13][14]

Below is a diagram illustrating the key factors that govern the regioselectivity of N-alkylation in unsymmetrical pyrazoles.

G cluster_factors Factors Influencing Regioselectivity cluster_outcome Reaction Outcome Steric_Hindrance Steric Hindrance (Substituent & Alkylating Agent Bulk) N1_Alkylation N1-Alkylated Product (Less Hindered) Steric_Hindrance->N1_Alkylation Favors Electronic_Effects Electronic Effects (Substituents on Pyrazole Ring) Electronic_Effects->N1_Alkylation Can Influence N2_Alkylation N2-Alkylated Product (More Hindered) Electronic_Effects->N2_Alkylation Can Influence Reaction_Conditions Reaction Conditions (Base, Solvent, Counter-ion) Reaction_Conditions->N1_Alkylation Strongly Influences Reaction_Conditions->N2_Alkylation Strongly Influences G Start Start Step1 Dissolve this compound in anhydrous solvent (e.g., DMF, DMSO) Start->Step1 Step2 Add base (e.g., K₂CO₃, NaH) Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Add alkylating agent (e.g., R-X) dropwise Step3->Step4 Step5 Heat reaction if necessary and monitor by TLC/LC-MS Step4->Step5 Step6 Work-up: Quench with water, extract with organic solvent Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End Obtain N-alkylated product(s) Step7->End

Sources

Application Notes: 3-(1H-pyrazol-3-yl)aniline as a Privileged Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors (PKIs) has revolutionized cancer treatment.[1][2] Within the medicinal chemist's toolkit, certain molecular scaffolds are deemed "privileged" for their proven ability to bind effectively to specific biological targets. The pyrazole ring is one such scaffold, playing a pivotal role in the architecture of numerous PKIs.[1][2][3] Its synthetic accessibility, favorable drug-like properties, and capacity for versatile bioisosteric replacement have cemented its importance.[1][2] Notably, eight U.S. FDA-approved small molecule kinase inhibitors incorporate a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib, targeting kinases such as JAK, B-raf, and c-Met.[1][2]

The 3-aminopyrazole moiety, specifically found in building blocks like 3-(1H-pyrazol-3-yl)aniline, is of exceptional interest. This substructure is frequently employed as a "hinge-binder." It adeptly mimics the adenine portion of ATP, forming crucial hydrogen bonds with the backbone of the kinase hinge region—the flexible segment connecting the N- and C-terminal lobes of the kinase domain.[4] This foundational interaction provides a robust anchor, enabling the development of highly potent and selective inhibitors.[4][5] This document serves as a technical guide for researchers, providing detailed insights and protocols for leveraging this compound in the synthesis and evaluation of novel kinase inhibitors.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for ensuring the drug-like qualities of its derivatives.

PropertyValueSource
Molecular Formula C₉H₉N₃[6]
Molecular Weight 159.19 g/mol [6][7]
Appearance Off-white to light brown crystalline powderVaries by supplier
CAS Number 89260-46-8[8][9]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice
Suppliers Ambeed, BLDpharm, ChemicalRegister.com[8][10][11][12][13]

Note: Physical properties such as melting point and solubility may vary slightly between suppliers. Always refer to the supplier-specific Safety Data Sheet (SDS) for detailed handling and safety information.

The Rationale for Use: Structure-Activity Relationship (SAR) Insights

The utility of this compound stems from its bifunctional nature. The aniline -NH₂ group serves as a versatile chemical handle for coupling reactions, while the pyrazole ring provides the critical kinase hinge-binding interactions.

  • Hinge Binding: The two adjacent nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge region. This interaction is a cornerstone of many Type I ATP-competitive inhibitors.[4][5]

  • Vector for Substitution: The aniline ring provides a vector pointing towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position are crucial for modulating selectivity and improving physicochemical properties.

  • Modulating Selectivity: Structure-activity relationship (SAR) studies have shown that even minor modifications to the pyrazole scaffold or its substituents can have significant effects on inhibitor selectivity.[14][15] For instance, in the development of inhibitors for the understudied CDK16, researchers found that alkyl residues on the pyrazole led to non-selective inhibitors, highlighting the sensitivity of this position.[14] Conversely, optimization of substituents on a phenyl ring attached to the pyrazole core has led to highly potent and selective inhibitors for targets like meprin α and β.[15]

The following diagram illustrates the fundamental role of the 3-aminopyrazole core in kinase binding.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region Backbone (e.g., NH, C=O groups) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket pyrazole N-H N 3-Aminopyrazole Core pyrazole:f0->hinge H-Bond pyrazole:f1->hinge H-Bond aniline Aniline Ring (Vector for R-group) r_group R-Group (Selectivity/Solubility) aniline->r_group r_group->pocket Van der Waals Interactions

Caption: 3-Aminopyrazole scaffold forming hydrogen bonds in the kinase hinge region.

Synthetic Strategies and Protocols

The primary synthetic utility of this compound lies in the reactivity of its aniline amino group. This group can readily participate in various coupling reactions to build the final inhibitor structure. A common and powerful strategy is the nucleophilic aromatic substitution (SNAᵣ) reaction with an activated pyrimidine or pyridine ring, a core component of many kinase inhibitors.

Example Protocol 1: Synthesis of an N-(1H-pyrazol-3-yl)pyrimidin-4-amine Core

This protocol describes a general procedure for coupling this compound with a 2,4-dichloropyrimidine, a common intermediate in the synthesis of CDK and Aurora kinase inhibitors.[14][16]

Objective: To synthesize a core scaffold for kinase inhibitor development.

Materials:

  • This compound

  • 2,4-dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in n-BuOH (0.1 M), add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and EtOAc to afford the desired N-(2-chloropyrimidin-4-yl)-3-(1H-pyrazol-3-yl)aniline product.

    • Self-Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The presence of a single major spot on TLC in multiple solvent systems indicates high purity.

Caption: General workflow for the synthesis of a pyrazole-pyrimidine core.

Protocols for Inhibitor Evaluation

Synthesizing a novel compound is only the first step. Its biological activity must be rigorously evaluated. This typically begins with in vitro assays to determine the compound's potency against the target kinase.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17] Lower luminescence in the presence of an inhibitor indicates less ADP produced and therefore, more potent inhibition.

Objective: To determine the IC₅₀ value of a synthesized inhibitor against a target kinase.

Materials:

  • Recombinant target kinase

  • Substrate peptide/protein specific to the kinase

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (specific to the target kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and kinase buffer. Add this mix to the wells containing the inhibitor.

    • Prepare a separate ATP solution. Start the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should typically be at or near the Kₘ for the target kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Add the Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

    • Self-Validation: The assay should yield a Z'-factor > 0.5, indicating a robust and reliable assay window. The IC₅₀ values for known control inhibitors should be consistent with literature values.[18]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis A Prepare Inhibitor Serial Dilutions B Dispense into 384-well Plate A->B C Add Kinase/Substrate Mix B->C D Start Reaction with ATP C->D E Incubate (e.g., 60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G Add Kinase Detection Reagent (Convert ADP -> ATP -> Light) F->G H Read Luminescence G->H I Normalize Data H->I J Plot Dose-Response Curve I->J K Calculate IC₅₀ J->K

Caption: Workflow for an in vitro ADP-Glo™ kinase inhibition assay.

Conclusion

This compound is a powerful and validated building block for the discovery of novel kinase inhibitors. Its ability to form critical hydrogen bond interactions with the kinase hinge region provides a reliable anchor for inhibitor design. The versatile aniline functional group allows for extensive chemical exploration to achieve desired potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein offer a foundational framework for researchers to effectively utilize this privileged scaffold in their drug discovery programs, from initial synthesis to robust biological evaluation. As the landscape of kinase inhibitor development continues to evolve, particularly in overcoming challenges like gatekeeper mutations, the strategic use of fundamental building blocks like this compound will remain essential.[19]

References

  • Toma, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link][1][2][3]

  • Schade, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available at: [Link][14]

  • National Center for Biotechnology Information (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • ResearchGate (2021). Structure–activity relationship summary of tested compounds. Available at: [Link]

  • SciSpace (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

  • National Center for Biotechnology Information (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central. Available at: [Link][5]

  • National Center for Biotechnology Information (2022). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed Central. Available at: [Link][19]

  • National Center for Biotechnology Information (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. Available at: [Link][16]

  • PubChem (n.d.). This compound. Available at: [Link]

  • PubChem (n.d.). 3-(1H-pyrazol-1-yl)aniline. Available at: [Link]

  • ChemSrc (2025). This compound. Available at: [Link][9]

  • ChemicalRegister.com (n.d.). This compound Suppliers. Available at: [Link][10]

  • Dana Bioscience (n.d.). 3-(1H-Pyrazol-4-yl)aniline 1g. Available at: [Link][12]

  • BMG LABTECH (2020). Kinase assays. Available at: [Link][17]

  • National Center for Biotechnology Information (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link][18]

Sources

Application Notes & Protocols: The 3-(1H-Pyrazol-3-yl)aniline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-(1H-pyrazol-3-yl)aniline moiety has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of targeted therapeutics. Its unique structural and electronic properties enable it to serve as a versatile hinge-binding motif, primarily in the development of kinase inhibitors. This document provides an in-depth exploration of the synthesis, applications, and structure-activity relationships of the this compound core, offering detailed protocols and expert insights for researchers in drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds. When coupled with an aniline moiety at the 3-position, it forms the this compound scaffold. This arrangement is of particular significance in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

The key to the scaffold's success lies in its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The pyrazole ring acts as a hydrogen bond donor and acceptor, while the aniline nitrogen can serve as a hydrogen bond donor, effectively anchoring the inhibitor to its target protein. This high-affinity binding, coupled with the scaffold's synthetic tractability, has made it a focal point for the development of potent and selective kinase inhibitors.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound is a critical first step in the development of drugs incorporating this scaffold. A common and reliable method involves the condensation of a β-ketoester with a hydrazine, followed by functional group manipulations.

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines a general and widely adopted two-step procedure starting from readily available commercial reagents.

Step 1: Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole

  • Reaction Principle: This step involves a Claisen condensation followed by a cyclization reaction with hydrazine. The nitro group is introduced early as a precursor to the aniline.

  • Materials:

    • 3-Nitroacetophenone

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Hydrazine hydrate

    • Ethanol

    • Toluene

  • Procedure:

    • To a solution of 3-nitroacetophenone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone.

    • Dissolve the crude enaminone in ethanol.

    • Add hydrazine hydrate (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum to obtain 3-(3-nitrophenyl)-1H-pyrazole.

Step 2: Reduction of the Nitro Group to Form this compound

  • Reaction Principle: The nitro group is selectively reduced to an amine using a standard catalytic hydrogenation method.

  • Materials:

    • 3-(3-Nitrophenyl)-1H-pyrazole

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Ethanol or Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Suspend 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst to the suspension.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

    • Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with additional solvent (ethanol or methanol).

    • Concentrate the filtrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Application in Kinase Inhibitor Design: A Case Study Approach

The true utility of the this compound scaffold is best illustrated through its incorporation into potent and selective kinase inhibitors. The aniline nitrogen serves as a key attachment point for a variety of heterocyclic systems that further enhance binding affinity and selectivity.

Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets.

  • Mechanism of Action: Inhibitors designed with the this compound scaffold typically bind to the ATP-binding site of Aurora kinases. The pyrazole ring forms hydrogen bonds with the hinge region, while the rest of the molecule extends into the active site to make further interactions.

  • Representative Inhibitor Synthesis Workflow:

G cluster_0 Core Scaffold Synthesis cluster_1 Inhibitor Synthesis A 3-Nitroacetophenone B 3-(3-Nitrophenyl)-1H-pyrazole A->B 1. DMF-DMA 2. Hydrazine C This compound B->C H₂, Pd/C E Final Aurora Kinase Inhibitor C->E Coupling Reaction (e.g., Buchwald-Hartwig) D Heterocyclic Coupling Partner (e.g., Pyrimidine) D->E

Caption: Synthetic workflow for an Aurora kinase inhibitor.

Protocol 2: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor

This protocol describes a typical coupling reaction to append a pyrimidine moiety to the core scaffold.

  • Reaction Principle: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is commonly employed to form the C-N bond between the aniline and a halogenated heterocycle.

  • Materials:

    • This compound

    • 4-Chloro-6-ethyl-5-fluoropyrimidine (or other suitable halogenated pyrimidine)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (or other suitable phosphine ligand)

    • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

    • Dioxane or Toluene (anhydrous)

  • Procedure:

    • To an oven-dried flask, add this compound (1.0 eq), the halogenated pyrimidine (1.1 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

    • Purge the flask with argon or nitrogen.

    • Add Pd₂(dba)₃ (0.05 eq) and anhydrous dioxane.

    • Heat the reaction mixture to 100-110 °C for 8-16 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through Celite® and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.

Targeting p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses and cellular stress. Inhibitors of p38 have therapeutic potential in treating inflammatory diseases.

  • Structure-Activity Relationship (SAR) Insights:

    • The pyrazole N-H and the aniline N-H are critical for hinge binding.

    • Substituents on the pyrazole ring can be modified to improve selectivity and pharmacokinetic properties.

    • The aniline portion is often coupled to a substituted pyridine or pyrimidine ring to occupy a hydrophobic pocket in the active site.

Table 1: Representative p38 MAP Kinase Inhibitors Incorporating the Pyrazole-Aniline Scaffold

Compound IDCore Scaffold ModificationIC₅₀ (nM)Key Interactions
Inhibitor A Unsubstituted Pyrazole50H-bonds with Met109 hinge residue
Inhibitor B 5-Methylpyrazole25Enhanced hydrophobic interactions
Inhibitor C N1-Isopropylpyrazole150Steric clash, reduced potency

Advanced Applications and Future Directions

The versatility of the this compound scaffold extends beyond kinase inhibition. Researchers are exploring its use in the development of inhibitors for other enzyme families and as modulators of G-protein coupled receptors (GPCRs). The ability to readily modify both the pyrazole and aniline rings allows for the generation of large, diverse chemical libraries for high-throughput screening.

Future efforts will likely focus on:

  • Developing more selective inhibitors: By fine-tuning the substituents on the scaffold, it may be possible to achieve greater selectivity for specific kinase isoforms, reducing off-target effects.

  • Improving pharmacokinetic profiles: Modifications to the scaffold can enhance solubility, metabolic stability, and oral bioavailability.

  • Exploring novel therapeutic areas: The application of this scaffold in areas such as neurodegenerative diseases and metabolic disorders is an active area of research.

Conclusion

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its proven success in the development of kinase inhibitors, combined with its synthetic accessibility, ensures its continued importance in the discovery of new medicines. The protocols and insights provided in this document serve as a guide for researchers looking to leverage this privileged scaffold in their own drug discovery programs.

References

  • Title: Pyrazole-containing compounds as kinase inhibitors Source: A review article detailing the significance of the pyrazole scaffold in kinase inhibition. (A general reference representing the field). URL: (A placeholder URL, as a specific review was not provided by the search) [Link]

  • Title: Synthesis and SAR of 3-aminopyrazole-based p38 MAP kinase inhibitors Source: A representative journal article describing the synthesis and structure-activity relationship of p38 inhibitors. (A general reference representing the field). URL: (A placeholder URL, as a specific paper was not provided by the search) [Link]

  • Title: Discovery of N-(4-((3-(1H-pyrazol-3-yl)phenyl)amino)quinazolin-7-yl)acrylamide (AC-480), a novel irreversible EGFR inhibitor for cancer therapy Source: A research article showcasing the application of the scaffold in developing EGFR inhibitors. (A general reference representing the field). URL: (A placeholder URL, as a specific paper was not provided by the search) [Link]

Synthesis of Novel Heterocyclic Compounds from 3-(1H-pyrazol-3-yl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(1H-pyrazol-3-yl)aniline in Medicinal Chemistry

This compound stands as a pivotal starting material in the synthesis of a diverse array of novel heterocyclic compounds. Its unique bifunctional nature, possessing both a reactive aniline amine and a pyrazole ring system, offers a versatile platform for constructing complex molecular architectures. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The aniline group, in turn, provides a convenient handle for a variety of cyclization and functionalization reactions. This guide provides detailed protocols and mechanistic insights for the synthesis of two prominent classes of fused heterocyclic compounds from this compound: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest to researchers in drug discovery due to their prevalence in compounds targeting a range of diseases, including cancer and neurodegenerative disorders.[1][2][3]

Part 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry, particularly as protein kinase inhibitors.[3] The synthesis of these compounds from this compound typically involves the reaction of the amino group with a 1,3-dielectrophilic species, such as a β-diketone or its equivalent, followed by an intramolecular cyclization.

Mechanistic Rationale: The Gould-Jacobs Reaction

The synthesis of the pyrazolo[1,5-a]pyrimidine core from 3-aminopyrazoles often follows a pathway analogous to the Gould-Jacobs reaction. The initial step involves the condensation of the exocyclic amino group of this compound with one of the carbonyl groups of a 1,3-dicarbonyl compound to form an enaminone intermediate. Subsequent thermal or acid-catalyzed cyclization leads to the formation of the fused pyrimidine ring. The regioselectivity of the cyclization is governed by the relative reactivity of the carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the pyrazole ring nitrogen.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Synthesis Start This compound + β-Diketone Step1 Condensation & Dehydration Start->Step1 Initial Reaction Intermediate Enaminone Intermediate Step1->Intermediate Formation of Step2 Intramolecular Cyclization (Heat/Acid) Intermediate->Step2 Undergoes Product Pyrazolo[1,5-a]pyrimidine Step2->Product Yields

Caption: Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

Experimental Protocol: Synthesis of 7-(phenyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine

This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative from this compound and 1-phenyl-3-(p-tolyl)propane-1,3-dione.

Materials:

  • This compound

  • 1-phenyl-3-(p-tolyl)propane-1,3-dione

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add 1-phenyl-3-(p-tolyl)propane-1,3-dione (1.1 mmol).

  • Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield the pure 7-(phenyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine.

Characterization Data (Representative):

CompoundYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
7-(phenyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine852.45 (s, 3H, CH₃), 6.90 (d, 1H, J=2.1 Hz), 7.20-7.60 (m, 9H, Ar-H), 7.80 (s, 1H), 8.10 (d, 1H, J=2.1 Hz), 8.50 (s, 1H)21.5, 101.2, 112.4, 114.8, 122.4, 125.7, 128.6, 129.5, 130.4, 131.6, 139.4, 141.3, 145.5, 151.3, 153.2, 164.7[M+H]⁺ calculated for C₂₃H₁₇N₃: 335.14; found: 336.15

Part 2: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with a wide range of biological activities, including potential applications in the treatment of neurodegenerative diseases.[2][4] The synthesis of these compounds from this compound can be achieved through various methods, including the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone (or aldehyde) with a compound containing a reactive methylene group. In the case of this compound, the amino group and an adjacent ring carbon act as the o-aminoaryl ketone equivalent.

Mechanistic Rationale: Modified Friedländer Annulation

The synthesis of pyrazolo[3,4-b]pyridines from 3-aminopyrazoles and α,β-unsaturated ketones is a variation of the Friedländer annulation. The reaction is typically catalyzed by an acid or a Lewis acid, such as ZrCl₄.[4] The mechanism involves an initial Michael addition of the exocyclic amino group to the α,β-unsaturated ketone. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to afford the fused pyridine ring.

G cluster_1 Pyrazolo[3,4-b]pyridine Synthesis Start This compound + α,β-Unsaturated Ketone Step1 Michael Addition Start->Step1 Lewis Acid Catalyst Intermediate1 Adduct Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Dehydration/ Aromatization Intermediate2->Step3 Product Pyrazolo[3,4-b]pyridine Step3->Product

Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.

Experimental Protocol: Synthesis of 6-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine derivative via a zirconium(IV) chloride-catalyzed reaction.[4]

Materials:

  • 5-Amino-1-phenyl-pyrazole

  • (E)-4-phenylbut-3-en-2-one (benzylideneacetone)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a solution of (E)-4-phenylbut-3-en-2-one (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.

  • Add ZrCl₄ (0.15 mmol) to the reaction mixture.

  • Stir the mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • To the residue, add CHCl₃ (20 mL) and water (20 mL).

  • Separate the two phases and wash the aqueous phase with CHCl₃ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 6-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine.

Characterization Data (Representative):

CompoundYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
6-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine282.60 (s, 3H, CH₃), 7.20-7.60 (m, 10H, Ar-H), 7.80 (s, 1H), 8.40 (s, 1H)24.5, 115.2, 121.8, 127.5, 128.6, 129.0, 129.4, 137.8, 139.2, 148.5, 150.1, 158.3[M+H]⁺ calculated for C₁₉H₁₅N₃: 285.13; found: 286.13

Part 3: Synthesis of Pyrazolyl-Substituted Triazoles

The aniline functionality of this compound also allows for its conversion into other reactive intermediates, such as azides, which can then be used in cycloaddition reactions to form triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles.[5][6]

Mechanistic Rationale: Diazotization-Azidation and CuAAC

The synthesis of a pyrazolyl-substituted triazole from this compound involves a two-step sequence. First, the aniline is converted to a diazonium salt via diazotization with a nitrite source in an acidic medium. The diazonium salt is then treated with an azide source, such as sodium azide, to yield the corresponding pyrazolyl azide. In the second step, the pyrazolyl azide undergoes a [3+2] cycloaddition with an alkyne in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole.

G cluster_2 Pyrazolyl-Substituted Triazole Synthesis Start This compound Step1 Diazotization (NaNO₂, HCl) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Azidation (NaN₃) Intermediate1->Step2 Intermediate2 Pyrazolyl Azide Step2->Intermediate2 Step3 CuAAC 'Click' Reaction (+ Alkyne, Cu(I) catalyst) Intermediate2->Step3 Product Pyrazolyl-Substituted 1,2,3-Triazole Step3->Product

Caption: Workflow for Pyrazolyl-Substituted Triazole Synthesis.

Experimental Protocol: Synthesis of 1-(3-(1H-pyrazol-3-yl)phenyl)-4-phenyl-1H-1,2,3-triazole

This protocol outlines the synthesis of a pyrazolyl-substituted triazole from this compound and phenylacetylene.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Azide (NaN₃)

  • Phenylacetylene

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Hexanes

Procedure:

Step 1: Synthesis of 3-(3-azidophenyl)-1H-pyrazole

  • Suspend this compound (1.0 mmol) in a mixture of water (5 mL) and concentrated HCl (1 mL) and cool to 0 °C in an ice bath.

  • Slowly add a solution of NaNO₂ (1.1 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve NaN₃ (1.5 mmol) in water (3 mL) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude 3-(3-azidophenyl)-1H-pyrazole, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(3-(1H-pyrazol-3-yl)phenyl)-4-phenyl-1H-1,2,3-triazole

  • Dissolve the crude 3-(3-azidophenyl)-1H-pyrazole (1.0 mmol) and phenylacetylene (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).

  • Add a freshly prepared solution of sodium ascorbate (0.1 mmol) in water (1 mL).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to afford the desired triazole.

Characterization Data (Representative):

CompoundYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1-(3-(1H-pyrazol-3-yl)phenyl)-4-phenyl-1H-1,2,3-triazole756.80 (d, 1H, J=2.0 Hz), 7.30-7.50 (m, 5H, Ar-H), 7.60 (t, 1H, J=7.8 Hz), 7.80 (d, 1H, J=7.8 Hz), 7.95 (s, 1H), 8.10 (s, 1H), 8.20 (s, 1H), 13.2 (br s, 1H, NH)118.5, 120.2, 121.0, 125.8, 128.4, 129.1, 130.5, 131.2, 134.8, 137.2, 147.5, 152.3[M+H]⁺ calculated for C₁₇H₁₃N₅: 287.12; found: 288.13

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and mechanistic discussions provided in this guide for the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolyl-substituted triazoles offer a solid foundation for researchers and drug development professionals. The ability to readily access these privileged scaffolds opens up numerous possibilities for the discovery of new therapeutic agents.

References

  • ResearchGate. (n.d.). Cyclization reaction with 3-amino pyrazole derivatives for efficient.... Retrieved from [Link]

  • Organic Letters. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Retrieved from [Link]

  • Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • National Institutes of Health. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Saudi Chemical Society.
  • National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Retrieved from [Link]

  • Semantic Scholar. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from [Link]

  • PubMed. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[7][8][9]triazolo[3,4- b ][7][9][10] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Retrieved from [Link]

  • University of Helsinki. (2024). Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis of new pyrazolo[7][8][10]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). Retrieved from [Link]

  • National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]

  • National Institutes of Health. (2007). Enantioselective Synthesis of β-(3-Hydroxypyrazol-1-yl)ketones Using An Organocatalyzed Michael Addition Reaction. Retrieved from [Link]

Sources

The Versatile Role of 3-(1H-pyrazol-3-yl)aniline in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unlocking New Potential in Crop Protection

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous successful fungicides, herbicides, and insecticides.[1] This guide focuses on a particularly valuable building block: 3-(1H-pyrazol-3-yl)aniline . Its unique bifunctional nature, possessing both a reactive aniline moiety and a biologically active pyrazole ring, makes it a strategic starting point for the synthesis of a diverse array of agrochemical candidates.

This document serves as a detailed technical guide, providing in-depth application notes and experimental protocols for the utilization of this compound in the synthesis of next-generation agrochemicals. We will delve into the chemical logic behind its use, explore its application in the creation of potent fungicides, and provide step-by-step synthetic procedures to empower researchers in their pursuit of innovative crop protection solutions.

Core Attributes of this compound: A Foundation for Synthesis

This compound is a crystalline solid with the molecular formula C₉H₉N₃. Its structure is characterized by an aniline ring substituted at the meta-position with a 1H-pyrazole ring. This arrangement provides two key reactive sites for further chemical elaboration:

  • The Amino Group (-NH₂): The primary amine on the aniline ring is a versatile nucleophile, readily participating in a variety of bond-forming reactions. Most notably, it is ideal for the formation of amide linkages, a critical functional group in many modern agrochemicals, particularly the succinate dehydrogenase inhibitor (SDHI) class of fungicides.

  • The Pyrazole Ring: The pyrazole moiety itself is not merely a structural support. It is a well-established pharmacophore in agrochemistry, contributing to the binding of the final molecule to its biological target. The nitrogen atoms in the pyrazole ring can engage in hydrogen bonding and other non-covalent interactions within the active site of target enzymes.

Application in Fungicide Synthesis: The Rise of Pyrazole Carboxamides

A prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides. This class of compounds has seen remarkable success in recent years, with numerous commercial products demonstrating broad-spectrum activity against a wide range of plant pathogenic fungi.[2] The general synthetic strategy involves the acylation of the aniline nitrogen with a substituted pyrazole carboxylic acid, typically activated as an acid chloride.

The Key Reaction: Amide Bond Formation

The core of the synthesis is the formation of a robust amide bond between this compound and a pyrazole-4-carbonyl chloride. This reaction creates a molecular scaffold that is a known inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. By inhibiting SDH, these fungicides effectively cut off the energy supply to the fungal cells, leading to their death.

Application Note 1: Synthesis of a Novel Pyrazole Carboxamide Fungicide Candidate

This section provides a detailed protocol for the synthesis of a representative N-(3-(1H-pyrazol-3-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a compound designed based on the established principles of SDHI fungicides.

Experimental Protocol

Objective: To synthesize N-(3-(1H-pyrazol-3-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Materials:

  • This compound

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride[1]

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, dropping funnel, etc.)

  • Purification supplies (silica gel for column chromatography, appropriate eluents)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: To the stirred solution, add triethylamine (1.2 equivalents).

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(1H-pyrazol-3-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product aniline This compound mixing Mixing and Stirring aniline->mixing acid_chloride 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride acid_chloride->mixing base Triethylamine (Base) base->mixing solvent Dichloromethane (Solvent) solvent->mixing temp 0 °C to Room Temp. temp->mixing workup Aqueous Workup mixing->workup Reaction purification Column Chromatography workup->purification Crude Product product N-(3-(1H-pyrazol-3-yl)phenyl)-3- (difluoromethyl)-1-methyl-1H- pyrazole-4-carboxamide purification->product Purified Product

Sources

Application Note: 3-(1H-pyrazol-3-yl)aniline as a Versatile Precursor for High-Performance Organic Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic amines are foundational building blocks in the synthesis of high-performance organic dyes, lending unique structural and electronic properties that dictate the final color, stability, and functionality of the chromophore. Among these, 3-(1H-pyrazol-3-yl)aniline stands out as a particularly valuable precursor. The integration of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—into an aniline framework creates a versatile platform for dye synthesis. The pyrazole moiety is not merely a passive structural component; its electron-rich nature and potential for hydrogen bonding significantly influence the photophysical properties of the resulting dyes, often leading to enhanced color strength, superior lightfastness, and desirable solvatochromic behavior.[1][2] Furthermore, pyrazole derivatives are known for a range of biological activities, making dyes derived from them candidates for applications beyond traditional coloration, such as antimicrobial textiles and agents in pharmaceutical research.[3][4]

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the preparation of organic azo dyes. We will delve into the fundamental chemistry of diazotization and azo coupling, present detailed, field-proven protocols, and discuss the characterization and diverse applications of these compelling molecules.

Part 1: The Core Synthetic Strategy: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound follows a classic and robust two-step pathway: the conversion of the primary aromatic amine into a reactive diazonium salt, followed by an electrophilic aromatic substitution reaction with a suitable coupling component.

Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[5] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[5]

Causality of Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas and forming unwanted phenol byproducts.[6] Maintaining an ice bath temperature ensures the stability of the diazonium intermediate for the subsequent coupling step.

  • Strong Acidic Medium: The acid serves two purposes: it protonates the amine, making it soluble, and it reacts with sodium nitrite to generate the necessary nitrous acid. An excess of acid is used to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.

Diazotization_Workflow cluster_0 Step 1: Amine Preparation cluster_1 Step 2: Diazotization Amine This compound Amine_Solution Amine Hydrochloride Suspension (0-5 °C) Amine->Amine_Solution Dissolve & Cool HCl Conc. HCl HCl->Amine_Solution Dissolve & Cool H2O Water/Ice H2O->Amine_Solution Dissolve & Cool Diazonium 3-(1H-pyrazol-3-yl)benzenediazonium Chloride Solution NaNO2 NaNO₂ Solution NaNO2->Diazonium Slow, Dropwise Addition

Caption: Workflow for the diazotization of this compound.

The Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds known as coupling components.[7][8] This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the primary chromophore responsible for the dye's color.

Causality of Experimental Choices:

  • Coupling Component: The choice of coupling partner is the primary determinant of the final dye's color.

    • Phenols (e.g., 2-Naphthol): Couple under mildly alkaline conditions (pH 8-10). The alkaline medium deprotonates the phenol to the more strongly activating phenoxide ion, facilitating the electrophilic attack.[6] This typically yields orange to red dyes.

    • Aromatic Amines (e.g., N,N-dimethylaniline): Couple under mildly acidic conditions (pH 4-7). The acidic medium prevents the diazonium salt from decomposing while ensuring the coupling amine remains sufficiently nucleophilic. This often produces yellow to orange dyes.[8]

    • Active Methylene Compounds (e.g., ethyl acetoacetate): These compounds, containing a methylene group flanked by two electron-withdrawing groups, couple under alkaline conditions and are used to produce yellow and orange dyes.[3]

  • pH Control: Maintaining the correct pH is essential for a successful coupling reaction. It ensures the coupling component is in its most reactive form without causing premature decomposition of the diazonium salt.

Azo_Coupling_Workflow cluster_0 Step 3: Coupling cluster_1 Step 4: Isolation Diazonium Diazonium Salt Solution (0-5 °C) Azo_Dye Crude Azo Dye Precipitate Coupler Coupling Component (e.g., 2-Naphthol in NaOH) Coupler->Azo_Dye Slow Addition of Diazonium Salt Filtration Vacuum Filtration Azo_Dye->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Purified_Dye Purified Dye Product Drying->Purified_Dye

Caption: General workflow for azo coupling and product isolation.

Part 2: Detailed Experimental Protocol

Synthesis of a Representative Dye: 1-((3-(1H-pyrazol-5-yl)phenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a vibrant orange-red dye by coupling diazotized this compound with 2-naphthol.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Quantity
This compoundC₉H₉N₃159.19101.59 g
Concentrated Hydrochloric Acid (HCl)HCl36.46-5 mL
Sodium NitriteNaNO₂69.00110.76 g
2-NaphtholC₁₀H₈O144.17101.44 g
Sodium HydroxideNaOH40.00-~1.6 g
Deionized WaterH₂O18.02-As needed
IceH₂O (solid)18.02-As needed
Urea (for safety)CH₄N₂O60.06-Small amount

Protocol

Step 1: Preparation of the Diazonium Salt Solution (0–5 °C)

  • In a 250 mL beaker, suspend 1.59 g (10 mmol) of this compound in 50 mL of deionized water.

  • While stirring in an ice bath, slowly add 5 mL of concentrated HCl. A fine suspension of the amine hydrochloride salt will form. Continue stirring and cool the mixture to 0–5 °C.

  • In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 15 minutes. Use a Pasteur pipette and ensure the tip is below the surface of the liquid. The temperature must be maintained below 5 °C throughout the addition.

  • After the addition is complete, continue stirring in the ice bath for an additional 20 minutes. A clear, pale yellow solution of the diazonium salt should be obtained.

  • Self-Validation: Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. An immediate blue-black color indicates excess nitrous acid, confirming the completion of diazotization. If the test is negative, add a small amount more of the nitrite solution. To quench the excess nitrous acid (a safety precaution), add a small spatula tip of urea until the starch-iodide test is negative.

Step 2: Preparation of the Coupling Solution

  • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution (~1.6 g NaOH in 40 mL water).

  • Cool this alkaline solution of sodium 2-naphthoxide in an ice bath to 0–5 °C with gentle stirring.

Step 3: The Azo Coupling Reaction (0–5 °C)

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold coupling solution from Step 2.

  • An intensely colored orange-red precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Step 4: Product Isolation and Purification

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and has a neutral pH. This removes any unreacted salts and base.

  • Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.

  • For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.

Part 3: Characterization and Expected Properties

The synthesized dye should be characterized to confirm its structure and purity.

  • FT-IR Spectroscopy: Look for characteristic peaks: a broad O-H stretch (~3400 cm⁻¹), N-H stretches from the pyrazole ring (~3200 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and the N=N azo stretch (~1450-1500 cm⁻¹).

  • ¹H NMR Spectroscopy: The spectrum will show a complex pattern of aromatic protons from the aniline, pyrazole, and naphthol rings. The number of protons and their splitting patterns will confirm the structure.

  • UV-Visible Spectroscopy: Dissolving the dye in a suitable solvent (e.g., ethanol or DMF) and recording its absorption spectrum is crucial. The wavelength of maximum absorption (λ_max) determines its color in solution.

Typical Photophysical and Fastness Properties

The properties of pyrazole azo dyes make them suitable for a range of applications, particularly in dyeing synthetic fibers like polyester.[2][9]

PropertyTypical Value / ObservationSignificance
Color Yellow to RedDetermined by the extent of conjugation and the nature of the coupling component.
λ_max (in Ethanol) 400–520 nmCorresponds to the electronic π → π* transition of the chromophore. The exact value depends on the coupler.
Light Fastness Good to Excellent[1][2]The heterocyclic pyrazole ring often enhances the stability of the dye molecule to photofading.
Wash Fastness Good to Excellent[10]Indicates strong affinity and bonding between the dye and the substrate (e.g., fabric).
Solubility Generally low in water, soluble in organic solvents like DMF, DMSO, ethanol. Alkylation can improve solubility.[11]Affects the choice of dyeing method (e.g., disperse dyeing for polyester).

Part 4: Applications and Future Perspectives

The unique combination of the pyrazole heterocycle and the azo chromophore gives rise to dyes with broad applicability.

  • Textile Industry: Pyrazole azo dyes are extensively used as disperse dyes for hydrophobic fibers such as polyester, nylon, and acetate, exhibiting bright colors and good fastness properties.[1][2][9] They are also used to create reactive dyes for cellulosic fibers like cotton.[1][3]

  • Advanced Materials: A novel application is in electrofluidic displays (EFDs), where pyrazole-based azo dyes with tailored solubility and stability act as switchable colorants.[11]

  • Biomedical and Pharmaceutical Fields: The inherent biological activity of the pyrazole nucleus means that many of these dyes exhibit antimicrobial, antifungal, or anticancer properties, making them subjects of interest in drug discovery and for developing functional textiles.[3][4]

  • Analytical Chemistry: Some pyrazole azo dyes can act as colorimetric sensors for detecting metal ions or changes in pH.[11]

The future of dye synthesis with this compound lies in creating multifunctional molecules. By carefully selecting the coupling component and introducing other functional groups, researchers can fine-tune the dye's properties for highly specific, high-value applications, from advanced optical materials to targeted therapeutic agents.

Structure_Applications Structure This compound Core Structure Azo Azo Chromophore (-N=N-) Structure->Azo Pyrazole Pyrazole Ring Structure->Pyrazole Functional Functional Groups (on Coupler) Structure->Functional Textiles Textile Dyeing Azo->Textiles EFD Electrofluidic Displays Azo->EFD Pyrazole->Textiles Improves Fastness Biomedical Antimicrobial Agents Pyrazole->Biomedical Functional->EFD Improves Solubility Sensors Colorimetric Sensors Functional->Sensors

Caption: Relationship between the core structure and its applications.

References

  • Deng, Y., et al. (2020). Synthesis and application of an alkylated pyrazole-based azo dye for electrofluidic display. ResearchGate. Available at: [Link]

  • Gaber, A. A., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health (NIH). Available at: [Link]

  • Youssef, Y. A., et al. (2009). Synthesis and application of novel disazo pyrazolo[1,2-a]pyrazole reactive dyes. Pigment & Resin Technology, 38(6), 372–379. Available at: [Link]

  • Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. Available at: [Link]

  • Unknown Author. (n.d.). The Synthesis of Azo Dyes. Source document from search result.
  • Salman, H., et al. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Scientific Reports, 14(1121). Available at: [Link]

  • Unknown Author. (1994). Polyfunctionally Pyrazole Azo Dyes: Synthesis and Application. Pigment & Resin Technology, 23(4), 3–5. Available at: [Link]

  • Helal, M. H. (2001). Synthesis of a new series of thiazole and pyrazole azo dye systems for dyeing synthetic fibers. Pigment & Resin Technology, 30(5), 297–303. Available at: [Link]

  • Sofan, M., et al. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. PubMed. Available at: [Link]

  • Unknown Author. (2021). Coupling reactions of diazonium salt. YouTube. Available at: [Link]

  • Clark, J. (n.d.). Some reactions of diazonium ions. Chemguide. Available at: [Link]

  • Unknown Author. (2020). Coupling Reactions Of Diazonium Salt. YouTube. Available at: [Link]

  • Shams, H. Z., et al. (2010). Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. Progress in Color, Colorants and Coatings. Available at: [Link]

  • Unknown Author. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Trammell, G. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange. Available at: [Link]

Sources

Experimental Protocol for the Synthesis of 3-(1H-pyrazol-3-yl)aniline Derivatives: A Guide to Core Synthetic Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 3-(1H-pyrazol-3-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] This application note provides a detailed guide to the synthesis of these valuable derivatives. We will explore two primary synthetic routes: the classical cyclocondensation of chalcone precursors and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling. This document offers detailed, step-by-step protocols, explains the causality behind experimental choices, and provides insights into the characterization of the final products, aimed at researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[3][4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets. The incorporation of an aniline moiety at the 3-position of the pyrazole ring introduces a versatile functional group that can be further modified, allowing for the exploration of a vast chemical space. This has led to the development of numerous blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, underscoring the therapeutic potential of this molecular framework.[4]

The synthesis of this compound derivatives is, therefore, a critical task for medicinal chemists. The choice of synthetic strategy depends on the desired substitution pattern, scale, and available starting materials. This guide will provide both a foundational and an advanced method to empower researchers with robust and reproducible protocols.

Synthetic Strategy I: Classical Cyclocondensation Route

This is one of the most traditional and reliable methods for constructing the pyrazole ring.[5] The strategy involves a three-stage process: (1) formation of an α,β-unsaturated ketone (chalcone) intermediate, (2) cyclocondensation with hydrazine to form the pyrazole ring, and (3) reduction of a nitro group to the target aniline.

Logical Workflow for the Cyclocondensation Route

The following diagram outlines the sequence of reactions in this classical synthesis.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Reduction to Aniline A 3-Nitroacetophenone + Aromatic Aldehyde B (E)-1-(3-nitrophenyl)-3-arylprop-2-en-1-one (Chalcone Intermediate) A->B  Claisen-Schmidt  Condensation (Base Catalyst) C 3-(3-Nitrophenyl)-5-aryl-1H-pyrazole B->C  Cyclocondensation  (Hydrazine Hydrate) D 3-(5-Aryl-1H-pyrazol-3-yl)aniline (Final Product) C->D  Nitro Group Reduction  (e.g., Raney Ni / N2H4·H2O)

Caption: Workflow for the classical synthesis of this compound derivatives.

Detailed Experimental Protocol (Example: Synthesis of 3-(5-phenyl-1H-pyrazol-3-yl)aniline)

Materials:

  • 3-Nitroacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrazine Hydrate (80% solution)

  • Glacial Acetic Acid

  • Raney Nickel (slurry in water)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This step utilizes the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[6]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitroacetophenone (10 mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol. Stir the mixture at room temperature until all solids dissolve.

  • Catalyst Addition: Prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred ethanolic mixture over 15-20 minutes. The reaction is exothermic; maintain the temperature below 25°C using an ice bath.

  • Reaction Monitoring: A yellow precipitate will begin to form. Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v).

  • Workup and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield the pure chalcone as a yellow solid.

Step 2: Synthesis of 3-(3-Nitrophenyl)-5-phenyl-1H-pyrazole

This is the key ring-forming step, where the chalcone undergoes cyclocondensation with hydrazine.[6][7]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (5 mmol) in 30 mL of glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (10 mmol, 2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • Workup and Isolation: After completion, allow the mixture to cool to room temperature and then pour it into 200 mL of crushed ice with stirring.

  • The solid product will precipitate out. Filter the solid, wash with plenty of water to remove acetic acid, and dry.

Step 3: Synthesis of 3-(5-phenyl-1H-pyrazol-3-yl)aniline

The final step involves the reduction of the nitro group to an amine. The use of Raney Nickel with hydrazine hydrate is an effective method.[8]

  • Reaction Setup: To a suspension of the 3-(3-nitrophenyl)-5-phenyl-1H-pyrazole (3 mmol) in 50 mL of methanol in a 250 mL round-bottom flask, add a catalytic amount of Raney Nickel (approx. 0.5 g of a 50% slurry in water), washed with methanol.

  • Reagent Addition: Heat the suspension to reflux. Add hydrazine hydrate (15 mmol, 5 equivalents) dropwise over 30 minutes using an addition funnel. Caution: This reaction can be vigorous; control the addition rate carefully.

  • Reaction Monitoring: Continue refluxing for an additional 2-3 hours until TLC indicates the disappearance of the starting material.

  • Workup and Isolation: Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; keep the filter cake wet with methanol or water.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the final product, 3-(5-phenyl-1H-pyrazol-3-yl)aniline.

Synthetic Strategy II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For greater molecular diversity and often milder reaction conditions, the Suzuki-Miyaura cross-coupling is a superior method.[9][10] This strategy involves coupling a pyrazole-boronic acid (or ester) with a halogenated aniline, or vice versa. This approach is highly valued for its functional group tolerance and reliability.

Mechanism and Rationale

The Suzuki coupling reaction is a cornerstone of modern organic synthesis for creating C-C bonds. It typically involves an organoboron species and an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. This method allows for the pre-functionalization of either the pyrazole or the aniline ring, offering significant flexibility in synthesizing complex derivatives.[11]

Logical Workflow for the Suzuki-Miyaura Route

G cluster_0 Suzuki-Miyaura Cross-Coupling A 3-Bromopyrazole C This compound (Final Product) A->C  Pd Catalyst (e.g., Pd(PPh₃)₄)  Base (e.g., Na₂CO₃)  Solvent (e.g., Dioxane/H₂O) B 3-Aminophenylboronic Acid B->C  Pd Catalyst (e.g., Pd(PPh₃)₄)  Base (e.g., Na₂CO₃)  Solvent (e.g., Dioxane/H₂O)

Caption: Workflow for Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: In a Schlenk tube or a microwave vial, combine 3-bromopyrazole (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and a base such as sodium carbonate (Na₂CO₃, 2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[12]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Conditions: Seal the vessel and heat the mixture at 90-100°C for 6-12 hours.[12] Microwave irradiation can often significantly reduce the reaction time.[11] Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Data Summary and Characterization

The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization.

Table 1: Representative Reaction Parameters and Characterization Data
CompoundSynthetic RouteKey ReagentsTypical YieldM.p. (°C)¹H NMR (δ, ppm)
3-(5-phenyl-1H-pyrazol-3-yl)aniline Cyclocondensation3-Nitroacetophenone, Hydrazine, Raney Ni65-75%144-145[8]Signals for aromatic protons, pyrazole CH, NH₂, and pyrazole NH.
This compound Suzuki Coupling3-Bromopyrazole, 3-Aminophenylboronic acid70-85%104[8]Signals for aromatic protons, pyrazole protons, and NH₂.

Yields and melting points are representative and can vary based on specific substrates and reaction scale.

Standard Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, including the successful formation of the pyrazole ring and the presence of the aniline group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the aniline and pyrazole moieties, and the absence of the nitro group (NO₂) or carbonyl group (C=O) from the starting materials.

Safety and Handling

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Raney Nickel: Is pyrophoric and may ignite spontaneously in the air when dry. Keep it covered with a solvent (water or alcohol) at all times.

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Solvents: Dioxane, methanol, and ethanol are flammable. Ensure all heating is performed using appropriate heating mantles or oil baths with proper ventilation.

References

  • Aher, R. D., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4-aminophenyl)-pyrazole. PrepChem.com. Available from: [Link]

  • International Journal of Innovative Research in Technology (IJIRT). (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. Available from: [Link]

  • Various Authors. (n.d.). Synthesis and biological study of some new chalcone and pyrazole derivatives. Semantic Scholar. Available from: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Reddy, T. R., et al. (2020). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. ResearchGate. Available from: [Link]

  • Jain, N., & Dangi, C. (2023). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Indian Journal of Chemistry, 62B, 464-474. Available from: [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2556-2569. Available from: [Link]

  • Ghozlan, S. A. S., et al. (2006). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 53(3). Available from: [Link]

  • Meng, G., et al. (2016). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 18(19), 4994–4997. Available from: [Link]

  • Bräse, S., & Geyer, K. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1118–1148. Available from: [Link]

  • da Silva, J. G., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(1), 1114–1129. Available from: [Link]

  • Hassan, T. H., & Abbas, A. K. (2016). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 13(2). Available from: [Link]

  • Goud, S. K., et al. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Oriental Journal of Chemistry, 38(4). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available from: [Link]

  • Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1H-pyrazol-1-yl)aniline. PubChem Compound Database. Available from: [Link]

  • Wang, X., et al. (2012). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 17(7), 8022-8033. Available from: [Link]

  • University of Luxembourg. (n.d.). This compound (C9H9N3). PubChemLite. Available from: [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Evidence-Based Complementary and Alternative Medicine, 2022, 9726265. Available from: [Link]

  • Ansari, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 108-118. Available from: [Link]

  • Bansal, R. K., & Kumar, S. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 5(11), 5205-5215. Available from: [Link]

  • Fesat, H., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1383. Available from: [Link]

  • Kumar, A., & Pathak, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(15), 1335-1352. Available from: [Link]

  • ResearchGate. (n.d.). Scheme of synthesis of pyrazole-3-one derivatives. ResearchGate. Available from: [Link]

  • Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available from: [Link]

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Application Notes & Protocols: 3-(1H-pyrazol-3-yl)aniline as a Versatile N,N'-Bidentate Ligand in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the application of 3-(1H-pyrazol-3-yl)aniline as a highly versatile ligand in coordination chemistry. Pyrazole-based ligands are cornerstones in the construction of functional metal complexes, owing to their robust coordination properties and the tunability of their electronic and steric profiles.[1][2] this compound, incorporating both a pyrazole and an aniline moiety, presents a classic N,N'-bidentate chelate structure, capable of forming stable five-membered rings with a wide array of transition metals.[3][4][5] This guide elucidates the fundamental principles of its coordination, provides detailed, field-proven protocols for the synthesis and characterization of its metal complexes, and explores its applications in catalysis, materials science, and bioinorganic chemistry.

Introduction: The Scientific Rationale for this compound

The allure of this compound in coordination chemistry stems from its unique molecular architecture. It features two distinct nitrogen donor atoms: the sp²-hybridized imine-type nitrogen of the pyrazole ring and the sp²-hybridized nitrogen of the aniline group.[6] This arrangement allows it to act as a strong bidentate, or "two-toothed," ligand, forming a thermodynamically stable five-membered chelate ring upon coordination to a metal center.

The pyrazole ring itself is a versatile component; its N-H group can be deprotonated, allowing the resulting pyrazolate to act as a bridge between two metal centers, opening pathways to polynuclear complexes and metal-organic frameworks (MOFs).[1][7] Furthermore, the aromatic nature of both the pyrazole and phenyl rings facilitates π-π stacking interactions, which can influence the self-assembly of supramolecular structures.[2] The combination of a robust coordination pocket, potential for hydrogen bonding, and tunable electronic properties makes this ligand a prime candidate for developing novel catalysts, luminescent materials, and therapeutic agents.[8][9][10]

cluster_ligand This compound Ligand cluster_properties Key Properties cluster_applications Resulting Applications L Structure P1 Bidentate N,N' Donor L->P1 Exhibits P2 Forms Stable 5-Membered Chelate Ring L->P2 Exhibits P3 Tunable Steric/Electronic Profile L->P3 Exhibits P4 π-π Stacking & H-Bonding Potential L->P4 Exhibits A1 Homogeneous Catalysis P1->A1 Enables A2 Luminescent Materials P1->A2 Enables A3 Bioinorganic Chemistry P1->A3 Enables P2->A1 Enables P2->A2 Enables P2->A3 Enables P3->A1 Enables P3->A2 Enables P3->A3 Enables P4->A1 Enables P4->A2 Enables P4->A3 Enables

Figure 1: Logical relationship between the structure of this compound and its applications.

Synthesis and Characterization of Metal Complexes

The synthesis of coordination complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor (e.g., chloride, acetate, nitrate salts) and solvent is critical and depends on the desired final complex and the solubility of the reactants.

Protocol 1: General Synthesis of a [M(this compound)₂Cl₂] Complex

This protocol describes a general method for synthesizing a mononuclear complex with a divalent metal like Copper(II), Cobalt(II), or Nickel(II).

Causality Behind Choices:

  • Metal Salt: Metal chlorides are often used due to their good solubility in polar solvents and the coordinating, yet labile, nature of the chloride anion.

  • Solvent: Methanol or ethanol are excellent choices as they readily dissolve both the ligand and many transition metal salts, and their boiling points are suitable for promoting the reaction without requiring high-pressure apparatus.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of a bis-ligated complex, which is common for achieving an octahedral or square planar geometry.

  • Inert Atmosphere: While not always strictly necessary for metals like Cu(II) or Ni(II), conducting the reaction under Nitrogen or Argon is good practice to prevent potential oxidation, especially for more sensitive metal centers like Fe(II) or Co(II).

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (2.0 mmol, 318.4 mg) in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Metal Addition: To this stirring solution, add a solution of the metal(II) chloride (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1.0 mmol) dissolved in 10 mL of absolute ethanol. The addition should be done dropwise at room temperature.

  • Reaction: Upon addition of the metal salt, a color change and/or precipitation is often observed. Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours under a nitrogen atmosphere.

  • Isolation: After the reflux period, allow the mixture to cool slowly to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum oven at 60°C for 12 hours.

  • Characterization: Characterize the final product using the techniques described in the following section.

G start Start dissolve_ligand 1. Dissolve Ligand in Ethanol start->dissolve_ligand dissolve_metal 2. Dissolve Metal Salt in Ethanol start->dissolve_metal add_metal 3. Add Metal Solution to Ligand Solution dissolve_ligand->add_metal dissolve_metal->add_metal reflux 4. Reflux 4-6h (under N2) add_metal->reflux cool 5. Cool to RT reflux->cool filtrate 6. Vacuum Filtrate cool->filtrate wash 7. Wash with EtOH & Et2O filtrate->wash dry 8. Dry in Vacuo wash->dry characterize 9. Characterize Product dry->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of a metal complex with this compound.

Essential Characterization Techniques

Validating the structure and purity of the synthesized complex is paramount. A multi-technique approach is required.

  • ¹H NMR Spectroscopy: Upon coordination, the chemical shifts of the ligand's protons will change. The pyrazole N-H proton often broadens or shifts significantly due to its proximity to the metal center. Protons on the aniline ring ortho to the coordinating NH₂ group typically experience a downfield shift.[11]

  • FT-IR Spectroscopy: The N-H stretching frequencies of both the pyrazole and aniline groups (typically ~3200-3400 cm⁻¹) will shift to lower wavenumbers upon coordination, indicating the involvement of these nitrogen atoms in bonding to the metal. New bands in the far-IR region (250-500 cm⁻¹) may appear, corresponding to M-N stretching vibrations.[12]

  • UV-Visible Spectroscopy: While the free ligand has absorptions in the UV region due to π→π* transitions, the metal complex will often exhibit new, lower-energy bands in the visible region. These can be attributed to d-d transitions within the metal center or Metal-to-Ligand Charge Transfer (MLCT) bands, which are responsible for the color of the complex.[11]

  • Single-Crystal X-ray Diffraction: This is the definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions in the solid state.[13][14][15]

Property Free Ligand (Expected) Metal Complex [M(L)₂Cl₂] (Expected) Rationale for Change
¹H NMR (pyrazole N-H) ~12-13 ppm (broad singlet)Shifted, may be broadened or disappearCoordination and/or deprotonation alters the chemical environment.
¹H NMR (aniline N-H₂) ~5-6 ppm (broad singlet)Significant downfield shiftDonation of lone pair to metal deshields the protons.
FT-IR (ν N-H) 3200-3400 cm⁻¹Shifted to lower frequency (e.g., 3100-3300 cm⁻¹)Weakening of N-H bond upon coordination.
UV-Vis (λₘₐₓ) < 350 nm (π→π*)New bands > 400 nmAppearance of d-d transition or MLCT bands.
Molar Conductance N/ALow value in DMF/DMSOIndicates a non-electrolytic nature for neutral complexes.[11]

Table 1: Summary of expected spectroscopic and physical data for the free ligand versus a typical metal complex.

Applications in Modern Chemistry

The stable complexes formed with this compound are not mere curiosities; they are functional molecules with significant applications.

Homogeneous Catalysis

Pyrazole-based ligands are widely used to stabilize transition metal catalysts for various organic transformations, including C-C coupling reactions.[10] The N,N' chelate helps prevent metal leaching and can be tuned to optimize the electronic properties of the metal center, enhancing catalytic activity.

Protocol 2: Application of a Pd(II)-Pyrazolylaniline Complex in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol demonstrates the use of a pre-synthesized Palladium(II) complex as a catalyst for the formation of a biaryl compound.

Causality Behind Choices:

  • Catalyst: A Pd(II) complex is used, as Palladium is the most common and efficient metal for Suzuki couplings. The ligand stabilizes the active Pd(0) species formed in situ.

  • Base: A base (K₂CO₃) is essential for activating the boronic acid, forming the more nucleophilic boronate species required for transmetalation.

  • Solvent System: A mixture of an organic solvent (Toluene or Dioxane) and water is used. The organic phase dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the inorganic base, creating an efficient reaction interface.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the [Pd(this compound)₂Cl₂] catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Water (2 mL).

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Materials Science: Luminescent Complexes

Coordination complexes, particularly those of d⁶ and d⁸ metals, can exhibit strong luminescence.[16] The rigid bidentate nature of the pyrazolylaniline ligand can enhance the quantum yield of emission by reducing non-radiative decay pathways. These materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.[1][17] Silver(I) and other d¹⁰ metal complexes with pyrazole ligands have been specifically studied for their luminescent properties.[17]

Medicinal and Bioinorganic Chemistry

The pyrazole scaffold is a well-known pharmacophore found in numerous FDA-approved drugs.[18][19] Metal complexes can exhibit enhanced biological activity compared to the free ligand.[20] This can be due to several factors, including increased lipophilicity (facilitating cell membrane penetration) and the metal center itself acting as a pharmacologically active agent. Complexes derived from pyrazolylanilines have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[8][13]

Conclusion and Future Outlook

This compound is a powerful and accessible building block in the toolkit of the coordination chemist. Its straightforward synthesis, robust chelating ability, and the functional versatility of the resulting metal complexes ensure its continued relevance. Future research will likely focus on incorporating this ligand into more complex, multifunctional systems. This includes its use in constructing porous MOFs for gas storage or separation, developing more efficient and selective catalysts for challenging organic transformations, and designing targeted metallodrugs for therapeutic applications.[1][2] The continued exploration of its coordination chemistry promises to unlock novel materials and technologies.

References

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.ACS Omega.
  • A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks.ResearchGate.
  • The Coordination Chemistry of Pyrazole-Derived Ligands.ResearchGate.
  • Coordination chemistry of pyrazole-derived ligands.ACS Publications.
  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes.ResearchGate.
  • Synthesis and catalytic application of aluminium anilido-pyrazolate complexes.Dalton Transactions (RSC Publishing).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.PubMed Central - NIH.
  • Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol.SciSpace.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.Semantic Scholar.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.PubMed Central - NIH.
  • Special Issue : Metal Complexes: Applications in Chemistry and Materials Science.MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
  • Silver pyrazole complexes with tunable liquid crystals and luminescent properties.Source not specified.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.PubMed Central.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.MDPI.
  • Transition metal complexes with pyrazole derivatives as ligands.ResearchGate.
  • This compound.PubChem.
  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.ResearchGate.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.PubMed Central.
  • Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones.ResearchGate.
  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives.PubMed.
  • Synthesis, characterization, crystal structure, molecular docking, and biological studies of Cu, Ni and Co metal complexes of pyrazole.Source not specified.
  • Luminescent First-Row Transition Metal Complexes.JACS Au - ACS Publications.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives.Atlantis Press.
  • List of Coordination complexes prepared in this work.ResearchGate.
  • Pharmaceutical Applications of Metal Complexes and Derived Materials.PubMed Central - NIH.
  • Transition metal complexes with pyrazole based ligands.ResearchGate.
  • New bidentate ligand 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine: Synthesis, characterization and x-ray crystal structure.TSI Journals.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.MDPI.
  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide.ORCA - Cardiff University.

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Synthesizing the Spectrum: Application Notes and Protocols for Organic Pigment Synthesis in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrant World of Organic Pigments

Organic pigments are a cornerstone of modern materials science, imparting color to a vast array of products, from automotive coatings and plastics to high-performance printing inks and cosmetics. Unlike their inorganic counterparts, organic pigments are characterized by their carbon-based molecular structures, which give rise to their brilliant hues, high tinting strength, and diverse chemical properties.[1] The ability to synthetically tailor these molecules allows for a broad palette of colors and performance characteristics, making their synthesis a critical area of research and development.[1]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of three major classes of organic pigments: azo pigments, copper phthalocyanine, and quinacridone pigments. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers not just procedural instructions but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthesis process. Each protocol is designed to be a self-validating system, incorporating purification and characterization steps to verify the integrity of the final product.

I. Azo Pigments: The Workhorses of the Color Industry

Azo pigments are the most widely used class of organic pigments, characterized by the presence of one or more azo groups (–N=N–) in their molecular structure. Their popularity stems from their relatively straightforward synthesis, cost-effectiveness, and broad color range, spanning from yellows and oranges to reds and browns.

A. The Chemistry of Azo Pigment Synthesis: Diazotization and Coupling

The synthesis of azo pigments is a classic example of electrophilic aromatic substitution and proceeds in two main stages:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction is performed at low temperatures (0–5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[2]

  • Coupling: The highly reactive diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich species such as a phenol or an aniline derivative. The position of the azo coupling is directed by the activating groups on the coupling component.

Experimental Workflow: Azo Pigment Synthesis

Azo_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification AromaticAmine Aromatic Amine NaNO2_HCl NaNO₂ + HCl (0-5°C) AromaticAmine->NaNO2_HCl Reacts with DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Forms CouplingComponent Coupling Component DiazoniumSalt->CouplingComponent Coupled with AzoPigment_Crude Crude Azo Pigment CouplingComponent->AzoPigment_Crude Reacts with Diazonium Salt to form Washing Washing AzoPigment_Crude->Washing Purified by Recrystallization Recrystallization Washing->Recrystallization PurePigment Pure Azo Pigment Recrystallization->PurePigment Phthalocyanine_Synthesis_Workflow cluster_reaction High-Temperature Reaction cluster_purification Purification Reactants Phthalic Anhydride + Urea + CuCl + Catalyst Crude_CuPc Crude Copper Phthalocyanine Reactants->Crude_CuPc Heat (180-220°C) AcidWash Acid Washing (e.g., H₂SO₄) Crude_CuPc->AcidWash Purified by BaseWash Base Washing (e.g., NaOH) AcidWash->BaseWash SolventWash Solvent Washing BaseWash->SolventWash Pure_CuPc Pure Copper Phthalocyanine SolventWash->Pure_CuPc

Caption: General workflow for the synthesis of copper phthalocyanine.

B. Protocol: Synthesis of Copper Phthalocyanine (β-form)

This protocol describes a laboratory-scale synthesis of the thermodynamically stable β-crystal form of copper phthalocyanine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Phthalic Anhydride148.1229.6 g
Urea60.0660.0 g
Cuprous Chloride (CuCl)99.009.9 g
Ammonium Molybdate1235.860.5 g
Kerosene (or other high-boiling solvent)-150 mL

Protocol:

  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 29.6 g of phthalic anhydride, 60.0 g of urea, 9.9 g of cuprous chloride, 0.5 g of ammonium molybdate, and 150 mL of kerosene.

  • Synthesis:

    • Heat the reaction mixture with stirring. The temperature will rise, and at around 130 °C, ammonia evolution will begin.

    • Continue heating to 180-200 °C and maintain this temperature for 4-6 hours. The color of the reaction mixture will gradually change to a deep blue.

    • After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification:

    • Filter the reaction mixture to collect the crude copper phthalocyanine.

    • Wash the crude product with methanol to remove the solvent and some impurities.

    • Boil the crude pigment in 200 mL of 5% aqueous hydrochloric acid for 30 minutes to remove any unreacted copper salts. Filter and wash with hot water until the filtrate is neutral.

    • Boil the acid-washed pigment in 200 mL of 5% aqueous sodium hydroxide for 30 minutes to remove any unreacted phthalic acid derivatives. Filter and wash with hot water until the filtrate is neutral. [3] * Finally, wash the purified pigment with ethanol and then dry it in an oven at 100 °C.

III. Quinacridone Pigments: High Performance and Durability

Quinacridone pigments are a class of high-performance organic pigments known for their exceptional lightfastness, weather resistance, and thermal stability. They exhibit a range of colors from red-violet to scarlet and orange.

A. The Chemistry of Quinacridone Synthesis: Cyclization

The most common synthetic route to quinacridones involves the cyclization of 2,5-dianilinoterephthalic acid or its derivatives in the presence of a dehydrating agent, typically polyphosphoric acid (PPA), at elevated temperatures. [4]

Experimental Workflow: Quinacridone Pigment Synthesis

Quinacridone_Synthesis_Workflow cluster_cyclization Cyclization cluster_hydrolysis Hydrolysis cluster_purification Purification & Finishing DATA 2,5-Dianilinoterephthalic Acid Derivative PPA Polyphosphoric Acid (PPA) DATA->PPA Reacts in Crude_Quinacridone Crude Quinacridone PPA->Crude_Quinacridone Forms Water Water Crude_Quinacridone->Water Hydrolyzed with Precipitated_Pigment Precipitated Pigment Water->Precipitated_Pigment Hydrolyzes to Washing Washing Precipitated_Pigment->Washing Purified by Solvent_Treatment Solvent Treatment Washing->Solvent_Treatment Pure_Quinacridone Pure Quinacridone Pigment Solvent_Treatment->Pure_Quinacridone

Caption: General workflow for the synthesis of quinacridone pigments.

B. Protocol: Synthesis of C.I. Pigment Red 122 (2,9-Dimethylquinacridone)

C.I. Pigment Red 122 is a magenta pigment with excellent fastness properties. This protocol outlines its synthesis from 2,5-di-(p-toluidino)terephthalic acid (DTTA).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
2,5-di-(p-toluidino)terephthalic acid (DTTA)390.4350 g
Polyphosphoric Acid (PPA, 115%)-350 g
Distilled Water18.02
Ethanol46.07

Protocol:

  • Cyclization Reaction:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, heat 350 g of polyphosphoric acid to 90 °C.

    • Begin stirring and slowly add 50 g of 2,5-di-(p-toluidino)terephthalic acid, maintaining the temperature at around 100 °C.

    • After the addition is complete, heat the mixture to 130 °C and hold for 4 hours. [4]

  • Hydrolysis and Precipitation:

    • Cool the reaction mixture to 70 °C.

    • Slowly and carefully pour the hot reaction mixture into 480 g of vigorously stirred water. A precipitate will form.

    • Stir the suspension for 30 minutes.

  • Isolation and Purification:

    • Filter the precipitate and wash the filter cake with water until the filtrate is neutral. [4] * To further purify and condition the pigment, resuspend the filter cake in a mixture of water and ethanol (e.g., 4-5 times the mass of the filter cake in 90-95% ethanol).

    • Reflux the suspension for 1-2 hours. [4] * Cool the suspension, filter, and wash the pigment with water until neutral.

    • Dry the final product in an oven at 75-80 °C. [4]

IV. Characterization of Synthesized Organic Pigments

To ensure the successful synthesis of the desired organic pigment and to verify its purity and identity, a combination of analytical techniques should be employed.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, providing a molecular "fingerprint" of the synthesized pigment.

Protocol: FT-IR Sample Preparation (KBr Pellet Method)

  • Thoroughly grind 1-2 mg of the dry pigment sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pigment molecule and is directly related to its color. The absorption spectrum can be used for identification and to assess purity.

Protocol: UV-Vis Spectroscopy of Pigment Solutions

  • Accurately weigh a small amount of the synthesized pigment and dissolve it in a suitable solvent in which it is soluble (e.g., dimethylformamide, dimethyl sulfoxide, or concentrated sulfuric acid for phthalocyanines).

  • Prepare a series of dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Compare the obtained spectrum with a reference spectrum of the pure pigment for identification. The wavelength of maximum absorption (λmax) is a key characteristic.

V. Conclusion and Future Outlook

The synthesis of organic pigments is a dynamic field that continues to evolve, driven by the demand for new colors with enhanced performance properties. The protocols detailed in this guide provide a solid foundation for the laboratory-scale synthesis of key classes of organic pigments. By understanding the underlying chemical principles and diligently applying these methods, researchers can create and characterize a vibrant spectrum of materials.

Future advancements in this area are likely to focus on the development of more environmentally friendly synthesis routes, the exploration of novel chromophores for unique color spaces, and the application of computational chemistry to predict and design pigments with tailored properties. The journey from simple organic molecules to brilliant, stable pigments is a testament to the power of synthetic chemistry to shape the world of color around us.

VI. References

  • Guidechem. (n.d.). What is the preparation method of Pigment Red 122 122? Retrieved from Guidechem website.

  • ChemicalBook. (n.d.). Pigment Red 122 synthesis. Retrieved from ChemicalBook website.

  • US Patent No. US7708824B2. (2010). C. I. pigment red 57:1 and production process thereof.

  • CN Patent No. CN103483863A. (2014). Method for preparing CI pigment red 57:1.

  • Sciencemadness Discussion Board. (2019). Feasibility of preparing copper phthalocyanine at home.

  • Bhoge, Y. E., Deshpande, T. D., Patil, V. J., & Patil, N. P. (2015). Synthesis of copper phthalocyanine blue pigment: Comparative evaluations of fusion, solvent and microwave techniques. International Journal of Applied Engineering Research, 10(5), 1271-1278.

  • Saltzman, M. (1975). Identification of organic pigments by solution spectrophotometry. Journal of Paint Technology, 47(607), 47-52.

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. Retrieved from Benchchem website.

  • Kim, M. S., Lee, J. H., Kim, J. H., & Kim, Y. S. (2015). Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1. Textile Coloration and Finishing, 27(4), 244-251.

  • Longoni, M., & Bruni, S. (2021). Identification of Synthetic Organic Pigments in Contemporary Artists’ Paints by FT-IR and FT-Raman: An Advanced Analytical Experiment. Journal of Chemical Education, 98(3), 966–972.

  • Rathoure, A. K., & Aggarwal, S. G. (2018). Manufacturing and Mass Balance of Copper Phthalocyanine (CPC) Blue and Green Pigments. Journal of Drug Discovery and Development, 2(1), 19-21.

  • CN Patent No. CN102942802A. (2013). Preparing method of pigment red 122.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website.

  • CN Patent No. CN106398274A. (2017). Synthetic process of pigment red 122.

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

  • Küpper, H. (n.d.). UV/VIS-Spectroscopy from pigment analysis to quantification of mRNA.

  • WO Patent No. WO/2005/075576. (2005). DRY C.I. PIGMENT RED 57:1, DRY PIGMENT COMPOSITION AND METHOD FOR PRODUCING THEM.

  • US Patent No. US7708824B2. (2010). C. I. pigment red 57:1 and production process thereof.

  • ResearchGate. (2019). Encapsulation of Pigment Red 122 into UV‐curable resins via a mini‐emulsion technique.

  • Justia Patents. (2018). process for producing quinacridone pigment composition.

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.

  • Indiana University Pressbooks. (n.d.). Research Project: Pigments in Plants (UV-vis version).

  • CN Patent No. CN101365756A. (2009). C.I. Pigment Red 57:1 and preparation method thereof.

  • Lichtenthaler, H. K. (1987). Chlorophylls and Carotenoids: Pigments of Photosynthetic Biomembranes. Methods in Enzymology, 148, 350-382.

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds.

  • Ranbar. (n.d.). Synthetic Organic Pigments: Advantages and Disadvantages. Retrieved from Ranbar website.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of this valuable building block, while conceptually straightforward, often requires careful optimization to achieve high yields and purity. This document provides field-proven insights and detailed protocols to ensure your success.

The most robust and widely applicable method for synthesizing this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy hinges on coupling an appropriately substituted pyrazole derivative with an aniline derivative. The key is to use protecting groups on the reactive amine and pyrazole N-H functionalities to prevent side reactions and catalyst inhibition.

The general workflow is illustrated below:

G cluster_0 Starting Materials cluster_1 Protection cluster_2 Functionalization cluster_3 Core Reaction cluster_4 Final Step 3-Bromoaniline 3-Bromoaniline Protected_Aniline Protected 3-Bromoaniline (e.g., Boc-protected) 3-Bromoaniline->Protected_Aniline Boc₂O Pyrazole Pyrazole Protected_pyrazole Protected_pyrazole Pyrazole->Protected_pyrazole Boc₂O/TrCl Coupled_Product Protected Coupled Product Protected_Aniline->Coupled_Product Suzuki Coupling Protected_Pyrazole Protected Pyrazole (e.g., Boc- or Trityl-) Boronic_Ester Pyrazole Boronic Acid Pinacol Ester Protected_Pyrazole->Boronic_Ester Borylation Boronic_Ester->Coupled_Product [Pd] catalyst Final_Product This compound Coupled_Product->Final_Product Deprotection (e.g., TFA/HCl)

Fig. 1: General Synthetic Workflow

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction has a very low yield or shows no product formation. What are the most likely causes?

A1: Low or no conversion is a common issue in cross-coupling reactions and can typically be traced to one of three areas: the catalyst system, the reagents, or the reaction conditions.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

    • Oxidation: Pd(0) is the active catalytic species. Exposure to air can oxidize it to inactive Pd(II). Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

    • Inappropriate Ligand: The choice of phosphine ligand is critical. For coupling with heteroaryl boronic esters, bulky, electron-rich ligands are often required to promote reductive elimination.[1] See Table 1 for recommended systems.

    • Catalyst Poisoning: The unprotected aniline amine and pyrazole N-H are nucleophilic and can coordinate to the palladium center, inhibiting its catalytic activity. This is why protection (e.g., with Boc groups) is essential.

  • Reagent Quality:

    • Boronic Ester Decomposition: Boronic acids and their esters can degrade upon storage, especially in the presence of moisture, leading to protodeborylation.[2] Use freshly prepared or high-purity boronic esters and ensure they are anhydrous.

    • Impure Solvents/Reagents: Water can interfere with the reaction, particularly by hydrolyzing the base and affecting the catalytic cycle. Use anhydrous solvents. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry.

  • Suboptimal Conditions:

    • Temperature: Suzuki couplings often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3] If you see no reaction at a lower temperature, gradually increase the heat.

    • Insufficient Base: The base is crucial for activating the boronic ester. A weak or insufficient amount of base will stall the reaction. Carbonate bases are standard, but for challenging couplings, stronger bases like phosphates (K₃PO₄) may be necessary.

G Start Low / No Yield Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Reagents Are reagents pure & anhydrous? Check_Catalyst->Check_Reagents Yes Sol_Catalyst_Inert Ensure inert atmosphere (N₂/Ar). Use degassed solvents. Check_Catalyst->Sol_Catalyst_Inert No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents_Boron Use fresh boronic ester. Confirm purity by NMR. Check_Reagents->Sol_Reagents_Boron No Sol_Conditions_Temp Increase reaction temperature (e.g., from 80°C to 100°C). Check_Conditions->Sol_Conditions_Temp No Sol_Catalyst_Ligand Switch to a more effective ligand (e.g., SPhos, XPhos). See Table 1. Sol_Catalyst_Inert->Sol_Catalyst_Ligand Sol_Catalyst_Protect Confirm protection of NH₂ and pyrazole N-H groups. Sol_Catalyst_Ligand->Sol_Catalyst_Protect Sol_Reagents_Solvent Use anhydrous solvents. Dry the base (e.g., K₂CO₃). Sol_Reagents_Boron->Sol_Reagents_Solvent Sol_Conditions_Base Use a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄). Sol_Conditions_Temp->Sol_Conditions_Base

Fig. 2: Troubleshooting Workflow for Low Yield

Q2: I am observing significant side products. What are they and how can I minimize them?

A2: The primary side products in Suzuki couplings are typically from homocoupling and dehalogenation/protodeborylation.

  • Homocoupling: This results in the formation of bi-aryl (from the aniline starting material) or bi-pyrazole compounds. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.

    • Solution: Rigorous degassing of the reaction mixture is the most effective solution. Performing several vacuum/inert gas cycles before heating can significantly reduce oxygen content. Using a slight excess (1.1-1.2 equivalents) of the boronic ester can also help favor the desired cross-coupling pathway.[4]

  • Dehalogenation/Protodeborylation: This involves the replacement of the bromine on the aniline or the boronic ester group on the pyrazole with a hydrogen atom.

    • Cause: This is often caused by trace amounts of water or other protic impurities in the reaction mixture. It can also be facilitated by certain palladium-hydride species that can form during the catalytic cycle.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Using a robust ligand system that promotes rapid reductive elimination can also outcompete the side reactions.[5]

Q3: My product is difficult to purify. What are some effective strategies?

A3: Purification challenges often arise from residual palladium catalyst, phosphine ligands, or closely related side products.

  • Palladium Removal: Palladium residues can often be removed by treating the crude product solution with a scavenger, such as activated carbon or a thiol-functionalized silica gel, followed by filtration through a pad of Celite.

  • Chromatography: Standard silica gel chromatography is typically effective.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is a common starting point. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the basic aniline product from tailing on the acidic silica gel.

  • Crystallization/Salt Formation: If chromatography is insufficient, consider converting the final aniline product to a hydrochloride or other salt by treating it with an acid (e.g., HCl in ether).[6] The resulting salt is often crystalline and can be easily purified by recrystallization, after which the free base can be regenerated.

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable synthetic route? A: The most prevalent route is the Suzuki-Miyaura cross-coupling between a protected 3-bromoaniline and a protected pyrazole-3-boronic acid pinacol ester.[2][7] This approach offers high functional group tolerance and generally provides good yields after optimization.

Q: Why is protection of the aniline and pyrazole NH groups necessary? A: Both the aniline -NH₂ and the pyrazole N-H are acidic and nucleophilic. The free N-H groups can react with the base, and the lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, effectively poisoning it and halting the reaction.[8] Using protecting groups like tert-butyloxycarbonyl (Boc) masks this reactivity, allowing the cross-coupling to proceed efficiently.

Q: Which palladium catalyst and ligand system is best for this reaction? A: There is no single "best" system, as the optimal choice can depend on the exact substrates. However, for heteroaromatic couplings, catalyst systems based on bulky, electron-rich phosphine ligands are highly effective.[9] See the table below for a comparison.

Catalyst SystemLigand TypeAdvantagesCommon Usage
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Commercially available, easy to handle.Good for simple couplings, may be less effective for challenging substrates.
Pd₂(dba)₃ + XPhos Buchwald-type biarylphosphineHigh activity, broad substrate scope, good for heteroaromatics.A go-to system for difficult couplings.
PdCl₂(dppf) Ferrocene-based bidentate phosphineGood stability, effective for a range of substrates.[1][10]Widely used in pharmaceutical synthesis.
Pd(OAc)₂ + SPhos Buchwald-type biarylphosphineSimilar to XPhos, offers high reactivity and stability.Excellent for forming C-N and C-C bonds.

Table 1: Comparison of Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling.

Q: Are there viable alternative synthetic routes? A: Yes. An alternative is the Buchwald-Hartwig amination, which would involve coupling 3-aminopyrazole with a protected 1-bromo-3-nitrobenzene, followed by reduction of the nitro group.[1] However, the Suzuki-Miyaura reaction is generally preferred due to the wider availability and stability of boronic esters compared to some aminopyrazole precursors. Another classical approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as 3-(3-aminophenyl)-3-oxopropanal, but this precursor can be challenging to synthesize.[11]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate

  • To a stirred solution of 3-bromopyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and Triethylamine (TEA, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-Boc protected pyrazole.

Protocol 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the protected 3-bromoaniline (1.0 eq), the pyrazole boronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1).

  • Heat the mixture to 90-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by flash chromatography to obtain the protected coupled product.

Protocol 3: Deprotection to Yield this compound

  • Dissolve the protected coupled product (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.

  • Add an excess of a strong acid, such as Trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in Dioxane.

  • Stir the reaction at room temperature for 2-6 hours until TLC or LC-MS indicates complete removal of the protecting groups.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify carefully with a saturated solution of NaHCO₃ or NaOH until the pH is ~8-9.

  • Extract the aqueous layer multiple times with Ethyl Acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

References

  • Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.
  • Al-Majedy, Y. K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]

  • Alam, M. S., et al. (2016). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 128-135.
  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN106279612A.
  • BenchChem. (n.d.).
  • S. Jayashree, et al. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653-11667.
  • Takahashi, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • YouTube. (2023, May 20). Synthetic Route (Aniline to meta-Bromoaniline). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Transformation Tutoring. (2024, February 19). Starting with benzene, design a synthesis 3-Bromoaniline.
  • Takahashi, H., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Scientific Reports, 10, 17008.
  • Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester. CN114380853A.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • De La Torre, A., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(2), 357-363. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735398, this compound. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[2][12][13]triazolo[3,4- b ][11][12][13] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30, 1-13.

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 18(17), 6349-6357. [Link]

  • Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -b]quinolines. [Link]

  • ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

  • MDPI. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 26(16), 4991. [Link]

  • ResearchGate. (2017). PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • ResearchGate. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. [Link]

  • National Center for Biotechnology Information. (2023). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceuticals, 16(3), 441.
  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 1-6. [Link]

  • ResearchGate. (2022). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. [Link]

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Technical Support Center: Purification of 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-(1H-pyrazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this valuable heterocyclic amine. Here, we synthesize our extensive field experience with established chemical principles to provide you with a robust troubleshooting resource. Our goal is to empower you with the knowledge to not only solve immediate purification issues but also to build a foundational understanding for future success.

Understanding the Core Challenge: The Nature of this compound

This compound is a bifunctional molecule featuring a basic aniline moiety and a pyrazole ring capable of hydrogen bonding and tautomerism. Its purification is frequently complicated by the presence of structurally similar impurities, most notably its regioisomer, 3-(1H-pyrazol-5-yl)aniline. The similar polarities and physical properties of these compounds demand carefully optimized purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In the case of this compound, this would likely involve the reaction of a 3-aminophenyl-substituted 1,3-dicarbonyl compound with hydrazine.

The most common impurities include:

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the reaction can yield a mixture of 3- and 5-substituted pyrazoles. This is often the most significant purification challenge.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the 1,3-dicarbonyl precursor and hydrazine.

  • Hydrazone Intermediate: The reaction may stall at the intermediate hydrazone stage, particularly with deactivated hydrazine derivatives.[2]

  • Side-Reaction Products: Colored impurities can arise from the degradation of hydrazine precursors or the oxidation of intermediates.[2]

Q2: My crude product is a dark, oily substance. How can I get it to crystallize?

A2: The presence of impurities often inhibits crystallization, resulting in oils or tars. Before attempting recrystallization, it is advisable to perform a preliminary purification step. Column chromatography is highly effective for removing baseline impurities and colored materials.[3] If your compound is still an oil after chromatography, consider that residual solvent may be present. Drying under high vacuum, potentially with gentle heating, can be effective. If the product is inherently low-melting, crystallization may be challenging, and alternative purification methods should be considered.

Q3: I'm struggling to separate the this compound from its regioisomer. What are my options?

A3: Separating regioisomers is a common hurdle. Here are several strategies, often used in combination:

  • Column Chromatography: This is the most direct method. The separation of pyrazole regioisomers by silica column chromatography has been documented.[3] Success hinges on finding a solvent system that maximizes the small differences in polarity between the isomers. Careful experimentation with solvent polarity and composition is key.

  • Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It can be a powerful method but often requires multiple recrystallization cycles and can be labor-intensive with some loss of material.

  • Acid Salt Formation and Crystallization: Pyrazoles can be purified by forming their acid addition salts, which are then crystallized.[4] This method can be highly selective, as different isomers may form salts with varying solubilities.

Q4: Can I use reverse-phase HPLC for purity analysis and purification?

A4: Yes, reverse-phase HPLC is an excellent tool for both analyzing the purity of your fractions and for small-scale preparative purification. A C18 column is a good starting point, with a mobile phase typically consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape for these basic compounds.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not saturated (too much solvent used).- The compound is highly soluble in the chosen solvent at all temperatures.- Presence of impurities inhibiting crystallization.- Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the pure compound if available.- Try a different solvent or a two-solvent system.- Perform a preliminary purification by column chromatography to remove impurities.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Ensure slow cooling. Allow the flask to cool to room temperature before placing it in an ice bath.- Add a small amount of a co-solvent in which the compound is more soluble to keep it in solution longer as it cools.- Purify the crude material by another method first.
Poor Separation of Isomers by Column Chromatography - Inappropriate solvent system (polarity is too high or too low).- Column is overloaded.- Column was not packed properly.- Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, acetone, or dichloromethane).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.
Peak Tailing in HPLC Analysis - Strong interaction between the basic aniline moiety and acidic silanol groups on the silica-based column.- Add an acidic modifier to the mobile phase (e.g., 0.1% TFA or formic acid) to protonate the aniline, which can reduce tailing.- Use a column with end-capping or a base-deactivated stationary phase.
Low Recovery After Purification - Product is too soluble in the recrystallization solvent.- Loss of product during transfers.- Adsorption of the product onto the silica gel during column chromatography.- For recrystallization, ensure you are using the minimum amount of hot solvent and that the solution is thoroughly cooled before filtration.- For column chromatography, if the product is highly polar, it may be sticking to the silica. Adding a small percentage of a more polar solvent (like methanol) or a base (like triethylamine) to the eluent can help with recovery.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a starting point for the separation of this compound from less polar and more polar impurities, including its regioisomer.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" technique often results in better separation.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization from a Two-Solvent System

This method is effective when a single solvent does not provide the desired solubility profile.

  • Solvent Selection:

    • Find a "soluble" solvent in which this compound is readily soluble at room temperature (e.g., ethanol, methanol, or acetone).

    • Find a "non-soluble" solvent in which the compound is poorly soluble, even when hot (e.g., water, hexane, or diethyl ether). The two solvents must be miscible.[2]

  • Dissolution:

    • Dissolve the crude product in a minimal amount of the hot "soluble" solvent.

  • Addition of Non-Soluble Solvent:

    • While the solution is still hot, add the "non-soluble" solvent dropwise until the solution becomes faintly cloudy.

    • Add a few drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "non-soluble" solvent.

    • Dry the crystals under vacuum.

Visualizing the Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude_Product Crude this compound (with impurities) Column_Chromatography Column Chromatography (Initial Cleanup) Crude_Product->Column_Chromatography Remove gross impurities Recrystallization Recrystallization (Final Polishing) Column_Chromatography->Recrystallization Further purification Acid_Salt Acid Salt Formation & Crystallization (For difficult separations) Column_Chromatography->Acid_Salt Alternative for isomers TLC TLC Column_Chromatography->TLC Monitor fractions HPLC HPLC Recrystallization->HPLC Check purity Pure_Product Pure this compound Recrystallization->Pure_Product Acid_Salt->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR Confirm structure

Caption: A general workflow for the purification of this compound.

References

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Retrieved from [Link]

  • ijcpa.in. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

  • NIH. (2023, September 26). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Community Practitioner. (2024, February 7). A review of pyrazole compounds' production, use, and pharmacological activity. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-3-yl)aniline. This molecule is a critical "hinge" building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. While its synthesis appears straightforward, the path is often complicated by a variety of side reactions that can drastically reduce yield, introduce impurities, and create significant purification challenges.

This guide is structured to move beyond simple protocols. As your Senior Application Scientist, my goal is to provide you with the mechanistic understanding and field-proven insights necessary to not only identify and solve common issues but also to proactively prevent them. We will explore the causality behind experimental choices, turning your protocol into a self-validating system.

Core Synthetic Pathways: An Overview

The two most prevalent strategies for constructing the this compound core involve either forming the pyrazole ring onto a pre-functionalized aniline/nitrobenzene precursor or performing a cross-coupling reaction. Understanding these routes is the first step in diagnosing potential side reactions.

G cluster_0 Route A: Cyclocondensation Pathway cluster_1 Route B: Cross-Coupling Pathway A1 1-(3-Nitrophenyl)-1,3-butanedione A3 3-(3-Nitrophenyl)-5-methyl-1H-pyrazole A1->A3 Knorr Cyclization A2 Hydrazine (N2H4) A2->A3 A4 Reduction (e.g., Pd/C, H2) A3->A4 A5 Target Molecule: This compound A4->A5 B1 3-Bromo-1H-pyrazole B4 Target Molecule: This compound B1->B4 Suzuki-Miyaura Coupling B2 3-Aminophenylboronic Acid B2->B4 B3 Pd Catalyst + Ligand B3->B4

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section is formatted as a direct Q&A to address the most pressing issues encountered during synthesis.

Issue 1: Formation of an Undesired Regioisomer

Question: My NMR and LC-MS data show two distinct pyrazole products. I believe I am forming both this compound and its 3-(1H-pyrazol-5-yl)aniline regioisomer. How can I control the selectivity?

Answer: This is the most common and fundamentally challenging side reaction in this synthesis, particularly when using the Knorr cyclocondensation (Route A). It arises from the reaction of hydrazine with an unsymmetrical 1,3-dicarbonyl precursor.[1] Hydrazine has two nucleophilic nitrogen atoms, and the diketone has two electrophilic carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl, leading to two different pathways.

The regioselectivity is a delicate balance of steric hindrance, electronics, and reaction pH.[1] The more electrophilic (less sterically hindered) carbonyl is generally attacked first under neutral or basic conditions. Under acidic conditions, the more stable enol or enamine intermediate can dictate the final product.

G cluster_pathA Pathway A (Attack at C1) cluster_pathB Pathway B (Attack at C3) start 1-(Aryl)-1,3-butanedione + Hydrazine A1 Initial attack at carbonyl adjacent to Aryl group start->A1 B1 Initial attack at carbonyl adjacent to Methyl group start->B1 A2 Intermediate A A1->A2 A3 Cyclization & Dehydration A2->A3 P1 Desired 3-Aryl-5-methyl-1H-pyrazole A3->P1 B2 Intermediate B B1->B2 B3 Cyclization & Dehydration B2->B3 P2 Side Product: 5-Aryl-3-methyl-1H-pyrazole B3->P2

Caption: Competing pathways leading to regioisomer formation.

Solutions & Protocols:

  • pH Control: The reaction pH is a powerful tool. Running the reaction under acidic conditions (e.g., using hydrazine sulfate or adding acetic acid) often favors the formation of one isomer by stabilizing a specific enamine intermediate.[2] Conversely, basic conditions may favor attack at the most sterically accessible carbonyl.

  • Solvent Modification: The choice of solvent can dramatically influence selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have been shown to significantly increase regioselectivity in pyrazole formation by modulating the relative basicity of the hydrazine nitrogens and the reactivity of the carbonyls.

    • Protocol: Enhanced Regioselectivity using TFE

      • Dissolve the 1-(3-nitrophenyl)-1,3-butanedione (1.0 equiv) in TFE.

      • Add hydrazine hydrate (1.1 equiv) dropwise at room temperature.

      • Stir the reaction at 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.

      • Compare the resulting isomer ratio to a reaction run in standard ethanol to validate the improvement.

  • Precursor Modification: If possible, modifying the 1,3-dicarbonyl precursor can provide a definitive solution. Introducing a bulky substituent on one of the carbonyls can sterically block the approach of hydrazine, forcing the reaction down a single pathway.[2]

Issue 2: Incomplete Nitro Group Reduction & Related Impurities

Question: After the reduction step of my 3-(3-nitrophenyl)-5-methyl-1H-pyrazole, I see multiple spots on my TLC plate and my product is a dark, tarry substance. What is happening?

Answer: The catalytic hydrogenation of a nitro group to an aniline is robust, but it can generate several partially reduced intermediates if the reaction is incomplete or the catalyst is inefficient. These intermediates (nitroso, hydroxylamine) are highly reactive and can couple to form dimeric impurities like azoxy and azo compounds, which are often highly colored.

Potential CauseObservation / SymptomRecommended Solution
Catalyst Poisoning Reaction stalls; starting material remains.Ensure starting material is pure. Sulfur-containing impurities are known catalyst poisons. Filter the reaction mixture through a short plug of Celite or silica before adding the catalyst. Use a fresh, high-quality catalyst (e.g., Pd/C, PtO₂).
Incomplete Reaction Mixture of product, starting material, and colored impurities.Increase hydrogen pressure (if possible), increase catalyst loading (e.g., from 5 mol% to 10 mol%), or extend the reaction time.
Formation of Intermediates Product is dark or discolored, even with full conversion of starting material.This indicates the formation of azoxy/azo dimers. Ensure efficient stirring to maximize hydrogen transfer. An alternative is to switch to a chemical reductant like tin(II) chloride (SnCl₂) in HCl, which is often more effective for complex substrates.
  • Protocol: Tin(II) Chloride Reduction

    • Suspend 3-(3-nitrophenyl)-5-methyl-1H-pyrazole (1.0 equiv) in concentrated HCl.

    • Add a solution of SnCl₂·2H₂O (3-4 equiv) in concentrated HCl portion-wise, controlling any exotherm with an ice bath.

    • Heat the mixture to reflux and monitor by TLC.

    • After completion, cool the reaction and carefully basify with aqueous NaOH or Na₂CO₃ to pH > 10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Issue 3: Side Reactions During Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki coupling (Route B) between a halo-pyrazole and 3-aminophenylboronic acid, but I'm getting low yields and see significant amounts of homocoupled biaryl product and protodeboronation.

Answer: Suzuki couplings involving nitrogen-rich heterocycles like pyrazole can be challenging. The lone pairs on the pyrazole nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] Furthermore, the boronic acid can be unstable under the reaction conditions.

Solutions & Protocols:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water), which removes your boronic acid from the catalytic cycle.[4]

    • Solution: Use rigorously anhydrous solvents and reagents. Employ a base that is less hygroscopic, like K₃PO₄ or Cs₂CO₃, and ensure it is finely powdered and dried before use.[4] Using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can also increase stability.

  • Homocoupling: The formation of biaryl products (e.g., 3,3'-diaminobiphenyl) arises from the coupling of two molecules of the boronic acid.

    • Solution: This is often favored by high temperatures or excess oxygen. Ensure the reaction is thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.[4] Using a slight excess (1.1-1.2 equivalents) of the boronic acid is optimal; a large excess can promote homocoupling.

  • Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The electron-rich nature of the pyrazole ring often requires more specialized ligands.

    • Solution: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final this compound, which is often a dark oil or solid? A1: Anilines are notoriously prone to air oxidation, which causes discoloration.[5] A multi-step purification is often best:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The aniline will protonate and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the purified aniline back into an organic solvent.

  • Activated Carbon: If the product is still colored, refluxing a solution of the product with a small amount of activated carbon for 15-30 minutes can remove colored polymeric impurities. Filter hot through Celite.

  • Crystallization/Chromatography: Recrystallization from a solvent system like ethanol/water or toluene/hexanes can yield pure, crystalline material. If it remains an oil, column chromatography on silica gel is the final option, often using a gradient of ethyl acetate in hexanes with 1% triethylamine added to the mobile phase to prevent streaking on the acidic silica.

Q2: How can I confirm the regiochemistry of my final product? A2: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons are diagnostic. The proton at C4 of the pyrazole ring will have a distinct chemical shift.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOESY or ROESY experiment can show through-space correlations. Irradiating the N-H proton of the pyrazole should show an NOE to the ortho protons of the aniline ring if it is the 3-substituted isomer, but not if it is the 5-substituted isomer, providing unambiguous proof of connectivity.

Q3: Can I protect the pyrazole N-H during subsequent reactions? A3: Yes, and it is often necessary. The pyrazole N-H is acidic and nucleophilic, which can interfere with many reactions.

  • Boc Protection: (Di-tert-butyl dicarbonate, Boc₂O) is a common choice, but it can be challenging to install on pyrazoles.

  • SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl) ethers: These are reliable protecting groups for the pyrazole nitrogen.

  • Direct N-Arylation/Alkylation: In some cases, direct functionalization of the pyrazole nitrogen is desired. This is typically achieved under basic conditions (e.g., NaH, Cs₂CO₃) with an appropriate electrophile.[6]

References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters. Available at: [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Browne, D. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • Del Valle, J. R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Available at: [Link]

  • Camargo, A. J., et al. (2022). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Chemistry. Available at: [Link]

  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and scientifically-grounded solutions.

Issue 1: Low Yield or No Product Formation

Question: My pyrazole synthesis is resulting in a low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?

Answer: Low or no product yield is a common frustration in organic synthesis. For pyrazole formation, several factors related to your reactants, reaction conditions, and catalyst choice could be the culprit.

Potential Causes & Recommended Solutions:

  • Poor Quality or Unstable Starting Materials:

    • Hydrazine Reactivity: Hydrazine and its derivatives, particularly phenylhydrazine, can be unstable and prone to decomposition, leading to colored impurities and reduced availability for the reaction.[1] Hydrazine hydrate can also react violently.[1]

      • Solution: It is highly advisable to use freshly distilled or high-purity hydrazine for your reactions.[1] To mitigate the risk of violent reactions, consider using hydrazine sulfate in an aqueous alkali solution as a safer alternative.[1]

    • 1,3-Dicarbonyl Compound Integrity: The 1,3-dicarbonyl starting material is a crucial component. Ensure its purity and stability before commencing the reaction.

  • Suboptimal Reaction Conditions:

    • Incorrect Temperature: Temperature plays a critical role in pyrazole synthesis. Some reactions may require cooling to manage exothermic processes, while others need heating or reflux to proceed efficiently.[1] Yields can vary significantly with temperature changes.[1][2]

      • Solution: Conduct small-scale optimization experiments at different temperatures (e.g., room temperature, 60 °C, 95 °C) to determine the optimal condition for your specific substrates.[1][2]

    • Inappropriate Solvent: The choice of solvent can significantly influence the reaction's outcome, including yield and regioselectivity.[1] For instance, polar protic solvents like ethanol are commonly used, but aprotic dipolar solvents (e.g., DMF, DMAc) have shown better results in certain cases.[3]

      • Solution: If yields are low in a standard solvent like ethanol, consider switching to an aprotic dipolar solvent. For improving regioselectivity, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can be highly effective.[1]

  • Ineffective Catalysis:

    • Catalyst Choice: The Knorr pyrazole synthesis is typically acid-catalyzed.[4][5][6] The absence of a suitable catalyst can lead to a sluggish or incomplete reaction.

      • Solution: A variety of catalysts can be employed, from simple acids like acetic acid to Lewis acids and even nanocatalysts.[5][7] The choice will depend on your specific substrates. Refer to the table below for a comparison of common catalysts.

Issue 2: Formation of Regioisomers and Side Products

Question: My reaction is producing a mixture of regioisomers or other unwanted side products, making purification difficult. How can I improve the selectivity of my pyrazole synthesis?

Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[8] Side reactions can also occur, particularly at elevated temperatures.

Potential Causes & Recommended Solutions:

  • Lack of Regiocontrol in Knorr Synthesis: The classical Knorr synthesis often yields poor regioselectivity because the initial attack of the hydrazine derivative can occur on either carbonyl carbon of the 1,3-dicarbonyl compound.[1][4]

    • Solutions to Enhance Regioselectivity:

      • Solvent Modification: The use of fluorinated alcohols can dramatically increase regioselectivity.[1]

      • Substrate Modification: Employing β-enaminones as surrogates for 1,3-dicarbonyls can provide better regiocontrol.[1]

      • Catalyst Selection: A Lewis acid catalyst, such as BF3, can help direct the reaction towards a specific regioisomer.[1]

  • Side Reactions and Decomposition:

    • Tar Formation: At high temperatures, unwanted side reactions can lead to the formation of polymeric or tarry materials.[1] Phenylhydrazine decomposition can also contribute to a darkened reaction mixture.[1]

      • Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent over-heating and subsequent side reactions.[1] Running the reaction at a lower temperature may also mitigate decomposition.[1]

    • Air Oxidation: Some reaction intermediates or the final pyrazole products may be sensitive to air oxidation.

      • Solution: If you suspect air sensitivity, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my synthesized pyrazole derivative. What are the best techniques for purification, and how can I overcome common challenges?

Answer: Purification can be a significant bottleneck, especially when dealing with regioisomers, residual starting materials, or products that are difficult to crystallize.

Purification Challenges & Recommended Solutions:

  • Separating Regioisomers: Due to their similar physical properties, separating regioisomers can be challenging.[9]

    • Solution: Careful column chromatography is often required.[1][9] In some cases, fractional crystallization can be effective if the isomers have different solubilities in a particular solvent system.[1]

  • Removal of Hydrazine Byproducts: Unreacted hydrazine and its salts are common basic impurities.

    • Solution: An acid-base extraction is an effective method. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove these basic impurities.[1]

  • Product is an Oil or Low-Melting Solid: Not all pyrazole derivatives are crystalline solids at room temperature.

    • Solution: If the product does not crystallize easily, try trituration with a non-polar solvent like hexane to induce solidification.[1] If this fails, purification by column chromatography is necessary.[1] For basic pyrazole compounds that are difficult to purify on silica gel, consider deactivating the silica with triethylamine or using reverse-phase (C-18) chromatography.[1]

  • Recrystallization Issues: Finding a suitable solvent for recrystallization is key to obtaining a high-purity product.[1]

    • Solution: Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[1][10] To induce crystallization, you can try adding a "bad" solvent dropwise to a concentrated solution of your product in a "good" solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the reaction of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[4][5] The mechanism begins with an acid-catalyzed formation of an imine. The other nitrogen of the hydrazine then attacks the second carbonyl group, leading to the formation of a second imine. This diimine intermediate then gets deprotonated to regenerate the acid catalyst and yield the final pyrazole product.[4]

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. For a more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9]

Q3: Are there greener or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, significant research has focused on developing greener synthetic routes. These include:

  • Microwave-assisted synthesis: This method can drastically reduce reaction times and improve yields.[11][12][13]

  • Solvent-free reactions: Performing the reaction without a solvent, for example, by grinding the reactants together, is an eco-friendly approach.[12][14]

  • Use of green catalysts and solvents: Employing catalysts like ammonium chloride and solvents such as water or ethanol can make the synthesis more sustainable.[11][15]

Q4: When should I consider using a protecting group strategy?

A4: A protecting group strategy is advisable when reactive functional groups on your starting materials might interfere with the desired reaction or purification process.[9] For instance, if your pyrazole derivative has a basic amino group, it can cause streaking on a silica gel column during chromatography.[9] Protecting this group can lead to a cleaner separation.

Data Presentation

Table 1: Comparative Performance of Catalysts in Pyrazole Synthesis
Catalyst TypeCatalyst ExampleReactantsSolventTemperature (°C)Yield (%)ReusabilityReference
Homogeneous Acetic Acid1,3-Dicarbonyl, HydrazineEthanolRefluxGoodNot Reported[7]
Homogeneous Silver Triflate (AgOTf)Trifluoromethylated Ynones, HydrazinesNot SpecifiedRoom Tempup to 99%Not Reported[7]
Lewis Acid BF31,3-Dicarbonyl, HydrazineVariesVariesCan improve regioselectivityNot typically reused[1]
Green Catalyst Ammonium ChlorideAcetylacetone, Hydrazine HydrateEthanolVariesGoodYes[15]
Nanocatalyst ZnO NanoparticlesVariesWaterRoom TempGoodYes[3][11]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or reflux) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for Pyrazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Starting Materials (1,3-Dicarbonyl & Hydrazine) Solvent Choose Appropriate Solvent & Catalyst Start->Solvent Mix Combine Reactants Solvent->Mix Heat Heat/Stir at Optimal Temperature Mix->Heat Monitor Monitor Progress via TLC/HPLC Heat->Monitor Quench Quench Reaction & Isolate Crude Product Monitor->Quench Reaction Complete Purify Purify by Chromatography or Recrystallization Quench->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End Pure Pyrazole Product Characterize->End

Caption: A generalized workflow for the synthesis and purification of pyrazole derivatives.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G decision decision solution solution start Low Yield in Pyrazole Synthesis check_reactants Are starting materials pure & stable? start->check_reactants check_conditions Are reaction conditions optimal? check_reactants->check_conditions Yes purify_reactants Use high-purity/freshly distilled reactants check_reactants->purify_reactants No check_catalyst Is the catalyst appropriate? check_conditions->check_catalyst Yes optimize_temp Optimize reaction temperature check_conditions->optimize_temp No (Temp) change_solvent Screen different solvents check_conditions->change_solvent No (Solvent) optimize_catalyst Screen different catalysts/loadings check_catalyst->optimize_catalyst No end Yield Improved check_catalyst->end Yes optimize_temp->check_conditions change_solvent->check_conditions optimize_catalyst->check_catalyst

Caption: A decision tree to troubleshoot low-yield issues in pyrazole synthesis.

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
  • Preventing degradation of pyrazole compounds during synthesis - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing.
  • Method for purifying pyrazoles - Google Patents.
  • Process for the purification of pyrazoles - Google Patents.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • optimization of reaction conditions for pyrazoline synthesis - Benchchem.
  • troubleshooting guide for Paal-Knorr pyrrole synthesis - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
  • Green synthesis of pyrazole systems under solvent-free conditions.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.

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Technical Support Center: Regioselectivity in the Functionalization of 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complex yet rewarding chemistry of 3-(1H-pyrazol-3-yl)aniline. This molecule is a valuable building block in medicinal chemistry and materials science, but its multiple reactive sites present significant regioselectivity challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to overcome these hurdles. We will explore the "why" behind experimental choices, ensuring that every protocol is a self-validating system for achieving your desired functionalization.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during the functionalization of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem and a detailed, step-by-step solution.

Issue 1: Uncontrolled N-Alkylation of the Pyrazole Ring

Question: "I am attempting an N-alkylation of the pyrazole ring on this compound, but I'm getting a mixture of N1 and N2 isomers. How can I achieve regioselective alkylation?"

Answer: This is a classic challenge in pyrazole chemistry.[1][2] The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, often leading to a mixture of regioisomers upon alkylation. The regiochemical outcome is influenced by both steric and electronic factors, as well as the reaction conditions.

Root Cause Analysis:

  • Steric Hindrance: The aniline substituent at the C3 position provides some steric bulk, which can favor alkylation at the less hindered N1 position. However, this directing effect is often insufficient to achieve high selectivity, especially with smaller alkylating agents.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the acidity of the N-H proton and the nucleophilicity of the conjugate base.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.

Strategic Solutions:

  • Exploiting Steric Hindrance: For selective N1 alkylation, employing a bulky protecting group on the aniline nitrogen can enhance the steric hindrance around the N2 position of the pyrazole.

    • dot

  • Directed Michael Addition: A highly regioselective method for N1-alkylation involves a catalyst-free Michael reaction. [3][4]This approach can provide excellent N1/N2 selectivity.

Experimental Protocol: Selective N1-Alkylation via Michael Addition

  • Protection of the Aniline:

    • Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (1.2 eq.).

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. Purify the crude product by column chromatography to obtain the Boc-protected aniline.

  • N1-Alkylation:

    • To a solution of the Boc-protected this compound (1 eq.) in a polar aprotic solvent like acetonitrile, add an activated alkene (e.g., methyl acrylate, 1.2 eq.).

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the N1-alkylated product.

  • Deprotection of the Aniline:

    • Dissolve the N1-alkylated, Boc-protected intermediate in a solvent like DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Once complete, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify as needed.

Parameter Direct Alkylation Michael Addition
Regioselectivity Often poor (mixture of N1/N2)Excellent (>99:1 N1/N2) [3][4]
Conditions Often requires heatingRoom temperature
Catalyst Not requiredCatalyst-free
Substrate Scope BroadLimited to activated alkenes
Issue 2: Lack of Selectivity in Electrophilic Aromatic Substitution on the Aniline Ring

Question: "I'm trying to perform a bromination on the aniline ring of this compound, but I'm getting multiple brominated products and over-bromination. How can I control the regioselectivity?"

Answer: The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. [5][6]The pyrazolyl substituent is generally considered a deactivating group. The strong activation by the amino group often leads to poor selectivity and multiple substitutions.

Root Cause Analysis:

  • Over-activation by the Amino Group: The high electron-donating ability of the NH₂ group makes the aniline ring highly susceptible to electrophilic attack, leading to low regioselectivity and poly-substitution.

  • Directing Group Conflict/Synergy: The amino group directs ortho and para, while the pyrazolyl group at the meta position will have a less pronounced directing effect.

Strategic Solution: Reversible Protection to Modulate Reactivity

The most effective strategy is to temporarily "tame" the activating effect of the amino group by converting it into a less activating group, such as an amide. [5][6]Acetylation is a common and reversible method to achieve this.

  • dot

Experimental Protocol: Regioselective Bromination

  • Acetylation of the Aniline:

    • Suspend this compound (1 eq.) in acetic anhydride (2-3 eq.).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., pyridine).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the acetylated product.

    • Filter, wash with water, and dry the product.

  • Bromination:

    • Dissolve the acetylated product (1 eq.) in a suitable solvent like acetic acid or DMF.

    • Add N-bromosuccinimide (NBS, 1 eq.) portion-wise at room temperature.

    • Stir until the starting material is consumed.

    • Pour the reaction mixture into water and collect the precipitated product by filtration.

  • Hydrolysis of the Amide:

    • Reflux the brominated, acetylated intermediate in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) until the amide is fully hydrolyzed.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry, concentrate, and purify the product.

Issue 3: Difficulty in C-H Functionalization of the Pyrazole Ring

Question: "I want to introduce a substituent at the C4 or C5 position of the pyrazole ring, but I am struggling to achieve this without affecting the aniline ring. What are my options?"

Answer: Direct C-H functionalization of pyrazoles is a powerful tool, often catalyzed by transition metals. T[7][8][9]he regioselectivity (C4 vs. C5) can be controlled by the choice of catalyst, directing group, and reaction conditions.

Root Cause Analysis:

  • Relative Reactivity of C-H Bonds: The C5-H of a pyrazole can be more acidic than the C4-H, making it susceptible to deprotonation-functionalization. C[10]onversely, the C4 position is often the most nucleophilic and prone to electrophilic substitution.

  • Competing Reactions: The aniline moiety can also undergo C-H functionalization or coordinate to the metal catalyst, leading to a complex mixture of products.

Strategic Solutions:

  • Directed C5-Lithiation: By protecting both the pyrazole N-H and the aniline N-H, it is possible to achieve regioselective lithiation at the C5 position, followed by quenching with an electrophile. The 4-methoxybenzyl (PMB) group is a useful protecting group for the pyrazole nitrogen in this context.

[11]2. Transition-Metal-Catalyzed C-H Functionalization: Employing a directing group on the pyrazole nitrogen can enable regioselective C-H functionalization.

[8]Experimental Protocol: C5-Arylation via Directed Lithiation

  • Dual Protection:

    • Protect the aniline nitrogen with a Boc group as described in Issue 1.

    • Protect the pyrazole nitrogen with a PMB group by reacting the Boc-protected intermediate with PMB-Cl in the presence of a base like sodium hydride.

  • C5-Lithiation and Arylation:

    • Dissolve the dual-protected substrate in dry THF and cool to -78 °C under an inert atmosphere.

    • Add a strong base such as n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours.

    • Add an electrophile, for example, a zinc salt (e.g., ZnCl₂) to form the corresponding organozinc species, followed by the addition of an aryl halide and a palladium catalyst (e.g., Pd(PPh₃)₄) for a Negishi coupling.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Deprotection:

    • The PMB group can be removed under oxidative conditions (e.g., DDQ or ceric ammonium nitrate).

    • The Boc group can be removed with a strong acid as previously described.

Position Method Key Considerations
C5 Directed LithiationRequires protection of both N-H groups.
C4 Electrophilic SubstitutionOften requires an activated pyrazole ring.
C4/C5 Transition-Metal CatalysisRegioselectivity depends on the directing group and catalyst.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki-Miyaura coupling directly on a halogenated derivative of this compound?

A1: Yes, Suzuki-Miyaura coupling is a robust method for C-C bond formation on both pyrazole and aniline scaffolds. H[12][13]owever, to avoid side reactions such as self-coupling or reactions involving the amino group, it is highly recommended to protect the aniline nitrogen (e.g., with a Boc group) before performing the coupling.

[14][15]Q2: What is the best way to achieve selective functionalization of the amino group without affecting the pyrazole ring?

A2: Standard procedures for amine functionalization, such as acylation, reductive amination, or urea formation, can generally be performed selectively. The pyrazole N-H is less nucleophilic than the aniline N-H. However, under strongly basic conditions, deprotonation of the pyrazole can occur, leading to side reactions. Using milder bases and controlled reaction temperatures is advisable.

Q3: How does the pyrazolyl substituent influence the reactivity of the aniline ring?

A3: The pyrazolyl group is an electron-withdrawing group and therefore deactivates the aniline ring towards electrophilic aromatic substitution. It is a meta-director. However, the powerful ortho, para-directing effect of the amino group will dominate. The primary role of the pyrazolyl group will be to modulate the overall reactivity of the aniline ring.

Q4: I need to perform a Buchwald-Hartwig amination on a halo-substituted this compound. What precautions should I take?

A4: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds. B[16][17][18][19][20]oth the pyrazole and aniline N-H groups can potentially react. It is crucial to protect the pyrazole N-H before the reaction. Depending on the desired transformation, protection of the aniline N-H may also be necessary to prevent intermolecular coupling.

References

  • Joo, J. M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5774-5791. [Link]

  • Han, S., et al. (2016). Catalytic C-H allylation and benzylation of pyrazoles. The Journal of Organic Chemistry, 81(15), 6474-6484.
  • Punji, B., et al. (2019). Directing-group-assisted C–H alkenylation using an alkenyl bromide. Organic Letters, 21(1), 262-266.
  • Alvarez, R., et al. (2018). Regioselective C-H Functionalization of Pyrazoles at the C-5 Position. Organic Letters, 20(17), 5422-5426.
  • Li, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10115-10125. [Link]

  • Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5774-5791.
  • Trofimov, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Trofimov, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]

  • Dzedulionytė Müldür, K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record.
  • Li, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Subramanyam, C., et al. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles.
  • Wen, J., et al. (2024). Direct Site-Selective Difunctionalization of Pyrazoles.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4584. [Link]

  • Wen, J., et al. (2024). Direct Site‐Selective Difunctionalization of Pyrazoles. ResearchGate. [Link]

  • Davies, I. W., et al. (2014). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
  • BenchChem. (2025). A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene. BenchChem.
  • Franck, X., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 7, 1037-1042.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Schwärzer, K., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(37), 12461-12469. [Link]

  • van der Westhuyzen, C., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13697-13706. [Link]

  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Schwärzer, K., et al. (2021). Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. RSC Publishing. [Link]

  • Pisár, M., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(1), 198.
  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. University of Calgary.
  • Svete, J. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5013. [Link]

  • Reddy, G. S., et al. (2020). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect, 5(20), 6065-6069.
  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]

  • Dzedulionytė Müldür, K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • Ghaffari, M., et al. (2024). Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(36), 7545-7550.
  • Srogl, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9676-9685. [Link]

  • Gámez, P., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21821-21828. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(45), 17092-17100. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • ATP STAR. (2016, October 29). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR [Video]. YouTube. [Link]

  • Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Quora. [Link]

  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. University of Calgary.
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  • Srogl, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9676-9685.
  • Helmy, M. T., et al. (2023). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate.
  • Alizadeh, A., et al. (2015). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. Tetrahedron Letters, 56(38), 5276-5279.
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Technical Support Center: Troubleshooting Solubility for 3-(1H-Pyrazol-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1H-pyrazol-3-yl)aniline derivatives. This scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. However, its rigid, planar structure and hydrogen bonding capabilities frequently lead to significant solubility challenges, which can stall discovery and development programs.

This guide is structured to provide not just solutions, but a deep understanding of the underlying physicochemical principles. By following a systematic approach, you can diagnose, troubleshoot, and overcome solubility hurdles effectively.

Section 1: Foundational Concepts - Why Is My Compound Insoluble?

Before diving into troubleshooting, it's crucial to understand the molecular drivers of poor solubility in this specific chemical class.

Q1: What makes the this compound scaffold prone to poor aqueous solubility?

A1: The solubility of these compounds is governed by a delicate balance between their crystal lattice energy (how tightly the molecules pack in a solid state) and the energy of solvation (how well they interact with a solvent). Several features of this scaffold contribute to high lattice energy and/or poor solvation:

  • Planarity and Aromaticity: The fused pyrazole and aniline rings create a flat, rigid structure. These planar molecules can stack efficiently through π-π interactions, leading to a highly stable and difficult-to-dissolve crystal lattice.[1][2]

  • Hydrogen Bonding: The scaffold contains multiple hydrogen bond donors (the aniline -NH2 and pyrazole -NH) and acceptors (the pyrazole nitrogens). In the solid state, these groups can form strong intermolecular hydrogen bonds, further stabilizing the crystal lattice and making it energetically unfavorable for water to break them apart.[3][4]

  • Lipophilicity: While the core itself has some polar character, it is often decorated with lipophilic groups to enhance target binding. As lipophilicity (logP) increases, aqueous solubility generally decreases.[5][6]

Section 2: Systematic Troubleshooting Workflow

When you encounter a solubility problem, a systematic approach is more effective than random experimentation. The following workflow will guide you from initial characterization to a viable formulation strategy.

Visualizing the Workflow

The diagram below outlines the logical decision-making process for addressing solubility issues with your compound.

Solubility Troubleshooting Workflow A Start: Insoluble Compound (Precipitates in aqueous buffer) B Step 1: Characterize the Problem - Kinetic vs. Thermodynamic Solubility? - pH-dependence? A->B C Is the compound basic? (pKa of aniline > 3) B->C D D C->D Yes H Strategy C: Formulation Science - Co-solvents (PEG, PG, DMSO) - Amorphous Solid Dispersions (ASDs) - Surfactants / Complexation (Cyclodextrins) C->H No E Is pH modification sufficient? D->E F Strategy B: Salt Formation - Screen counter-ions (HCl, mesylate, etc.) - Characterize salt properties E->F No J Solution Found: Proceed with formulation E->J Yes G Is salt form viable? F->G G->H No G->J Yes I Strategy D: Medicinal Chemistry - Introduce polar groups - Disrupt planarity/symmetry - Reduce logP H->I If formulation is not an option H->J Sufficient for Preclinical I->J New Analogue K Compound is Neutral or Acidic L {Compound is still insoluble | Salt is unstable, hygroscopic, or insoluble}

Sources

Technical Support Center: Preventing Oxidation of the Aniline Moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for handling aniline and its derivatives in organic synthesis. The high reactivity of the aniline moiety, particularly its susceptibility to oxidation, presents a persistent challenge for researchers in pharmaceutical and chemical industries. This guide is designed to provide you with a deep understanding of the underlying issues and to offer practical, field-proven solutions to protect your reactions from unwanted oxidation.

Frequently Asked Questions (FAQs): Understanding the Problem

Q1: Why does my aniline reaction mixture turn dark brown or black?

This is the most common indicator of aniline oxidation.[1][2] Freshly purified aniline is a nearly colorless oil, but it darkens upon exposure to air and light due to the formation of highly colored oxidized impurities and polymers like polyaniline.[1][3][4]

  • Causality: The nitrogen atom's lone pair of electrons in aniline is delocalized into the benzene ring, making the ring "electron-rich."[1] This high electron density makes the molecule highly susceptible to losing electrons (i.e., oxidation), especially in the presence of air (O₂), light, or oxidizing reagents.[1][4] The initial oxidation products can further react and polymerize, leading to the formation of complex, intensely colored mixtures, often referred to as "aniline black."[1]

Q2: What are the common byproducts of aniline oxidation?

The product of aniline oxidation depends heavily on the oxidant and reaction conditions.[1][5] Common byproducts include:

  • Nitrobenzene: Results from strong oxidizing agents like potassium permanganate in a neutral solution.[1][5]

  • Azoxybenzene & Azobenzene: Formed under alkaline conditions.[1][6]

  • p-Benzoquinone: A common product when using strong oxidants like chromic acid or potassium dichromate.[1][7][8]

  • Polyanilines: Complex polymers that contribute significantly to the dark coloration.[1][9]

Q3: Which common laboratory reagents are notorious for oxidizing anilines?

Vigilance is key. Many standard reagents can inadvertently oxidize sensitive anilines:

  • Strong Mineral Acids with Oxidizing Anions: Nitric acid (HNO₃) and even sulfuric acid (H₂SO₄) at high temperatures can act as oxidants.

  • Metal-Based Oxidants: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), potassium dichromate (K₂Cr₂O₇), and cerium(IV) salts are powerful oxidizing agents.[1][7][10][11]

  • Peroxides: Hydrogen peroxide (H₂O₂) and organic peroxides can lead to oxidation.

  • Halogens: While used for electrophilic substitution, reagents like bromine water can also cause oxidation.

Core Strategy: The Power of Protecting Groups

The most robust strategy to prevent aniline oxidation is to temporarily decrease the nucleophilicity and electron-donating ability of the amino group. This is achieved by converting it into a less reactive functional group—a process known as "protection."[12][13] The protecting group can be removed later in the synthetic sequence to regenerate the aniline.

Q4: What is a protecting group and why is it essential for aniline chemistry?

A protecting group is a chemical moiety that is reversibly attached to a functional group to mask its reactivity.[12] For anilines, converting the amino group (-NH₂) into an amide or a carbamate significantly withdraws electron density from the nitrogen atom and the aromatic ring. This has two critical benefits:

  • It deactivates the ring towards oxidation. [13]

  • It moderates the activating effect of the amino group in electrophilic aromatic substitution, preventing unwanted side reactions like polysubstitution.[1][14]

Q5: How do I choose the best protecting group for my reaction?

The ideal protecting group is easy to install, stable under your desired reaction conditions, and easy to remove without affecting other parts of your molecule.[12] This concept of selective removal is known as an "orthogonal strategy."[12][15][16] For example, you can have one group that is removed by acid and another that is removed by hydrogenation, allowing you to deprotect one amine in the presence of another.[15][16][17]

Below is a comparison of the most common protecting groups for anilines.

Protecting Group Structure Introduction Reagent Stability Cleavage (Deprotection) Conditions Key Advantages/Disadvantages
Acetyl (Ac) -COCH₃Acetic Anhydride or Acetyl Chloride[14][18][19]Stable to hydrogenation and mild acid/base. Hydrolyzed by strong acid or base.[20][21]Strong aqueous acid (e.g., refluxing HCl) or base (e.g., NaOH).[20][22][23][24]Adv: Inexpensive, easy to introduce. Disadv: Harsh removal conditions can affect other sensitive groups like esters.
Boc (tert-Butoxycarbonyl) -COOC(CH₃)₃Di-tert-butyl dicarbonate (Boc₂O)[25][26][27]Stable to hydrogenation, mild base, and nucleophiles. Labile to strong acids.[28]Strong acid (e.g., TFA in DCM, HCl in MeOH).[15][26][29][30] Can also be removed thermally at high temperatures.[31][32]Adv: Very common, mild removal, orthogonal to Cbz. Disadv: Acid-labile groups (like t-butyl esters) may also be cleaved.
Cbz (Carboxybenzyl) -COOCH₂PhBenzyl chloroformate (Cbz-Cl)Stable to acidic conditions and mild base. Labile to hydrogenation.[15]Catalytic Hydrogenation (H₂, Pd/C).[15][29][30]Adv: Stable to acid, orthogonal to Boc. Disadv: Catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes, nitro groups).

Troubleshooting Guides & Experimental Protocols

Problem 1: My aniline starting material is already dark. What should I do?

Cause: The aniline has oxidized during storage. Using it directly will introduce impurities and likely result in a dark, complex reaction mixture.

Solution: Purification Before Use. Freshly purifying your aniline is critical.

  • Vacuum Distillation: This is the most effective method for removing colored, high-boiling point polymeric impurities.[3] Aniline's boiling point is significantly reduced under vacuum, preventing thermal decomposition.[3]

  • Steam Distillation: Aniline is steam-volatile and insoluble in water, making steam distillation a viable purification method.[33][34]

  • Treatment with Zinc Dust: Adding zinc dust during distillation or reflux can help reduce oxidized impurities and prevent further oxidation.[35]

Workflow: General Strategy for Aniline Reactions

G cluster_prep Preparation cluster_main Core Reaction Sequence cluster_final Finalization Start Dark Aniline Starting Material Purify Purify Aniline (e.g., Vacuum Distillation) Start->Purify Impure Protect Protect Amino Group (e.g., Boc, Ac) Purify->Protect React Perform Desired Reaction (e.g., Nitration, Halogenation) Protect->React Stable Intermediate Deprotect Deprotect Amino Group React->Deprotect Protected Product FinalProduct Pure Final Product Deprotect->FinalProduct Regenerated Aniline

Caption: General workflow for reactions involving anilines.

Problem 2: My Acetylation (Ac-protection) is messy and gives a low yield.

Cause: Competing side reactions, such as diacetylation or inefficient reaction conditions. The use of corrosive reagents like acetyl chloride can also be problematic.[14]

Solution: Optimized Acetylation Protocol. Using acetic anhydride is generally preferred over acetyl chloride.[14] This procedure, performed in an aqueous medium, is simple, safe, and high-yielding.

Protocol 1: Aqueous Acetylation of Aniline [14][18]

  • Setup: In a flask, dissolve aniline (1.0 eq) in water containing hydrochloric acid (HCl, ~1.0 eq). This forms the water-soluble anilinium hydrochloride salt.

  • Reaction: To this solution, add acetic anhydride (1.1 eq). Immediately follow with a pre-prepared aqueous solution of sodium acetate (NaOAc, ~1.2 eq).

  • Isolation: Stir vigorously. The acetanilide product, being less basic, will precipitate out of the solution as a white solid.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from ethanol/water.

Causality Explained: The initial addition of HCl protonates the aniline, making it soluble and preventing oxidation. The sodium acetate acts as a base to neutralize the HCl and buffer the reaction, facilitating the nucleophilic attack of the free aniline on the acetic anhydride.

Problem 3: I need to remove a Boc group, but my molecule has other acid-sensitive functionalities.

Cause: Standard Boc deprotection uses strong acids like TFA, which can cleave other acid-labile groups (e.g., t-butyl esters, silyl ethers).

Solution: Alternative Deprotection Strategies. While strong acid is most common, several other methods can be employed for selective Boc deprotection.

  • Lewis Acids: Milder Lewis acids can sometimes offer better selectivity. For example, Montmorillonite K10 clay has been shown to selectively cleave aromatic N-Boc groups while leaving aliphatic N-Boc amines intact.[26]

  • Thermal Deprotection: In the complete absence of acid, the Boc group can be removed by heating.[31] Continuous flow reactors provide precise temperature control (typically 170-240 °C) and can achieve high yields, especially for aryl N-Boc groups which are more labile than alkyl ones.[31][32]

Protocol 2: Standard Boc Deprotection with Acid [26][29]

  • Setup: Dissolve the N-Boc protected aniline in a suitable solvent like dichloromethane (DCM).

  • Reaction: Add an excess of trifluoroacetic acid (TFA), typically 25-50% v/v, to the solution. Stir at room temperature. The reaction is usually complete within 1-2 hours, often accompanied by bubbling as CO₂ evolves.[26]

  • Workup: Remove the solvent and excess TFA in vacuo. The resulting product will be the TFA salt of the aniline. To obtain the free amine, dissolve the residue in an appropriate solvent and wash with a mild aqueous base (e.g., NaHCO₃ solution).

Mechanism: Acid-Catalyzed Boc Deprotection

G BocAniline Boc-Protected Aniline Protonated Protonated Carbamate BocAniline->Protonated + H⁺ (TFA) Carbocation t-Butyl Cation + Carbamic Acid Protonated->Carbocation Loss of t-Butyl Cation Aniline Aniline + CO₂ Carbocation->Aniline Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Problem 4: My reaction is complete, but I can't remove the unreacted aniline starting material.

Cause: Aniline has physical properties (boiling point, polarity) that can be very similar to the desired product, making chromatographic separation difficult.

Solution: Acidic Wash (Liquid-Liquid Extraction). This technique exploits the basicity of the aniline's amino group.

  • Dissolve your crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl).

  • The basic aniline will be protonated to form the anilinium salt (R-NH₃⁺Cl⁻), which is highly soluble in the aqueous layer.

  • The desired product, which is presumably less basic (e.g., a halogenated aniline or a protected aniline), will remain in the organic layer.[36]

  • Separate the layers. The organic layer now contains your product, free of the aniline starting material.

References

  • Hydrolysis of Acetanilide: Mechanism & Explanation. (n.d.). Study.com. Retrieved from [Link]

  • Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • What is the mechanism of Acetanilide? (2024). Patsnap Synapse. Retrieved from [Link]

  • Aniline is purified by ? (2023). Quora. Retrieved from [Link]

  • Purification of Aniline. (n.d.). LookChem. Retrieved from [Link]

  • Acetylation of Aniline. (n.d.). Scribd. Retrieved from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Open Access Journals. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson. (n.d.). Study.com. Retrieved from [Link]

  • Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Aniline is usually purified by. (n.d.). Allen. Retrieved from [Link]

  • A Convenient Laboratory Preparation of Acetanilide. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Preparation of Acetanilide: Step-by-Step Lab Guide. (n.d.). Vedantu. Retrieved from [Link]

  • Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro. (2025). askIITians. Retrieved from [Link]

  • Vacuum Distillation of Aniline. (2020). Texium. Retrieved from [Link]

  • Preparation of Acetanilide. (n.d.). BYJU'S. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Oxidation of aniline with acidified potassium dichromate. (n.d.). Vedantu. Retrieved from [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Traditional reaction mechanism for aniline oxidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). PubMed. Retrieved from [Link]

  • The acid-catalysed hydrolysis of acetanilide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Preparation of Aniline From Acetanilide (Hydrolysis). (n.d.). Scribd. Retrieved from [Link]

  • Oxidizing Agents. (n.d.). TigerWeb. Retrieved from [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxidation of aniline using different reaction pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]

  • Unknown reaction. HELP! (2023). Reddit. Retrieved from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH. Retrieved from [Link]

  • Oxidation of Aniline using Different Reaction Pathways. (2010). Asian Journal of Chemistry. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Why does color of aniline change during storage? (2017). ResearchGate. Retrieved from [Link]

  • Protecting Groups for Amines. (2020). YouTube. Retrieved from [Link]

  • Analyzing aniline dye problems. (n.d.). Woodweb. Retrieved from [Link]

  • My Polyaniline Is Black (or dark blue), not green. What is the problem? (2021). ResearchGate. Retrieved from [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of cross-coupling reactions with 3-(1H-pyrazol-3-yl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this unique substrate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic routes.

The core challenge with this compound lies in its dual functionality. It possesses both a nucleophilic aniline group and a pyrazole ring with two nitrogen atoms. This pyrazole moiety can act as a bidentate ligand, chelating to the palladium catalyst. This chelation can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalytic cycle and resulting in low or no product conversion.[1][2][3] The key to success is, therefore, the strategic selection of a catalyst system—specifically the ligand—that can outcompete this inhibitory binding.

General Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound failing when standard conditions work for other anilines?

A1: The primary reason is catalyst inhibition. The nitrogen atoms of the pyrazole ring on your substrate can form a stable chelate with the palladium center. This sequesters the catalyst from the reaction, halting the catalytic cycle.[1][2] Standard ligands, like triphenylphosphine (PPh₃), are often not bulky or electron-rich enough to prevent this substrate-induced deactivation.[4] Success requires ligands specifically designed to promote the desired catalytic steps (oxidative addition, reductive elimination) while discouraging inhibitory side-pathways.[5][6]

Q2: What is the general principle for selecting a ligand for this substrate?

A2: The guiding principle is to use sterically demanding and highly electron-donating monophosphine ligands.[5][6]

  • Steric Bulk: A bulky ligand physically hinders the pyrazole-aniline substrate from forming a stable bidentate complex with the palladium center. This bulk also accelerates the rate-limiting reductive elimination step to release your product.[5]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom. This makes the metal center more nucleophilic, which lowers the activation energy for the oxidative addition of aryl halides (especially challenging chlorides) and promotes the overall catalytic turnover.[5]

Below is a workflow illustrating the logic for overcoming common issues.

G start Low or No Conversion reagents Step 1: Verify Reagent Quality - Anhydrous, degassed solvents? - Pure, dry base? - Fresh boronic acid/ester? start->reagents Start Here conditions Step 2: Check Reaction Conditions - Strictly anaerobic setup? - Correct temperature? - Sufficient reaction time? reagents->conditions Reagents OK ligand Step 3: Screen Ligands - Switch to bulky, electron-rich  ligands (e.g., Buchwald type). conditions->ligand Conditions OK catalyst Step 4: Optimize Catalyst System - Screen different bases (K₃PO₄, Cs₂CO₃). - Increase catalyst loading moderately. - Consider a pre-catalyst. ligand->catalyst Still Low Yield success Successful Coupling catalyst->success Optimization

Caption: A logical workflow to diagnose and solve common issues.

Suzuki-Miyaura Coupling: Troubleshooting Guide

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. With this compound, the primary C-C bond formation would typically occur at a halogenated position on the aniline ring, coupling with a boronic acid or ester.

Q3: I'm attempting a Suzuki coupling with 3-bromo-5-(1H-pyrazol-3-yl)aniline and seeing very low conversion. What catalyst system should I use?

A3: This is a classic case where standard catalysts like Pd(PPh₃)₄ will likely fail. You need a more robust system. The combination of a palladium precursor with a sterically hindered, electron-rich biarylphosphine ligand is the recommended starting point.[4][5][6]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst Precursor Recommended Ligands Recommended Bases Solvents Key Considerations
Pd(OAc)₂ or Pd₂(dba)₃ SPhos, XPhos, RuPhos K₃PO₄, Cs₂CO₃, K₂CO₃ Dioxane, Toluene, 2-MeTHF These Buchwald-type ligands are bulky and electron-rich, preventing catalyst inhibition and promoting reductive elimination.[4]
G3/G4 Palladacycles (e.g., XPhos-Pd-G3) K₃PO₄, Cs₂CO₃ Dioxane, Toluene Pre-catalysts offer improved air stability and generate the active L₁Pd(0) species more reliably, leading to better reproducibility.[6][7]

| PdCl₂(dppf) | dppf | K₂CO₃, Na₂CO₃ | DME, Toluene/H₂O | While less bulky, dppf can be effective, but may require higher temperatures. It's a good secondary option if Buchwald ligands fail.[7] |

Q4: My main side product is the homocoupling of my boronic acid. How do I prevent this?

A4: Boronic acid homocoupling is typically exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), initiating an unwanted catalytic cycle.[4]

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your glassware is flame- or oven-dried. Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Purity: Use a high-purity, anhydrous base. Finely ground bases like K₃PO₄ or Cs₂CO₃ are often superior.[4][8]

Q5: I suspect my boronic acid is degrading. What's happening?

A5: You are likely observing protodeboronation, where the C-B bond is cleaved by a proton source (often residual water) to give the corresponding arene.[4] This removes your coupling partner from the reaction. To prevent this, ensure all reagents and solvents are scrupulously dried. Using boronate esters (e.g., pinacol esters) can sometimes increase stability against this side reaction.

Buchwald-Hartwig Amination: Troubleshooting Guide

In this context, the this compound acts as the amine coupling partner for an aryl halide or triflate. The challenge remains the same: ensuring the aniline nitrogen reacts while the pyrazole nitrogens do not deactivate the catalyst.

Q6: What are the best practices for a Buchwald-Hartwig amination using this compound?

A6: This is a challenging class of C-N cross-coupling.[9] Success hinges on using a catalyst system that is highly active for amination. Again, sterically hindered biarylphosphine ligands are the state-of-the-art.[6][9][10]

G cluster_0 Key Challenges cluster_1 Ligand-Based Solutions C1 Catalyst Inhibition (Pyrazole Chelation) C2 Slow Reductive Elimination S1 High Steric Bulk (e.g., XPhos, tBu₃P) S1->C1 Prevents Binding S1->C2 Promotes RE S2 Strong σ-Donation (Electron-Rich) S2->C2 Accelerates RE

Caption: Ligand properties overcoming key reaction challenges.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst Precursor Recommended Ligands Recommended Bases Solvents Key Considerations
Pd₂(dba)₃ or Pd(OAc)₂ XantPhos, Josiphos-type NaOtBu, K₃PO₄, Cs₂CO₃ Toluene, Dioxane XantPhos is an exceptionally effective and versatile ligand for amination reactions.[11][12]
G2/G4 Palladacycles RuPhos, BrettPhos LiHMDS, NaOtBu Toluene, t-AmOH These systems are highly active for coupling anilines and can often be run at lower temperatures.[6][7]

| NiCl₂(glyme) | rac-BINAP | NaOtBu | Toluene | For certain substrates, nickel catalysis can be a viable, more economical alternative to palladium. |

Q7: The reaction is sluggish and requires high temperatures, leading to decomposition. How can I increase reactivity under milder conditions?

A7: If your reaction requires harsh conditions, your catalyst system is likely suboptimal.

  • Switch to a Pre-catalyst: Well-defined palladium pre-catalysts, especially the newer generation (G3, G4) palladacycles, are designed to rapidly generate the active monoligated Pd(0) species, which is often the most active catalyst in the cycle.[6][13] This can dramatically increase reaction rates at lower temperatures.

  • Base Selection: While strong, insoluble inorganic bases are common, they can sometimes lead to heterogeneous mixtures that are difficult to scale.[11] Consider screening soluble organic bases like DBU or LiHMDS, which can lead to more homogeneous and sometimes more reactive systems.[11]

Sonogashira Coupling: Troubleshooting Guide

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for synthesizing many pharmaceutical intermediates.

Q8: I am performing a Sonogashira coupling with a bromo-substituted this compound and getting significant alkyne homocoupling (Glaser coupling). What is the cause and solution?

A8: The copper(I) co-catalyst, traditionally used in Sonogashira reactions, is the primary culprit for promoting the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[14][15]

  • Switch to Copper-Free Conditions: This is the most effective solution. Many modern protocols have eliminated the need for a copper co-catalyst, which significantly reduces or eliminates the Glaser byproduct.[14][16]

  • Rigorous Degassing: Even in copper-free systems, oxygen can be detrimental. Ensure your reaction is performed under strictly anaerobic conditions.[14]

  • Slow Addition: Adding the terminal alkyne slowly via syringe pump can maintain its concentration at a low level, kinetically favoring the desired cross-coupling pathway over the second-order homocoupling pathway.[14]

Recommended Catalyst Systems for Sonogashira Coupling

Catalyst Precursor Recommended Ligands Co-catalyst Recommended Bases Solvents Key Considerations
PdCl₂(PPh₃)₂ PPh₃ None (Copper-Free) Et₃N, i-Pr₂NH THF, DMF A common starting point for copper-free conditions. May require elevated temperatures for bromides.[14]
Pd₂(dba)₃ P(t-Bu)₃, cataCXium® A None (Copper-Free) Cs₂CO₃, K₃PO₄ Toluene, Dioxane Bulky, electron-rich phosphines like P(t-Bu)₃ are highly effective for copper-free couplings, even at room temperature.[14][16]

| PdCl₂(PPh₃)₂ | PPh₃ | CuI (0.1 eq) | Et₃N, Piperidine | THF, DMF | The classic conditions. Use only if copper-free methods fail and be prepared to optimize to minimize homocoupling.[17] |

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Pre-catalyst

This protocol describes the coupling of 3-bromo-5-(1H-pyrazol-3-yl)aniline with a generic arylboronic acid.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-5-(1H-pyrazol-3-yl)aniline (1.0 eq), the arylboronic acid (1.5 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the XPhos-Pd-G3 pre-catalyst (0.02 eq, 2 mol%).

  • Solvent Addition: Seal the vessel and evacuate and backfill with argon three times. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under a positive pressure of argon.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol describes the coupling of 3-bromo-5-(1H-pyrazol-3-yl)aniline with a generic terminal alkyne.

  • Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromo-5-(1H-pyrazol-3-yl)aniline (1.0 eq), Pd₂(dba)₃ (0.025 eq, 2.5 mol%), and P(t-Bu)₃ (0.05 eq, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the terminal alkyne (1.2 eq) and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Reaction Execution: Stir the mixture at 80 °C.

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.

References

Sources

Technical Support Center: Scale-Up Synthesis of 3-(1H-Pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-3-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this important synthesis from laboratory scale to pilot or manufacturing scale. As a key intermediate in the synthesis of several pharmaceuticals, including the tyrosine kinase inhibitor Axitinib, a robust and scalable process for its production is critical.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed, scalable protocol. It is structured to address the common challenges encountered during scale-up, focusing on safety, efficiency, and product quality.

Synthetic Route Overview

The most common and scalable approach to synthesizing this compound involves a two-step process starting from 3-nitroacetophenone. The general scheme is as follows:

  • Claisen Condensation & Cyclization: 3-Nitroacetophenone is first condensed with an appropriate ester (e.g., N,N-dimethylformamide dimethyl acetal) to form an enaminone intermediate. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring, yielding 3-(3-nitrophenyl)-1H-pyrazole.

  • Nitro Group Reduction: The nitro group of 3-(3-nitrophenyl)-1H-pyrazole is then reduced to an amine, typically via catalytic hydrogenation or using a chemical reducing agent, to yield the final product, this compound.

This route is advantageous due to the availability of starting materials and its generally high-yielding steps. However, specific challenges can arise, particularly concerning regioselectivity, reaction control, and purification at a larger scale.

Synthetic_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitro Reduction 3-Nitroacetophenone 3-Nitroacetophenone Enaminone_Intermediate Enaminone Intermediate 3-Nitroacetophenone->Enaminone_Intermediate + DMF-DMA 3-Nitrophenyl_Pyrazole 3-(3-Nitrophenyl)-1H-pyrazole Enaminone_Intermediate->3-Nitrophenyl_Pyrazole + Hydrazine Hydrate Final_Product This compound 3-Nitrophenyl_Pyrazole->Final_Product Reduction (e.g., H₂, Pd/C) Troubleshooting_Flow start Low Yield or Purity Issue step_check Which Step is Problematic? start->step_check pyrazole_formation Pyrazole Formation (Step 1) step_check->pyrazole_formation Step 1 nitro_reduction Nitro Reduction (Step 2) step_check->nitro_reduction Step 2 purification Final Purification step_check->purification Purification cause1a Incomplete Enaminone Formation? pyrazole_formation->cause1a cause2a Catalyst Poisoned/Inactive? nitro_reduction->cause2a cause3a Inefficient Crystallization? purification->cause3a cause1b Poor Temp Control? cause1a->cause1b No solution1a Action: Check IPC, drive reaction to completion. cause1a->solution1a Yes solution1b Action: Optimize temperature profile. cause1b->solution1b Yes cause2b Mass Transfer Limited? cause2a->cause2b No solution2a Action: Check substrate purity, use fresh catalyst. cause2a->solution2a Yes solution2b Action: Increase agitation speed. cause2b->solution2b Yes solution3a Action: Screen solvents, control cooling rate. cause3a->solution3a Yes

Sources

Technical Support Center: Managing Impurities in the Production of 3-(1H-Pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of 3-(1H-pyrazol-3-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of impurity management in this critical synthesis. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

I. Overview of Synthetic Strategies and Potential Impurity Formation

The synthesis of this compound is primarily approached through two robust synthetic routes. Understanding these pathways is crucial for anticipating and mitigating potential impurities.

Route A: Reduction of 3-(3-Nitrophenyl)-1H-pyrazole

This common and effective method involves the synthesis of a nitrophenyl pyrazole intermediate, followed by the reduction of the nitro group to the desired aniline.

DOT Script for Synthetic Route A

Synthetic Route A 3-Nitroacetophenone 3-Nitroacetophenone Intermediate_A Enaminone Intermediate 3-Nitroacetophenone->Intermediate_A [1] Reagent_A DMF-DMA Reagent_A->Intermediate_A 3-(3-Nitrophenyl)-1H-pyrazole 3-(3-Nitrophenyl)-1H-pyrazole Intermediate_A->3-(3-Nitrophenyl)-1H-pyrazole [2] Hydrazine Hydrazine Hydrazine->3-(3-Nitrophenyl)-1H-pyrazole This compound This compound 3-(3-Nitrophenyl)-1H-pyrazole->this compound [3] Reducing_Agent e.g., SnCl2/HCl, H2/Pd-C Reducing_Agent->this compound

Caption: Synthetic pathway via nitro-precursor reduction.

Route B: The Knorr Pyrazole Synthesis

A classic and versatile method, the Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.[1][2] In this case, a 1,3-dicarbonyl derivative of 3-aminoacetophenone would be a key starting material.

DOT Script for Synthetic Route B

Knorr Pyrazole Synthesis 3-Aminoacetophenone 3-Aminoacetophenone Dicarbonyl_Intermediate 1-(3-Aminophenyl)-1,3-dione 3-Aminoacetophenone->Dicarbonyl_Intermediate [1] Reagent_B e.g., Claisen Condensation Reagent_B->Dicarbonyl_Intermediate This compound This compound Dicarbonyl_Intermediate->this compound [2] Regioisomer_Impurity 5-(3-Aminophenyl)-1H-pyrazole Dicarbonyl_Intermediate->Regioisomer_Impurity [2] Side Reaction Hydrazine Hydrazine Hydrazine->this compound Hydrazine->Regioisomer_Impurity

Caption: Knorr synthesis and potential regioisomer formation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The nature of impurities is highly dependent on the synthetic route chosen:

  • Via Reduction of 3-(3-Nitrophenyl)-1H-pyrazole:

    • Unreacted Starting Material: Residual 3-(3-nitrophenyl)-1H-pyrazole.

    • Reduction Intermediates: Partially reduced species such as the corresponding hydroxylamine (3-(3-(hydroxyamino)phenyl)-1H-pyrazole) or nitroso derivatives. These can arise from incomplete reduction.[3]

    • Over-reduction Products: While less common with standard methods, highly aggressive reducing conditions could potentially affect the pyrazole ring.

  • Via Knorr Pyrazole Synthesis:

    • Regioisomers: The condensation of an unsymmetrical 1,3-dicarbonyl with hydrazine can lead to the formation of two regioisomers: the desired 3-(3-aminophenyl)-1H-pyrazole and the isomeric 5-(3-aminophenyl)-1H-pyrazole.[4][5] The ratio of these isomers can be influenced by reaction conditions.

    • Incomplete Cyclization: Residual acyclic intermediates, such as hydrazones or enamines, may be present if the cyclization reaction does not go to completion.

    • Starting Materials: Unreacted 1-(3-aminophenyl)-1,3-dione and hydrazine.

Q2: How can I best monitor the progress of my reaction to minimize impurity formation?

A2: Thin-Layer Chromatography (TLC) is an invaluable tool for real-time reaction monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between your starting materials, intermediates, and the final product. High-Performance Liquid Chromatography (HPLC) is also an excellent technique for more quantitative analysis of reaction conversion and impurity profiles.

Q3: What are the recommended analytical techniques for final purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the molecular weights of impurities, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your final product and for identifying and quantifying impurities, especially isomers, if their signals are well-resolved.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Problem Potential Causes Troubleshooting & Optimization Steps
An unexpected peak is observed in the HPLC chromatogram of the final product. 1. Regioisomer formation (Knorr Synthesis): The unexpected peak may be the 5-(3-aminophenyl)-1H-pyrazole isomer.[4] 2. Incomplete reaction: The peak could be unreacted starting material or a stable intermediate. 3. Side reaction product: Depending on the reaction conditions, various byproducts can form.1. Confirm Identity: Use LC-MS to determine the molecular weight of the impurity. If it matches the product, it is likely an isomer. NMR spectroscopy can help differentiate between regioisomers.[8] 2. Optimize Reaction Conditions (Knorr): Vary the reaction temperature and catalyst to favor the formation of the desired regioisomer.[5] 3. Purification: Develop a preparative HPLC method or perform careful column chromatography to separate the isomers. Sometimes, derivatization of the mixture can facilitate separation, followed by deprotection.
The final product is discolored (e.g., brown or dark). 1. Oxidation of the aniline moiety: Aromatic amines are susceptible to air oxidation, which can produce colored impurities. 2. Residual nitro-aromatic compounds: Traces of the starting material from the reduction route can be colored. 3. Decomposition during work-up or purification: The product may be unstable to heat or prolonged exposure to certain solvents.1. Inert Atmosphere: Conduct the reaction, work-up, and storage under an inert atmosphere (e.g., nitrogen or argon). 2. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can often remove colored impurities. Activated carbon treatment of a solution of the crude product can also be effective. 3. Storage: Store the purified product in a cool, dark place under an inert atmosphere.
Low yield of the desired product. 1. Incomplete reaction: The reaction may not have reached completion. 2. Suboptimal reaction conditions: The temperature, solvent, or catalyst may not be ideal. 3. Product loss during work-up/purification: The product may be partially soluble in the aqueous phase during extraction, or it may adhere strongly to the stationary phase during chromatography.1. Monitor Reaction: Use TLC or HPLC to monitor the reaction until the starting material is consumed. 2. Optimize Conditions: Systematically vary the reaction parameters (temperature, concentration, catalyst loading) to improve the yield. 3. Extraction pH: When performing a liquid-liquid extraction, ensure the pH of the aqueous layer is sufficiently basic to keep the aniline in its free base form and maximize its partitioning into the organic layer. 4. Chromatography: If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking and product loss of the basic aniline compound.
Broad or tailing peaks in HPLC analysis. 1. Interaction of the basic aniline with silica: The free amine can interact with residual acidic silanol groups on the silica-based column, leading to poor peak shape. 2. Inappropriate mobile phase pH: If the pH of the mobile phase is close to the pKa of the aniline, it can exist in both protonated and neutral forms, causing peak broadening.1. Mobile Phase Modifier: Add a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to ensure the aniline is consistently protonated. Alternatively, using a basic modifier like triethylamine can also improve peak shape. 2. Column Choice: Consider using a column specifically designed for the analysis of basic compounds.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-(3-Nitrophenyl)-1H-pyrazole (Representative Procedure)

This protocol is adapted from a similar synthesis of 3-(4-aminophenyl)-pyrazole and should be optimized for the specific target molecule.[9]

  • Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3'-nitroacetophenone in a suitable solvent such as toluene.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • To the resulting enaminone intermediate, add ethanol followed by hydrazine hydrate.

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the intermediate is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure. The crude 3-(3-nitrophenyl)-1H-pyrazole can be purified by recrystallization or column chromatography.

  • Reduction to this compound:

    • Suspend the purified 3-(3-nitrophenyl)-1H-pyrazole in ethanol or a mixture of ethanol and hydrochloric acid.

    • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise while monitoring the internal temperature.

    • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and carefully basify with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is > 8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or isopropanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a short period before being filtered hot to remove the charcoal.

  • To the hot, clear solution, slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

V. References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH. (n.d.).

  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem. (n.d.).

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.).

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).

  • Reduction of nitro compounds - Wikipedia. (n.d.).

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.).

  • [Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).

  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. (n.d.).

  • Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of - The Royal Society of Chemistry. (n.d.).

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. (n.d.).

  • Synthesis of 3-(4-aminophenyl)-pyrazole - PrepChem.com. (n.d.).

Sources

Technical Support Center: Synthesis of 3-(1H-Pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-3-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable intermediate, providing field-proven insights and robust troubleshooting strategies.

Introduction: The Synthetic Challenge

This compound is a key building block in the development of numerous pharmaceuticals, particularly kinase inhibitors. While several synthetic routes exist, achieving high yield, purity, and regioselectivity can be challenging. This guide will navigate you through the most common synthetic strategies, offering solutions to frequently encountered experimental hurdles.

Part 1: Troubleshooting Common Synthetic Routes

We will explore two primary and divergent strategies for the synthesis of this compound:

  • Route A: Classical Pyrazole Formation via Condensation

  • Route B: Modern Cross-Coupling Strategies

Route A: Classical Condensation of a Diketone with Hydrazine

This approach is a variation of the well-established Knorr pyrazole synthesis. It typically involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.

G cluster_0 Route A: Classical Condensation A 1-(3-Nitrophenyl)ethan-1-one C Enaminone Intermediate (E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one A->C + B, Heat B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) E 3-(3-Nitrophenyl)-1H-pyrazole C->E + D, Acetic Acid D Hydrazine hydrate G This compound E->G F F Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Workflow for the classical condensation route to this compound.

Issue ID Problem Encountered Potential Cause(s) Recommended Solution(s)
A-01 Low yield of the enaminone intermediate (C). 1. Incomplete reaction. 2. Decomposition of the starting material or product at high temperatures.1. Monitor the reaction closely by TLC or LC-MS. Ensure the reaction goes to completion. 2. Optimize the reaction temperature. Start at a lower temperature (e.g., 80-90 °C) and gradually increase if necessary. 3. Use a slight excess of DMF-DMA (1.1-1.2 equivalents).
A-02 Formation of regioisomers during pyrazole formation (E). While this specific route with hydrazine hydrate should not produce regioisomers, if a substituted hydrazine were used, the regioselectivity would be a major concern.For analogous syntheses with substituted hydrazines, the regioselectivity is dictated by the electronic and steric nature of the substituents. The more electrophilic carbonyl is typically attacked by the more nucleophilic nitrogen of the hydrazine.
A-03 Incomplete reduction of the nitro group (E to G). 1. Inactive catalyst (if using catalytic hydrogenation). 2. Insufficient reducing agent. 3. Formation of side products (e.g., azo compounds).1. For catalytic hydrogenation: Ensure the catalyst is fresh and not poisoned. Perform the reaction under an inert atmosphere. 2. For metal-based reductions (e.g., SnCl2): Use a sufficient excess of the reducing agent (typically 3-5 equivalents). Monitor the reaction progress carefully. 3. Control the reaction temperature. Exothermic reactions can sometimes lead to side product formation.
A-04 Difficulty in purifying the final product (G). The final product is a polar compound and can be challenging to purify by column chromatography.1. Consider salt formation. Convert the aniline to its hydrochloride salt, which can often be purified by recrystallization. 2. Use a suitable solvent system for chromatography. A gradient of dichloromethane/methanol with a small amount of triethylamine can be effective.
Route B: Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)

This modern approach involves the coupling of a pyrazole boronic acid or ester with a protected haloaniline derivative.

G cluster_1 Route B: Suzuki Cross-Coupling H 3-Bromoaniline J Protected 3-Bromoaniline (e.g., tert-butyl (3-bromophenyl)carbamate) H->J I I Protecting Group (e.g., Boc2O) M Protected this compound J->M + K, L K 1H-Pyrazole-3-boronic acid or its pinacol ester L Pd Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., K2CO3) O This compound M->O N N Deprotection (e.g., TFA or HCl)

Caption: Workflow for the Suzuki cross-coupling route to this compound.

Issue ID Problem Encountered Potential Cause(s) Recommended Solution(s)
B-01 Low or no conversion in the Suzuki coupling step (J to M). 1. Inactive catalyst: The palladium catalyst may have decomposed. 2. Poor quality boronic acid/ester: Boronic acids can dehydrate to form unreactive boroxines. 3. Inappropriate base or solvent: The choice of base and solvent is critical for the catalytic cycle. 4. Presence of oxygen: Oxygen can deactivate the catalyst.1. Use a fresh, high-quality catalyst. Consider using a pre-catalyst that is more stable. 2. Use a pinacol ester of the boronic acid, which is generally more stable. 3. Screen different bases and solvents. A common combination is K2CO3 or Cs2CO3 in a mixture of dioxane and water. 4. Degas the reaction mixture thoroughly before adding the catalyst. Maintain the reaction under an inert atmosphere (N2 or Ar).
B-02 Homocoupling of the boronic acid. This is a common side reaction in Suzuki couplings, especially at higher temperatures or with certain catalysts.1. Lower the reaction temperature. 2. Use a catalyst that is less prone to promoting homocoupling, such as a palladacycle-based catalyst. 3. Use a stoichiometric amount of the boronic acid or a slight excess (1.1 equivalents).
B-03 Debromination of the starting material (J). This can occur as a side reaction, leading to the formation of the unprotected aniline.1. Choose a milder base. 2. Lower the reaction temperature. 3. Select a different palladium catalyst/ligand combination.
B-04 Incomplete deprotection of the Boc group (M to O). The deprotection conditions may not be harsh enough.1. Increase the reaction time or temperature. 2. Use a stronger acid, such as a solution of HCl in dioxane or neat TFA. Monitor the reaction by LC-MS to avoid side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, the classical condensation or the Suzuki coupling?

A1: The "better" route depends on your specific needs:

  • Classical Condensation (Route A) is often more cost-effective for large-scale synthesis due to cheaper starting materials. However, it may require more optimization to control side reactions and purification can be challenging.

  • Suzuki Coupling (Route B) offers a more modular and often cleaner approach, with potentially higher yields and easier purification. However, the cost of the palladium catalyst and boronic acid can be a limiting factor, especially on a large scale.

Q2: How can I confirm the regiochemistry of my pyrazole product?

A2: The regiochemistry of substituted pyrazoles can be unambiguously determined using 1D and 2D NMR techniques. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments are powerful tools. In an HMBC spectrum, you can look for long-range correlations between the pyrazole protons and the carbons of the aniline ring. For example, a correlation between the pyrazole C3 and a proton on the aniline ring would confirm the desired connectivity.

Q3: My final product, this compound, is unstable and darkens over time. How can I store it?

A3: Anilines, in general, are susceptible to air oxidation, which leads to the formation of colored impurities. To ensure the stability of your product:

  • Store it under an inert atmosphere (nitrogen or argon).

  • Keep it in a cool, dark place. A refrigerator or freezer is ideal.

  • Consider converting it to a more stable salt form (e.g., hydrochloride) for long-term storage. The free base can be regenerated just before use.

Q4: Can I use other cross-coupling reactions besides Suzuki coupling?

A4: Yes, other cross-coupling reactions can be employed. For example, a Stille coupling using a pyrazole-stannane derivative or a Negishi coupling with a pyrazole-zinc reagent are viable alternatives. The choice of reaction will depend on the availability of the starting materials and the functional group tolerance of the specific reaction conditions.

References

  • General Pyrazole Synthesis Reviews

    • Title: The Chemistry of Pyrroles and Pyrazoles
    • Source: Comprehensive Organic Chemistry II
    • URL: [Link]

  • Suzuki-Miyaura Cross-Coupling

    • Title: Suzuki−Miyaura Cross-Coupling
    • Source: Chemical Reviews
    • URL: [Link]

  • Synthesis of Pyrazole-Containing Kinase Inhibitors

    • Title: A Review on Recent Developments in the Synthesis of Pyrazole Containing Compounds
    • Source: Mini-Reviews in Organic Chemistry
    • URL: [Link]

Technical Support Center: Characterization of 3-(1H-pyrazol-3-yl)aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the characterization of 3-(1H-pyrazol-3-yl)aniline and its related isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis and analysis of this valuable chemical scaffold. The inherent structural ambiguity of this molecule, arising from potential positional isomerism and tautomerism, necessitates a multi-faceted analytical approach for unambiguous characterization. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I should be concerned about during synthesis and characterization?

When synthesizing what is intended to be this compound, you must be vigilant for two main types of isomers:

  • Positional Isomers: These isomers have the same molecular formula (C₉H₉N₃) but differ in the connectivity of the pyrazole and aniline rings. The most common synthetic ambiguity is between the C-linked isomer and the N-linked isomer.

    • C-Linked Isomer: this compound. Here, the C3 carbon of the pyrazole ring is bonded to the aniline ring.

    • N-Linked Isomer: 3-(1H-pyrazol-1-yl)aniline. Here, the N1 nitrogen of the pyrazole ring is bonded to the aniline ring.[1]

  • Tautomeric Isomers: The C-linked isomer, this compound, exists as a mixture of two rapidly interconverting tautomers due to the migration of the proton between the two nitrogen atoms of the pyrazole ring.[2][3] These are often named this compound and 3-(1H-pyrazol-5-yl)aniline. In most analytical conditions (room temperature), they are in rapid equilibrium and appear as a single, averaged structure.

Q2: Why are these isomers so difficult to separate and distinguish?

The characterization challenges stem from the isomers' similar physicochemical properties:

  • Identical Mass: The C-linked and N-linked positional isomers have the same exact mass, making them indistinguishable by standard mass spectrometry alone.

  • Similar Polarity: Their structural similarity often results in close or co-eluting peaks in standard reversed-phase HPLC conditions.

  • Dynamic Tautomerism: The rapid proton exchange in the C-linked isomer can lead to broadened signals in NMR spectroscopy, complicating spectral interpretation.[3]

Q3: Is there a single "best" technique for identifying my isomer?

There is no single magic bullet. Unambiguous identification requires a combination of chromatographic and spectroscopic techniques. A typical workflow would involve:

  • HPLC to assess purity and separate positional isomers.

  • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

  • Tandem MS (MS/MS) to differentiate positional isomers based on fragmentation patterns.

  • Multinuclear and 2D NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) as the definitive method to establish connectivity and confirm the specific isomer.

Below is a logical workflow for approaching this characterization challenge.

G cluster_0 Initial Analysis cluster_1 Isomer Separation & Differentiation cluster_2 Structure Confirmation start Crude Reaction Mixture hplc HPLC-UV/MS (Purity & Mass Check) start->hplc decision Single Peak with Correct Mass? hplc->decision nmr 2D NMR (Connectivity Analysis) decision->nmr  Yes hplc_opt HPLC Method Optimization decision->hplc_opt  No (Multiple Peaks or Broad Peak) msms Tandem MS (MS/MS) (Fragmentation Analysis) msms->nmr c_linked Confirmed: This compound nmr->c_linked C-N & C-C Correlations Match n_linked Confirmed: 3-(1H-pyrazol-1-yl)aniline nmr->n_linked N-N & N-C Correlations Match hplc_opt->msms mixture Identified as Isomeric Mixture hplc_opt->mixture

Caption: Isomer characterization workflow.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Problem: My C-linked and N-linked isomers are co-eluting on a standard C18 column.

This is a common issue due to their similar hydrophobicity. Standard C18 columns often lack the selectivity needed for this separation.

Root Cause Analysis: The separation on a C18 column is primarily driven by hydrophobic interactions. The subtle differences in the dipole moment and hydrogen bonding capability between the C-linked and N-linked isomers are often insufficient to provide baseline resolution.

Solution: Employ Alternative Chromatographic Selectivity.

You must introduce a different separation mechanism beyond simple hydrophobicity.

Recommended Columns and Conditions:

Column TypeSeparation PrincipleStarting Mobile Phase ConditionsWhy It Works
Phenyl-Hexyl π-π Interactions50:50 Acetonitrile:Water with 0.1% Formic AcidThe phenyl groups in the stationary phase interact with the aromatic rings of the isomers. The different electronic distribution due to C-N vs. N-N linkage can lead to differential retention.
Cyclodextrin-based (e.g., Cyclobond I) Inclusion Complexation25:75 Methanol:Water with 0.1% TFAThe cyclodextrin cavity forms transient inclusion complexes with the isomers. Subtle differences in molecular shape and fit can lead to excellent separation.[4]
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and ion-exchange interactions60:40 Methanol:Water with 10mM Ammonium AcetateThe highly electronegative fluorine atoms on the stationary phase provide a unique electronic environment for separating isomers with different charge distributions.

Step-by-Step Protocol: HPLC Method Development for Isomer Separation

  • Column Selection: Choose a Phenyl-Hexyl or Cyclodextrin-based column (4.6 x 150 mm, 5 µm is a good starting point).

  • Initial Mobile Phase: Prepare two solvents:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Scouting Gradient: Run a fast gradient to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% B to 90% B over 10 minutes.

  • Isocratic Hold Analysis: Based on the scouting run, calculate the %B at which the isomers elute. Run a series of isocratic methods at, for example, 25%, 30%, and 35% B to find the optimal mobile phase composition for resolution.

  • Optimization: If separation is still insufficient, switch the organic modifier from acetonitrile to methanol. Methanol has different hydrogen bonding characteristics and can alter selectivity.

  • Validation: Once separation is achieved, confirm peak identities by injecting purified standards of each isomer, if available, or proceed to LC-MS/MS analysis of the collected fractions.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 1: My ¹H NMR spectrum shows broad signals for the pyrazole ring protons, and I can't definitively assign the structure.

This is a classic sign of tautomerism, where the pyrazole N-H proton is in rapid exchange between the two nitrogen atoms at the analysis temperature.[3]

Root Cause Analysis: At room temperature, the rate of proton exchange is fast on the NMR timescale. The spectrometer, therefore, "sees" an average of the two tautomeric forms, leading to signal broadening and ambiguity in coupling constants.

Solution: Utilize 2D NMR and Low-Temperature Experiments.

  • Confirm Connectivity with 2D NMR: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is the most reliable way to distinguish the C-linked and N-linked isomers.

    G cluster_0 C-Linked Isomer: this compound cluster_1 N-Linked Isomer: 3-(1H-pyrazol-1-yl)aniline C_Aniline_C3 Aniline C3 C_Pyrazole_C4 Pyrazole C4 H_Pyrazole_H4 Pyrazole H4 H_Pyrazole_H4->C_Aniline_C3 Key HMBC Correlation N_Aniline_C3 Aniline C3 N_Pyrazole_N1 Pyrazole N1 N_Pyrazole_C5 Pyrazole C5 H_Pyrazole_H5 Pyrazole H5 H_Pyrazole_H5->N_Aniline_C3 Key HMBC Correlation

    Caption: Key HMBC correlations for isomer differentiation.

    • For the C-linked isomer: You will see a 3-bond correlation from the pyrazole H4 proton to the aniline C3 carbon (the carbon bearing the pyrazole ring).

    • For the N-linked isomer: You will see a 3-bond correlation from the pyrazole H5 proton to the aniline C3 carbon. This is a definitive distinction.

  • Slow the Exchange with Low-Temperature NMR: By lowering the temperature of the NMR experiment (e.g., to -20 °C or -40 °C in a solvent like DMSO-d₆ or methanol-d₄), you can slow down the rate of proton exchange. If slowed sufficiently, you may be able to resolve separate signals for both tautomers, confirming the dynamic process.[2]

Step-by-Step Protocol: Low-Temperature ¹H NMR Experiment

  • Sample Preparation: Dissolve the sample in a suitable low-temperature solvent like DMSO-d₆ (freezing point ~18 °C) or, preferably, methanol-d₄ (freezing point -98 °C).

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow it to equilibrate at room temperature (298 K) and acquire a standard ¹H spectrum.

  • Temperature Reduction: Gradually lower the temperature in steps of 20 K (e.g., to 278 K, 258 K, 238 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature step.

  • Analysis: Observe the pyrazole N-H and C-H signals. Look for the point at which the broad signals begin to sharpen and potentially split into two distinct sets of signals, representing the "frozen out" tautomers.

Problem 2: I have clean spectra, but I'm not sure which signals correspond to which isomer.

Solution: Compare Experimental Data to Predicted Chemical Shifts.

The electronic environments of the pyrazole protons are significantly different between the two positional isomers.

Comparative Table of Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonThis compound (C-Linked)3-(1H-pyrazol-1-yl)aniline (N-Linked)Rationale
Pyrazole H3/H5 ~7.6 ppm (averaged, broad)H3: ~7.5 ppm (doublet) H5: ~8.3 ppm (doublet)In the N-linked isomer, H5 is adjacent to the linking nitrogen and is more deshielded. The C-linked isomer shows an averaged signal due to tautomerism.
Pyrazole H4 ~6.5 ppm (triplet-like)~6.5 ppm (triplet)The chemical shift of H4 is less affected by the linkage point but coupling patterns will differ.
Aniline Protons Aromatic region (6.6 - 7.2 ppm)Aromatic region (6.8 - 7.4 ppm)The aniline proton shifts will also vary slightly due to the different electronic nature of the pyrazole substituent (C-linked vs. N-linked).

Note: These are approximate values. Actual shifts depend on concentration and exact experimental conditions.

Troubleshooting Guide: Mass Spectrometry (MS)

Problem: My C-linked and N-linked isomers give the same m/z value in my LC-MS analysis.

This is expected as they are isomers. Standard MS only provides the mass-to-charge ratio, not structural information.

Root Cause Analysis: Both this compound and 3-(1H-pyrazol-1-yl)aniline have a monoisotopic mass of 159.080 Da.[5][6] They will produce identical parent ions (e.g., [M+H]⁺ at m/z 160.087).

Solution: Use Tandem Mass Spectrometry (MS/MS) to Induce and Analyze Fragmentation.

By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you can generate fragment ions. The fragmentation pattern is a fingerprint of the molecule's structure, as the weakest bonds will break preferentially.

Expected Fragmentation Differences:

  • N-Linked Isomer (3-(1H-pyrazol-1-yl)aniline): The bond between the aniline ring and the pyrazole nitrogen (Ar-N) is a key fragmentation point. Expect to see a significant fragment corresponding to the pyrazole ring itself (m/z 68) or the aniline cation (m/z 92/93).

  • C-Linked Isomer (this compound): The bond between the two aromatic rings is a more stable C-C bond. Fragmentation is more likely to occur within the rings, leading to a different set of fragment ions. Cleavage of the pyrazole ring is common.

Step-by-Step Protocol: Differentiating Isomers by MS/MS

  • Infusion or LC-MS: Introduce the sample into an ESI-QTOF or Orbitrap mass spectrometer.

  • Full Scan MS: Acquire a full scan to confirm the presence of the parent ion at m/z 160.087.

  • MS/MS Setup:

    • Set up a product ion scan experiment.

    • Select the precursor ion: m/z 160.087.

    • Apply a collision energy ramp (e.g., 10-40 eV) to ensure a wide range of fragments are produced.

  • Data Acquisition: Acquire the MS/MS spectrum for your sample. If you have separated the isomers by HPLC, acquire a spectrum for each peak.

  • Interpretation: Analyze the resulting fragment ions. Compare the fragmentation pattern of your unknown to known standards or to the predicted fragmentation pathways based on chemical principles. The presence or absence of key fragments (like m/z 68) can provide definitive identification.

By systematically applying these chromatographic and spectroscopic troubleshooting strategies, researchers can confidently and accurately characterize the specific isomers of this compound, ensuring the integrity and reproducibility of their scientific work.

References

  • Danielson, N. D., & Gallagher, P. A. (1998). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Separation Science and Technology, 33(3), 353-370. [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC)... [Image]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 9(4), 706-714. [Link]

  • Provasi, P., Jimeno, M. L., Alkorta, I., Reviriego, F., Elguero, J., & Jokisaari, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-640. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Bechtold, T., & Turcanu, A. (2012). Quantification of aniline and N-methylaniline in indigo. Textile Research Journal, 82(2), 153-159. [Link]

  • Claramunt, R. M., Elguero, J., & Marzin, C. (1985). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 23(4), 269-275. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Albert, A. (1968). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of the Chemical Society C: Organic, 2076-2083. [Link]

  • Provasi, P., Jimeno, M. L., Alkorta, I., Reviriego, F., Elguero, J., & Jokisaari, J. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. Magnetic Resonance in Chemistry, 54(8), 637–640. [Link]

  • Albert, A. (1968). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

  • ResearchGate. (n.d.). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... [Image]. Retrieved from [Link]

  • Abood, N. A., & Al-Zayadi, A. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30488-30499. [Link]

  • PubChemLite. (n.d.). This compound (C9H9N3). Retrieved from [Link]

  • Gaber, M., El-Ghamry, H. A., & Fayed, T. A. (2018). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 23(10), 2533. [Link]

  • MassBank. (2024). MSBNK-UvA_IBED-UI000201. Retrieved from [Link]

  • Cholewiak, A., & Wolański, Ł. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(9), 2775. [Link]

  • Wang, Z., Zhang, Y., & Li, J. (2010). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(10), 3074–3077. [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

  • Guda, M. D., Schmidt, I. V., Vashchenko, A. V., & Trofimov, B. A. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(3), M1267. [Link]

  • Hashiguchi, H., & Ohtake, R. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 9(12), 1045. [Link]

  • Singh, P., Kaur, M., & Tiwari, A. K. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2715–2720. [Link]

  • Smodiš, J., & Svete, J. (2021). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical curves for univariate determination of nitroaniline isomers. [Image]. Retrieved from [Link]

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Technical Support Center: Optimization of Chromatographic Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic separation of pyrazole isomers. Pyrazoles are a cornerstone of modern medicinal chemistry, but their structural similarities present significant analytical challenges. Whether you are dealing with constitutional isomers (regioisomers) or stereoisomers (enantiomers), achieving baseline resolution requires a systematic and informed approach.

This guide is designed to provide you, a fellow scientist, with practical, field-proven insights to overcome common separation hurdles. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and develop robust, reproducible methods.

Part 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the separation of pyrazole isomers in a direct question-and-answer format.

Question 1: Why am I seeing poor resolution or complete co-elution of my pyrazole regioisomers?

Answer: This is the most frequent challenge, stemming directly from the subtle structural differences between isomers. Achieving selectivity requires targeting these differences through careful selection of your stationary and mobile phases. A standard C18 column may not be sufficient.

Underlying Cause & Mechanistic Explanation: Regioisomers of pyrazole often have very similar polarities and hydrophobicities. For example, 1,3,5-substituted and 1,4,5-substituted pyrazoles can exhibit nearly identical retention on a standard C18 phase, which separates primarily based on hydrophobicity. To resolve them, you must exploit alternative interaction mechanisms such as hydrogen bonding, dipole-dipole, and π-π interactions.

Troubleshooting Strategy:

  • Change Stationary Phase Chemistry: The most impactful change you can make is to switch to a column with a different selectivity. If a C18 column fails, do not just try another C18. Instead, screen phases that offer alternative interaction mechanisms.[1]

    • Phenyl-Hexyl Phase: The hexyl chain provides hydrophobicity, while the phenyl group offers π-π stacking interactions with the pyrazole ring. This is often the first and best alternative to C18.

    • Pentafluorophenyl (PFP) Phase: This phase is highly effective for separating isomers. The electron-deficient fluorinated ring provides strong dipole-dipole, ion-exchange, and π-π interactions, which are highly sensitive to the electron distribution across the pyrazole ring system.

    • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded in the alkyl chain, which alters the primary hydrophobic mechanism and can enhance interactions with polar pyrazole derivatives.

  • Optimize the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are not interchangeable.

    • Methanol is a protic solvent, meaning it is both a hydrogen bond donor and acceptor. It can compete more effectively for hydrogen bonding sites on your analyte and stationary phase.

    • Acetonitrile is aprotic and has a stronger dipole moment.

    • Actionable Step: If your current method uses ACN, run the exact same gradient with MeOH, and vice-versa. This simple screen can dramatically alter selectivity.

  • Adjust Mobile Phase pH: Pyrazole rings contain basic nitrogen atoms. The pH of your mobile phase determines their ionization state.

    • Mechanism: When pH is close to the pKa of an analyte, small shifts in pH can lead to large changes in retention and poor peak shape. Operating at a pH at least 1.5-2 units away from the analyte's pKa ensures a single, stable ionic form.

    • Actionable Step: For basic pyrazoles, add 0.1% formic acid (pH ~2.7) or 0.1% acetic acid to your mobile phase to fully protonate the molecule.[2] This often leads to sharper peaks and more reproducible retention times.[2]

Table 1: Comparison of Recommended Stationary Phases for Achiral Pyrazole Isomer Separations
Stationary PhasePrimary Interaction Mechanism(s)Ideal Use Case for Pyrazole Isomers
C18 (Octadecylsilane) Hydrophobic (van der Waals)Initial screening; separation of isomers with significant differences in alkyl substitution.
Phenyl-Hexyl Hydrophobic, π-π stackingResolving regioisomers where differences in electron density across the aromatic ring can be exploited. Excellent second choice after C18.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, shape selectivityGold standard for difficult isomer separations. Highly effective for halogenated or polar-substituted pyrazoles.
Polar-Embedded Hydrophobic, hydrogen bonding, dipole-dipoleUseful for more polar pyrazole derivatives; compatible with 100% aqueous mobile phases.[3]
Question 2: My peaks are tailing badly, which is compromising my integration and resolution. How do I fix this?

Answer: Peak tailing is almost always a result of unwanted secondary interactions between your analyte and the stationary phase, or a mismatch in conditions.[4][5] For pyrazoles, which are often basic, the primary culprit is interaction with acidic silanol groups on the silica surface.[6]

Troubleshooting Strategy:

  • Assess the Cause:

    • If all peaks tail: This suggests a physical problem like a column void or a blocked inlet frit.[5] Before proceeding, try replacing the column with a new one of the same type to confirm the issue isn't hardware-related.[4]

    • If only some peaks (especially basic pyrazoles) tail: This strongly indicates a chemical interaction issue.

  • Mitigate Silanol Interactions:

    • Use a Modern, End-Capped Column: High-purity silica with robust end-capping is essential. If you are using an older column (e.g., USP L1 classification), switch to a modern equivalent known for low silanol activity. A column specifically marketed as "base-deactivated" is an excellent choice.[5]

    • Lower the Mobile Phase pH: As mentioned previously, adding an acid like 0.1% formic acid serves a dual purpose. It protonates your basic pyrazole to a single cationic form (analyte⁺) and suppresses the ionization of surface silanols (Si-OH vs. Si-O⁻). This eliminates the strong ionic interaction between the positively charged analyte and negatively charged silanols, which is a primary cause of tailing.[6]

    • Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM ammonium formate) can help mask residual silanol activity more effectively.[4]

  • Check for Column Overload:

    • Mechanism: Injecting too much sample mass saturates the stationary phase, leading to a non-Gaussian peak shape.[4][5]

    • Actionable Step: Dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.[5]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader strategic questions related to method development for pyrazole isomer separations.

Q1: I have a new pair of pyrazole isomers. What is the best systematic approach to develop a separation method from scratch?

A: A systematic screening approach is always more efficient than random "trial-and-error" adjustments. The goal is to explore diverse selectivities quickly to find the most promising conditions for further optimization. The workflow below provides a robust starting point.

Diagram 1: Systematic Workflow for Method Development

MethodDevelopment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Optimization & Troubleshooting start Define Isomer Type chiral Chiral (Enantiomers) start->chiral Stereoisomers achiral Achiral (Regioisomers) start->achiral Constitutional Isomers screen_chiral Screen 2-3 CSPs: 1. Cellulose-based 2. Amylose-based (e.g., Lux Cellulose-2, Lux Amylose-2)[8][9] chiral->screen_chiral screen_achiral Screen 3 Columns: 1. C18 2. Phenyl-Hexyl 3. PFP achiral->screen_achiral mobile_phase Run Identical Generic Gradients (e.g., 5-95% ACN w/ 0.1% FA) and (5-95% MeOH w/ 0.1% FA) screen_achiral->mobile_phase screen_chiral->mobile_phase optimization Select Best Condition (Column + Solvent) mobile_phase->optimization resolution Resolution > 1.5? optimization->resolution fine_tune Fine-Tune Gradient Slope & Temperature troubleshoot Address Peak Shape Issues (Tailing, Asymmetry) fine_tune->troubleshoot troubleshoot->resolution resolution->fine_tune No final Method Finalized resolution->final Yes

Sources

Technical Support Center: Enhancing the Stability of 3-(1H-pyrazol-3-yl)aniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1H-pyrazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for enhancing the stability of this compound in solution. By understanding the underlying chemical principles and degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary factors that contribute to the instability of this compound in solution?

A1: The instability of this compound arises from its chemical structure, which contains both an aromatic amine (aniline) and a pyrazole ring. The primary drivers of degradation are:

  • Oxidation: The aniline moiety is highly susceptible to oxidation, which can be initiated by atmospheric oxygen.[1][2] This is often the main degradation pathway, leading to the formation of colored byproducts.[2][3]

  • Light Exposure: UV and high-intensity visible light can provide the energy needed to initiate photochemical degradation reactions.[1]

  • pH: The pH of the solution can significantly impact the stability of the aniline group.[4][5][6] Both strongly acidic and alkaline conditions can promote degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[1]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Q2: What are the visible signs of this compound degradation in my solution?

A2: Degradation can often be observed visually and analytically:

  • Color Change: A common sign is a change in the solution's color, often turning from colorless or pale yellow to yellow, brown, or even darker shades.[1][3] This is typically due to the formation of oxidized, polymeric, or conjugated byproducts.[2]

  • Precipitate Formation: The degradation products may be less soluble than the parent compound, leading to the formation of a precipitate.

  • Changes in Analytical Profiles: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), you may observe a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks.[1]

Q3: Is it advisable to store this compound in solution for long periods?

A3: Generally, long-term storage of this compound in solution is not recommended due to the risk of solvent-mediated degradation.[1] If short-term storage is necessary, it is crucial to use a dry, aprotic solvent, store the solution at low temperatures (e.g., -20°C or -80°C), and under an inert atmosphere (e.g., argon or nitrogen).[1][2] The stability in the chosen solvent should always be experimentally verified for your specific application.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Issue 1: My stock solution of this compound is rapidly changing color.

Q: I prepared a stock solution in DMSO, and it turned dark brown within a day, even when stored at 4°C. What is happening and how can I prevent this?

A: This rapid discoloration is a classic sign of oxidative degradation. While DMSO is a common solvent, it can contain residual water and dissolved oxygen, which can promote the oxidation of the aniline group.

Troubleshooting Steps:

  • Solvent Purity: Use anhydrous, high-purity DMSO. Consider using a freshly opened bottle or a solvent that has been properly stored to minimize water content.

  • Inert Atmosphere: Before preparing the solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Prepare the solution under a blanket of the inert gas.

  • Light Protection: Store the solution in an amber vial or a vial wrapped in aluminum foil to protect it from light.[1][2]

  • Lower Storage Temperature: For short-term storage, -20°C is preferable to 4°C. For longer-term storage, consider -80°C.[1]

  • Consider Alternative Solvents: If compatible with your experimental design, consider less hygroscopic aprotic solvents like N,N-Dimethylformamide (DMF) or Dioxane, ensuring they are anhydrous.

Issue 2: I'm observing poor reproducibility in my biological assays.

Q: My dose-response curves for this compound are inconsistent between experiments performed on different days. Could this be a stability issue?

A: Yes, inconsistent biological activity is a strong indicator of compound degradation. If the compound degrades in your assay medium, the effective concentration will decrease over time, leading to variable results.

Troubleshooting Steps:

  • Fresh Solution Preparation: Prepare fresh solutions of this compound immediately before each experiment. Avoid using stock solutions that are more than a few hours old unless their stability has been rigorously confirmed under your specific conditions.

  • Assess Stability in Assay Media: Perform a time-course stability study. Incubate the compound in your cell culture medium or buffer at the assay temperature (e.g., 37°C) for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.

  • pH of Media: Be mindful of the pH of your assay buffer. While most biological assays are conducted at physiological pH (~7.4), even slight variations can affect the stability of pH-sensitive compounds.[4][6]

  • Antioxidant Addition: If permissible in your assay, consider the addition of a small amount of a gentle antioxidant, such as N-acetylcysteine or ascorbic acid, to the assay medium to mitigate oxidative degradation. The compatibility and potential interference of the antioxidant with your assay must be validated.

Issue 3: I'm seeing multiple spots on my TLC plate when analyzing a freshly prepared solution.

Q: I just dissolved my solid this compound and immediately ran a TLC, but I see a primary spot and a few minor, more polar spots. Is my starting material impure, or is it degrading on the plate?

A: This could be due to either the purity of your starting material or rapid degradation on the TLC plate itself.

Troubleshooting Steps:

  • Verify Starting Material Purity: First, confirm the purity of your solid material using a reliable analytical method like LC-MS or NMR.

  • TLC Plate Activity: The silica gel on a standard TLC plate is slightly acidic and can catalyze the degradation of sensitive compounds.

    • Use Neutral Plates: Consider using TLC plates with a neutral adsorbent, such as alumina.

    • Minimize Spotting Time: Apply the spot quickly and develop the plate immediately.

    • Mobile Phase Modification: Adding a small amount of a basic additive, like triethylamine (~0.1-1%), to your mobile phase can help to neutralize the acidic sites on the silica and reduce on-plate degradation.

  • Solvent Choice for Dissolution: Ensure the solvent used to dissolve the sample for TLC is pure and free of contaminants that could promote degradation.

III. Protocols for Stability Assessment and Enhancement

To systematically address stability issues, the following protocols are recommended.

Protocol 1: HPLC-Based Stability Assessment in Solution

This protocol outlines a method to quantify the stability of this compound under various conditions.

Objective: To determine the degradation rate of this compound in a chosen solvent over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Acetonitrile, Phosphate Buffered Saline pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in the chosen solvent.

  • Working Solution Preparation: Dilute the stock solution to the final test concentration (e.g., 100 µM) in the same solvent.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, dilute if necessary, and inject it into the HPLC system to obtain the initial peak area of the parent compound.

  • Incubation: Place the working solution under the desired test conditions (e.g., 25°C protected from light, 37°C in an incubator, etc.).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the working solution.

  • HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas. Plot the percentage remaining versus time to determine the stability profile.

Protocol 2: Enhancing Solution Stability with Additives

This protocol describes how to test the effectiveness of stabilizers.

Objective: To evaluate the ability of antioxidants and pH modifiers to enhance the stability of this compound in solution.

Materials:

  • Pre-prepared and characterized unstable solution of this compound

  • Stabilizing agents:

    • Antioxidants (e.g., Ascorbic Acid, Butylated Hydroxytoluene (BHT), Thiourea[3])

    • pH modifiers (e.g., dilute HCl or NaOH to adjust to a target pH)

  • HPLC system for analysis

Procedure:

  • Prepare Test Solutions: To separate aliquots of your this compound solution, add a small, precise amount of the stabilizing agent. For example:

    • Solution A: Control (no additive)

    • Solution B: Add Ascorbic Acid to a final concentration of 0.1% w/v.

    • Solution C: Add BHT to a final concentration of 0.05% w/v.

    • Solution D: Adjust pH to a specific value (e.g., 6.5) using a dilute acid or base.

  • Incubate and Monitor: Incubate all solutions under the conditions that previously led to degradation.

  • Analyze and Compare: Monitor the solutions visually for color change and analytically by HPLC at various time points, as described in Protocol 1.

  • Evaluate Effectiveness: Compare the degradation rates in the solutions with additives to the control solution to determine the most effective stabilization strategy.

IV. Visualization of Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound, focusing on oxidation of the aniline moiety.

G A This compound C Radical Cation Intermediate A->C Electron Loss B Oxidative Stress (O₂, Light, Metal Ions) B->A D Dimerization & Polymerization C->D Coupling Reactions E Colored Degradation Products (e.g., Quinone-imines) D->E

Caption: Oxidative degradation pathway of this compound.

Experimental Workflow for Stability Enhancement

This workflow provides a logical sequence for diagnosing and solving stability issues.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Optimization cluster_3 Phase 4: Implementation A Observe Instability (Color Change, Poor Reproducibility) B Formulate Hypothesis (Oxidation, pH, Light, Temp) A->B C Execute Protocol 1: HPLC-Based Stability Study B->C D Quantify Degradation Rate Under Various Conditions C->D E Execute Protocol 2: Test Stabilizing Additives D->E F Identify Optimal Conditions (Solvent, pH, Antioxidant) E->F G Implement Optimized Handling & Storage Protocol F->G H Validate Reproducibility in Application G->H

Caption: Workflow for enhancing compound stability in solution.

V. Summary of Recommended Storage and Handling Conditions

For optimal stability, the following conditions are recommended.

ParameterRecommendation for SolidRecommendation for Solution (Short-Term)
Temperature 2-8°C (Refrigerated)-20°C to -80°C
Atmosphere Store in a tightly sealed containerPrepare and store under an inert atmosphere (Argon or Nitrogen)
Light Protect from light (use amber vials)[1][2]Protect from light (use amber vials)[1][2]
Moisture Store in a desiccated environment[1]Use anhydrous, aprotic solvents
Solvent Choice N/AAnhydrous DMSO, DMF, or Dioxane
Additives N/AConsider 0.01-0.1% of an antioxidant like BHT or thiourea[3]

VI. References

  • Pyrazole - Safety Data Sheet - ChemicalBook. (n.d.). Retrieved January 11, 2026, from

  • Stabilized aromatic amines. (1953). Google Patents. Retrieved January 11, 2026, from

  • Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem. Retrieved January 11, 2026, from

  • Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats. (1990). PubMed. Retrieved January 11, 2026, from

  • Stabilization of aromatic amines. (1960). Google Patents. Retrieved January 11, 2026, from

  • Aromatic Amines. (n.d.). SUNDARBAN MAHAVIDYALAYA. Retrieved January 11, 2026, from

  • The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. (2017). MDPI. Retrieved January 11, 2026, from

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016). ResearchGate. Retrieved January 11, 2026, from

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024). The Journal of Chemical Physics. Retrieved January 11, 2026, from

  • Basic strength of Aromatic amines. (2017). YouTube. Retrieved January 11, 2026, from

  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (2013). PMC - NIH. Retrieved January 11, 2026, from

  • Effect of the initial pH value on the degradation of Aniline... (n.d.). ResearchGate. Retrieved January 11, 2026, from

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Open Access Journals. Retrieved January 11, 2026, from

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Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(1H-pyrazol-3-yl)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structure-activity relationships of ortho-, meta-, and para-substituted aminophenyl pyrazoles reveals critical insights for drug discovery and development. While structurally similar, the seemingly subtle shift in the amino group's position on the phenyl ring results in distinct biological profiles, particularly in anticancer and kinase inhibitory activities.

This guide offers a comprehensive comparison of 3-(1H-pyrazol-3-yl)aniline and its ortho- and para-isomers, synthesizing available data to illuminate their differential biological effects. By examining their synthesis, anticancer cytotoxicity, and kinase inhibition profiles, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this important class of heterocyclic compounds.

Introduction to Aminophenyl Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities. The attachment of an aminophenyl group to the pyrazole ring introduces a key pharmacophoric element that can engage in various interactions with biological targets, such as hydrogen bonding and pi-stacking. The position of the amino substituent on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can profoundly influence the molecule's overall shape, electronic properties, and, consequently, its biological activity.

Synthesis of Positional Isomers

The synthesis of 2-, 3-, and 4-(1H-pyrazol-3-yl)aniline typically involves the condensation of a substituted acetophenone with a hydrazine source to form the pyrazole ring, followed by functional group manipulations to introduce the aniline moiety. A common strategy involves the reaction of a suitably substituted aminocinnamaldehyde with hydrazine hydrate.

For instance, the synthesis of 2-(1H-pyrazol-3-yl)aniline can be achieved through the microwave-assisted reaction of 2-aminocinnamaldehyde with hydrazine hydrate in the presence of a nano-ZnO catalyst[1]. This green chemistry approach offers high yields and shorter reaction times. While specific protocols for the 3- and 4-isomers are less explicitly detailed in readily available literature, similar synthetic strategies employing the corresponding 3- and 4-aminocinnamaldehydes can be inferred.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product Aminocinnamaldehyde Aminocinnamaldehyde Reaction_Vessel Cyclocondensation Aminocinnamaldehyde->Reaction_Vessel Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_Vessel Catalyst Nano-ZnO Catalyst->Reaction_Vessel Irradiation Microwave Irradiation->Reaction_Vessel Pyrazolylaniline Positional Isomer of (1H-pyrazol-3-yl)aniline Reaction_Vessel->Pyrazolylaniline caption General workflow for the synthesis of (1H-pyrazol-3-yl)aniline isomers.

Figure 1: General workflow for the synthesis of (1H-pyrazol-3-yl)aniline isomers.

Comparative Biological Activities

A direct head-to-head comparison of the biological activities of the three unsubstituted isomers is not extensively documented in a single study. However, by collating data from various sources on their derivatives, a comparative picture begins to emerge. The primary areas where these compounds show potential are in anticancer cytotoxicity and kinase inhibition.

Anticancer Cytotoxicity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundCancer Cell Line ACancer Cell Line BCancer Cell Line C
2-(1H-pyrazol-3-yl)aniline> 5025.538.2
This compound15.810.212.5
4-(1H-pyrazol-3-yl)aniline5.28.97.1

Note: The data in this table is illustrative and based on general trends observed in related pyrazole derivatives. Specific experimental data for the parent compounds is needed for a definitive comparison.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The position of the amino group on the phenyl ring can significantly impact the binding affinity and selectivity of these compounds for different kinases.

Studies on aminopyrazole-based kinase inhibitors have demonstrated that the planarity of the pyrazole and the N-linked phenyl structures are important for potent inhibition[1]. The substitution on the aniline ring influences how the molecule fits into the ATP-binding pocket of the kinase. While specific comparative data for the three isomers against a panel of kinases is lacking, it is plausible that the ortho-, meta-, and para-isomers will exhibit different kinase selectivity profiles. For instance, the para-substituted isomer may be better accommodated in the active site of certain kinases compared to the bulkier ortho-isomer.

Kinase_Inhibition cluster_inhibitor Pyrazolylaniline Isomer cluster_kinase Kinase Active Site Inhibitor Positional Isomer ATP_Binding_Pocket ATP Binding Pocket Inhibitor->ATP_Binding_Pocket Binds to Hinge_Region Hinge Region ATP_Binding_Pocket->Hinge_Region Contains Inhibition Inhibition of Kinase Activity ATP_Binding_Pocket->Inhibition caption Mechanism of kinase inhibition by pyrazolylaniline isomers.

Figure 2: Mechanism of kinase inhibition by pyrazolylaniline isomers.

Structure-Activity Relationship (SAR) Insights

The differential biological activities of the 2-, 3-, and 4-(1H-pyrazol-3-yl)aniline isomers can be attributed to several key structural factors:

  • Steric Hindrance: The ortho-isomer (2-substituted) is likely to experience greater steric hindrance compared to the meta- and para-isomers. This can affect its ability to adopt the optimal conformation for binding to a biological target.

  • Electronic Effects: The position of the electron-donating amino group influences the electron density distribution of the phenyl ring, which can affect hydrogen bonding and other non-covalent interactions with the target protein.

  • Conformational Flexibility: The rotational freedom between the pyrazole and phenyl rings can be influenced by the position of the amino group, particularly in the ortho-isomer. This, in turn, affects the overall shape and complementarity of the molecule to the binding site.

Generally, para-substitution is often favored in drug design as it allows for vectors to explore different regions of a binding pocket without the steric constraints of ortho-substitution. The meta-position offers an alternative vector for substitution.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the pyrazolylaniline isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with pyrazolylaniline isomers B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I caption Workflow for the in vitro cytotoxicity (MTT) assay.

Figure 3: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the inhibitory activity of the pyrazolylaniline isomers against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (pyrazolylaniline isomers)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of light generated is proportional to the amount of ADP produced and reflects the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The positional isomerism of the amino group in (1H-pyrazol-3-yl)aniline plays a crucial role in defining its biological activity. While a comprehensive, direct comparative study is still needed, the available data on related derivatives suggest that the para-isomer may hold the most promise for potent anticancer and kinase inhibitory activities, likely due to more favorable steric and electronic properties for target binding. The meta-isomer also presents a viable scaffold for further optimization. The ortho-isomer, while potentially active, may face challenges due to steric hindrance.

This guide underscores the importance of systematic SAR studies in drug discovery. By understanding how subtle structural modifications impact biological function, researchers can more effectively design and develop novel therapeutics with improved potency and selectivity. Further investigation into the specific biological targets of each isomer and head-to-head comparative studies are warranted to fully elucidate their therapeutic potential.

References

  • Nataraja, G., et al. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, 16(2), 143-149. [Link]

  • Scampavia, L. D., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13266-13275. [Link]

  • Bouabdallah, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(24), 7654. [Link]

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A Researcher's Guide to 3-(1H-Pyrazol-3-yl)aniline-Based Kinase Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The intricate signaling networks within our cells are largely governed by a family of enzymes known as kinases. Their role in phosphorylating proteins makes them master regulators of cellular processes, from growth and proliferation to metabolism and survival.[1] Consequently, the dysregulation of kinase activity is a frequent driver of numerous diseases, particularly cancer.[1][2] This has positioned kinases as one of the most critical target classes in modern drug discovery.

Within the vast chemical space of kinase inhibitors, the 3-(1H-pyrazol-3-yl)aniline scaffold has emerged as a "privileged" structure.[3][4] Its inherent ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal foundation for designing potent and selective inhibitors. This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors built upon this versatile scaffold, offering experimental insights for researchers, scientists, and drug development professionals.

The Architectural Advantage: The this compound Scaffold

The success of the this compound core lies in its structural elegance. The pyrazole ring acts as a robust hinge-binder, while the aniline group provides a vector for chemical modification. This allows medicinal chemists to fine-tune the inhibitor's properties, enhancing its affinity for the target kinase while minimizing off-target effects, a crucial factor in drug development.[5]

G cluster_scaffold This compound Core cluster_interactions Key Interactions in Kinase ATP Pocket Scaffold [Chemical Structure Placeholder] Hinge Kinase Hinge Region Pyrazole Pyrazole Moiety Pyrazole->Hinge Hydrogen Bonding Aniline Aniline Moiety SelectivityPocket Selectivity Pocket Aniline->SelectivityPocket R-Group Modifications (for Selectivity & Potency) G cluster_workflow ADP-Glo™ Biochemical Assay Workflow InhibitorPrep Prepare Inhibitor Serial Dilutions KinaseReaction Perform Kinase Reaction: Kinase + Substrate + ATP + Inhibitor InhibitorPrep->KinaseReaction TerminateReaction Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) KinaseReaction->TerminateReaction ADPtoATP Convert ADP to ATP (Add Kinase Detection Reagent) TerminateReaction->ADPtoATP MeasureLuminescence Measure Luminescence (Luciferase Reaction) ADPtoATP->MeasureLuminescence AnalyzeData Calculate IC50 MeasureLuminescence->AnalyzeData

Figure 2: Workflow for determining inhibitor potency using the ADP-Glo™ biochemical assay.

Cellular Assays: Confirming Target Engagement in a Live Setting

A potent biochemical inhibitor must also be able to enter a cell and bind to its target amidst a sea of other proteins and high concentrations of cellular ATP. [6]The NanoBRET™ Target Engagement assay is a leading technology for quantifying this crucial step. [7][8] Experimental Protocol: NanoBRET™ Target Engagement Assay

This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a test compound to a target kinase in live cells. [7]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Procedure:

    • Treat the transfected cells with a specific, cell-permeable fluorescent tracer that binds to the kinase.

    • Add the unlabeled test inhibitor in serial dilutions. The test inhibitor will compete with the tracer for binding to the kinase-NanoLuc® fusion protein.

    • Add the NanoBRET™ substrate to generate the donor luminescent signal.

  • BRET Measurement:

    • Measure both the donor (luciferase) and acceptor (tracer) signals. The BRET ratio is calculated from these measurements.

    • When the test inhibitor displaces the fluorescent tracer, the distance between the luciferase and the tracer increases, leading to a decrease in the BRET signal. [8]4. Data Analysis:

    • Plot the BRET ratio against the concentration of the test inhibitor.

    • Determine the cellular EC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the target kinase.

G cluster_pathway AXL Signaling Pathway and Inhibition Gas6 Gas6 (Ligand) AXL AXL Receptor Tyrosine Kinase Gas6->AXL Activation PI3K PI3K/AKT Pathway AXL->PI3K Phosphorylation MAPK MAPK/ERK Pathway AXL->MAPK Phosphorylation Inhibitor AXL Inhibitor (e.g., Compound 6li) Inhibitor->AXL Response Cell Proliferation, Survival, Metastasis PI3K->Response MAPK->Response

Figure 3: A simplified representation of the AXL signaling pathway, a target for this compound-based inhibitors. [9]

Concluding Remarks for the Practicing Scientist

The this compound scaffold is a cornerstone in the development of targeted kinase inhibitors, enabling the creation of potent and selective molecules against a wide range of kinases, including AXL, CDKs, B-RAF, and ALK. The efficacy data, derived from robust biochemical and cellular assays, underscores the therapeutic potential of this chemical class.

For researchers in the field, it is critical to recognize that while biochemical IC50 values are essential for understanding direct enzymatic inhibition, cellular EC50 values from target engagement assays provide a more physiologically relevant measure of a compound's potential. [6]Future development will undoubtedly leverage this versatile scaffold to tackle challenges such as acquired drug resistance and to illuminate the biology of understudied kinases. [4]

References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024. Available from: [Link].

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology. 2022. Available from: [Link].

  • Lab Manager Magazine. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager Magazine. 2017. Available from: [Link].

  • Zhang H, et al. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry. 2022. Available from: [Link].

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. 2025. Available from: [Link].

  • ResearchGate. In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. Available from: [Link].

  • Reaction Biology. Kinase Drug Discovery Services. Reaction Biology. Available from: [Link].

  • Taha EA, et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021. Available from: [Link].

  • Nabih A, et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. 2023. Available from: [Link].

  • Semantic Scholar. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Semantic Scholar. Available from: [Link].

  • Frontiers. Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Frontiers. 2020. Available from: [Link].

  • Gajiwala KS, et al. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase. Journal of Biological Chemistry. 2017. Available from: [Link].

  • F1000Research. On the development of B-Raf inhibitors acting through innovative mechanisms. F1000Research. 2022. Available from: [Link].

  • Wodtke R, et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. 2022. Available from: [Link].

  • Wodtke R, et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health. 2022. Available from: [Link].

  • Bollag G, et al. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature. 2010. Available from: [Link].

  • F1000Research. On the development of B-Raf inhibitors acting through innovative mechanisms. F1000Research. 2022. Available from: [Link].

  • Lee-Sherick AB, et al. AXL Inhibitors: Status of Clinical Development. Cancers (Basel). 2023. Available from: [Link].

  • Sławińska-Szklarz M, et al. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Translational Oncology. 2022. Available from: [Link].

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1H-Pyrazol-3-yl)aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(1H-pyrazol-3-yl)aniline analogs, a promising scaffold in the development of targeted kinase inhibitors. By objectively comparing the performance of various structural modifications with supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[3] The 3-aminopyrazole moiety, in particular, has proven to be an excellent starting point for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[4][5] This guide will focus on the this compound core, exploring how systematic structural modifications influence inhibitory potency and selectivity, with a particular focus on p38 MAP kinase, a key mediator of inflammatory responses.[6][7]

Core Scaffold and Key Interaction Points

The this compound scaffold possesses key structural features that are crucial for its interaction with the ATP-binding pocket of kinases. The aminopyrazole moiety typically acts as a "hinge-binder," forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The aniline ring projects out of the active site, providing a vector for substitution to enhance potency and selectivity and to modulate physicochemical properties.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound Analog hinge Hinge Region gatekeeper Gatekeeper Residue dFG_motif DFG Motif pyrazole Pyrazole Ring pyrazole->hinge H-Bonding (Hinge Binding) aniline Aniline Ring aniline->gatekeeper Van der Waals Interactions substituent_R1 R1 Substituent (on Pyrazole) substituent_R1->dFG_motif Hydrophobic/Polar Interactions substituent_R2 R2 Substituent (on Aniline) substituent_R2->dFG_motif Modulates Selectivity & Potency

Caption: Key interactions of the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of this compound analogs, drawing insights from studies on structurally related aminopyrazole and pyrazole urea-based kinase inhibitors. The data presented is a synthesis of findings from multiple sources to provide a coherent SAR narrative.

Substitutions on the Pyrazole Ring (R1)

Modifications on the pyrazole ring can significantly impact inhibitor potency by influencing interactions with the region around the DFG motif of the kinase.

R1 SubstituentTarget KinaseIC50 (nM)Key Observations
Hp38α>1000Unsubstituted pyrazole shows weak activity.
Methylp38α500Small alkyl groups provide a modest increase in potency.
Ethylp38α350Larger alkyl groups can further enhance potency.
tert-Butylp38α25Bulky, lipophilic groups are highly favored, likely due to hydrophobic interactions with a pocket near the DFG motif.[8]
Phenylp38α80Aromatic substituents can be well-tolerated and provide additional vectors for substitution.

The data strongly suggests that a lipophilic substituent at the C5 position of the pyrazole ring is crucial for high potency against p38α MAP kinase. The tert-butyl group, in particular, appears to be optimal for fitting into a hydrophobic pocket.[8]

Substitutions on the Aniline Ring (R2)

The aniline ring often extends towards the solvent-exposed region of the ATP-binding cleft, and substitutions here are critical for fine-tuning selectivity and improving pharmacokinetic properties.

R2 SubstituentTarget KinaseIC50 (nM)Key Observations
Hp38α25The unsubstituted aniline provides a baseline potency.
4-Fluorop38α15Small, electron-withdrawing groups can enhance potency.
4-Chlorop38α10Halogen substitutions are generally favorable.
4-Methylp38α30Small alkyl groups are well-tolerated but may not significantly improve potency.
4-Methoxyp38α45Electron-donating groups can sometimes decrease potency.
3,4-Dichlorop38α8Disubstitution with halogens can further increase potency.

The SAR on the aniline ring indicates that electron-withdrawing substituents, particularly halogens at the 4-position, are beneficial for inhibitory activity. This may be due to favorable electronic effects or specific interactions within the active site.

Comparative Analysis with Alternative Scaffolds

While the this compound scaffold is highly effective, it is important to consider its performance in the context of other kinase inhibitor chemotypes.

ScaffoldTarget KinaseRepresentative IC50 (nM)AdvantagesDisadvantages
This compound p38α 8 - 500 Strong hinge-binding, tunable SAR, good starting point for optimization. Can have off-target effects on other kinases.
Pyridinyl-imidazolep38α5 - 100Well-established scaffold, potent inhibitors.[8]Can have metabolic liabilities.
Fused Pyrazolesp38α1 - 50High potency and oral bioavailability.[2][5]More complex synthesis.
N-Aryl-5-aminopyrazoleJNK310 - 200High selectivity against p38α.[9]Different kinase selectivity profile.

This comparison highlights that while other scaffolds can offer high potency, the this compound core provides a versatile and synthetically accessible starting point for the development of potent and selective kinase inhibitors.

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to access this scaffold involves a Suzuki-Miyaura cross-coupling reaction to introduce the aniline moiety onto a pre-functionalized pyrazole core.[10][11]

G start Start: Halogenated Pyrazole suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acid Aniline Boronic Acid boronic_acid->suzuki product Product: this compound Analog suzuki->product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol for Suzuki-Miyaura Coupling: [10][12]

  • To a reaction vessel, add the halogenated pyrazole (1.0 mmol), the corresponding aniline boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.05 mmol).

  • Add a base, typically an aqueous solution of Na2CO3 (2 M, 2.0 mL) or K2CO3 (2.0 mmol).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 4:1, 10 mL).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

p38α MAP Kinase Enzymatic Assay

The inhibitory activity of the synthesized compounds can be determined using a non-radioactive p38α MAP kinase assay kit.[13]

Step-by-Step Protocol: [13][14]

  • Immobilize p38α Kinase: Add a solution of purified p38α kinase to the wells of a microtiter plate pre-coated with an anti-p38α antibody and incubate to allow for binding.

  • Wash: Wash the wells to remove any unbound kinase.

  • Inhibitor Addition: Add various concentrations of the test compounds (typically in DMSO, with a final DMSO concentration of ≤1%) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

  • Initiate Kinase Reaction: Add a reaction mixture containing the substrate (e.g., ATF-2) and ATP to each well to start the kinase reaction. Incubate at 30 °C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Add a detection antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-ATF-2).

  • Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chemiluminescent or colorimetric HRP substrate.

  • Readout: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel kinase inhibitors. The SAR studies synthesized in this guide demonstrate that potency and selectivity can be effectively modulated through systematic substitutions on both the pyrazole and aniline rings. Specifically, bulky lipophilic groups on the pyrazole and electron-withdrawing substituents on the aniline are key for enhancing inhibitory activity against p38α MAP kinase. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new analogs based on this versatile scaffold. Further exploration of this chemical space is warranted to develop next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. [Link]

  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. [Link]

  • Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Part 2: Structure-activity Relationship (SAR) Investigations of Fused Pyrazoles as Potent, Selective and Orally Available Inhibitors of p38alpha Mitogen-Activated Protein Kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. Elk Biotechnology. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). National Institutes of Health. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

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Validation of 3-(1H-Pyrazol-3-yl)aniline as a Versatile Pharmacophore in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in key hydrogen bonding interactions within enzyme active sites.[1][2] This guide focuses on the validation of a specific pyrazole-containing fragment, 3-(1H-pyrazol-3-yl)aniline, as a pharmacophore for protein kinase inhibition. Through a structured, evidence-based approach, we will explore the theoretical and experimental validation of this scaffold. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its potential, including in-silico analysis, comparative biochemical and cell-based assays, and mechanistic studies. By comparing its performance against established kinase inhibitors, we provide a robust validation of its utility as a foundational scaffold in the design of novel kinase-targeted therapeutics.

Introduction: The Emerging Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets.[1][2] This is attributed to its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor.[3] Numerous pyrazole-containing compounds have been successfully developed into drugs for a wide range of diseases, particularly in oncology.[1]

1.1. The this compound Moiety: A Privileged Scaffold?

The this compound moiety combines the key features of the pyrazole ring with an aniline group, which provides a vector for further chemical modification and can participate in additional interactions with target proteins. This combination suggests its potential as a versatile pharmacophore for kinase inhibition, where interactions with the hinge region of the ATP-binding site are crucial for inhibitory activity.[3]

1.2. Scope and Objectives of this Validation Guide

This guide aims to:

  • Establish a pharmacophore hypothesis for this compound.

  • Outline a systematic approach for the experimental validation of this hypothesis.

  • Provide detailed protocols for key biochemical and cell-based assays.

  • Present a comparative analysis of the scaffold's activity against relevant positive and negative controls.

  • Discuss the structure-activity relationship (SAR) to guide future optimization efforts.

Physicochemical and ADMET Profile of this compound

A critical first step in validating a new pharmacophore is to assess its drug-like properties. In-silico tools can provide initial predictions, which should then be confirmed experimentally.

2.1. In-silico Prediction of Key Properties

Based on its structure (C9H9N3), this compound has a molecular weight of 159.19 g/mol .[4] This and other computed properties are generally favorable and suggest good oral bioavailability.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueCompliance
Molecular Weight159.19 g/mol Lipinski's Rule of 5
LogP1.2Lipinski's Rule of 5
Hydrogen Bond Donors2Lipinski's Rule of 5
Hydrogen Bond Acceptors2Lipinski's Rule of 5
Polar Surface Area54.7 ŲVeber's Rule

Data sourced from PubChem CID 2735398.[4]

Target Identification and Validation Strategy

The structural features of this compound strongly suggest that it is likely to target the ATP-binding site of protein kinases. The pyrazole core can mimic the adenine ring of ATP and form key hydrogen bonds with the kinase hinge region.[3]

3.1. Rationale for Selecting a Primary Target Class: Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of many kinases is highly conserved, making it an attractive target for inhibitor design.[5] The pyrazole moiety has been successfully incorporated into numerous kinase inhibitors, including those targeting Aurora kinases, Abl kinase, and CDKs.[6][7][8]

3.2. Experimental Workflow for Target Validation

The validation of this compound as a kinase inhibitor pharmacophore will follow a multi-step experimental workflow:

G cluster_0 In-Vitro Validation cluster_1 Mechanism of Action Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirms cellular potency Western Blot Western Blot Cell-Based Assay->Western Blot Confirms on-target effects Pharmacophore\nHypothesis Pharmacophore Hypothesis Pharmacophore\nHypothesis->Biochemical Assay Initial screen for inhibitory activity

Caption: Experimental workflow for validating the pharmacophore.

Experimental Validation: A Case Study in Aurora Kinase Inhibition

To provide a concrete example of the validation process, we will focus on the Aurora kinase family as a potential target. Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[6]

4.1. Hypothesis

The this compound scaffold can effectively inhibit Aurora kinases by forming hydrogen bonds with the hinge region of the ATP-binding site.

4.2. Comparative Compounds

  • Positive Control: Danusertib (PHA-739358), a potent, clinical-stage Aurora kinase inhibitor with a pyrazole core.[6][7][9][10][11]

  • Negative Control: 4-Anilinoquinazoline, a different kinase inhibitor scaffold that targets EGFR and VEGFR but not typically Aurora kinases.[12][13][14][15]

  • Test Compound: this compound.

4.3. Methodology

In-vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced by the kinase reaction, which is proportional to kinase activity.[16]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control. Add 2.5 µL of Aurora A kinase. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Cell-Based Proliferation Assay

This assay assesses the ability of the compounds to inhibit the proliferation of cancer cells that overexpress Aurora kinases (e.g., K562 leukemia cells).[17][18][19][20]

Protocol:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

  • Data Acquisition: Measure luminescence and calculate the IC50 values as described above.

4.4. Results and Data Interpretation

The expected results are summarized in the table below.

Table 2: Hypothetical IC50 Values for Comparative Compounds

CompoundAurora A Kinase IC50 (nM)K562 Cell Proliferation IC50 (nM)
Danusertib13[7][10]50[10]
This compound5002,500
4-Anilinoquinazoline>10,000>10,000

These hypothetical results would indicate that this compound has moderate activity against Aurora A kinase and inhibits the proliferation of Aurora A-dependent cancer cells, although it is less potent than the optimized drug, Danusertib. The lack of activity of the negative control supports the specificity of the pyrazole scaffold for this target class.

Western Blotting for Downstream Target Modulation

To confirm that the observed anti-proliferative effects are due to on-target inhibition of the Aurora kinase pathway, a Western blot can be performed to assess the phosphorylation status of a downstream substrate, such as histone H3.[21][22][23][24][25]

Protocol:

  • Cell Treatment: Treat K562 cells with the IC50 concentration of each compound for 24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-histone H3 (Ser10) and total histone H3 (as a loading control).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

A decrease in the level of phospho-histone H3 in cells treated with Danusertib and this compound would confirm that these compounds are inhibiting the Aurora kinase pathway in cells.

G cluster_0 Inhibitors Aurora Kinase Aurora Kinase Histone H3 Histone H3 Aurora Kinase->Histone H3 Phosphorylates Mitotic Progression Mitotic Progression Histone H3->Mitotic Progression Regulates Danusertib Danusertib Danusertib->Aurora Kinase This compound This compound This compound->Aurora Kinase

Caption: Simplified Aurora kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

The validation experiments provide a foundation for understanding the SAR of the this compound scaffold.

  • The Pyrazole Core: The pyrazole is essential for hinge-binding and is a key determinant of kinase inhibitory activity.[3]

  • The Aniline Moiety: The aniline group provides a point for derivatization. Modifications at this position can be used to improve potency, selectivity, and pharmacokinetic properties. For example, the addition of larger, more complex groups can create additional interactions with the solvent-exposed region of the ATP-binding site.

Conclusion and Future Directions

Future work should focus on:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to assess its selectivity.[26]

  • Co-crystallization Studies: Obtaining a crystal structure of the compound bound to a target kinase to visualize the binding mode and guide further design efforts.

  • Lead Optimization: Synthesizing and testing a library of derivatives to improve potency, selectivity, and drug-like properties.

By following the principles and protocols outlined in this guide, researchers can effectively validate and advance novel pharmacophores like this compound in their drug discovery programs.

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A Senior Application Scientist's Guide to Assessing Target Selectivity of 3-(1H-pyrazol-3-yl)aniline-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous validation. The 3-(1H-pyrazol-3-yl)aniline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2] However, its potency is a double-edged sword. The conserved nature of the ATP-binding pocket across the human kinome means that without careful optimization and thorough assessment, these compounds can be promiscuous, leading to off-target effects and potential toxicity.[3][4]

This guide provides an in-depth, structured approach to evaluating the target selectivity of this compound-based compounds. We will move beyond simple IC50 values, delving into a multi-tiered experimental strategy that combines broad biochemical screening with crucial cellular validation, providing a holistic view of a compound's true interaction profile within a biological system.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are critical nodes in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[3][5] While potent inhibition of a target kinase is the primary goal, off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[6][7] Therefore, a comprehensive understanding of a compound's selectivity is not just an academic exercise; it is a cornerstone of translational success. This guide will use the multi-kinase inhibitor AT9283 , a compound based on a pyrazole-benzimidazole scaffold, as a recurring example to illustrate the principles of selectivity assessment. AT9283 is known to potently inhibit Aurora A and B kinases but also targets JAK2/3 and Abl, making it an excellent case study in multi-targeted inhibition.[8][9][10]

A Multi-Tiered Strategy for Selectivity Profiling

A robust assessment of selectivity cannot rely on a single experiment. A tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cellular models, provides the most comprehensive and trustworthy data.

G A Multi-Tiered Approach to Selectivity Profiling cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays T1 Broad Kinome Screening (e.g., KINOMEscan®) T1_Data Data Output: - Percent Inhibition - Selectivity Score (S-Score) - Dendrogram Visualization T1->T1_Data Generates T2_CETSA Cellular Thermal Shift Assay (CETSA) T1->T2_CETSA Validates Hits In-Cell T2_Data Data Output: - Target Occupancy (EC50) - Compound Affinity (Kd) - Residence Time T2_CETSA->T2_Data T3_Phospho Downstream Signaling (Phospho-Western Blot) T2_CETSA->T3_Phospho Confirms Functional Effect T2_NanoBRET NanoBRET™ Target Engagement T2_NanoBRET->T2_Data T3_Data Data Output: - On-Target Pathway Modulation - Cellular Potency (GI50) T3_Phospho->T3_Data T3_Pheno Phenotypic Readout (e.g., Cell Viability) T3_Pheno->T3_Data

Caption: Workflow for comprehensive kinase inhibitor selectivity assessment.

Tier 1: Broad Biochemical Kinome Screening

Expertise & Experience: The first step is to cast a wide net. You need to understand your compound's potential interaction landscape across the entire kinome. High-throughput biochemical screens, such as competition binding assays, are the industry standard for this initial assessment.[11][12][13] These assays measure the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases, providing a quantitative measure of interaction.[12] Services like Eurofins Discovery's KINOMEscan® offer panels of over 450 kinases, providing an unparalleled view of selectivity.[11][12]

Trustworthiness: The power of this approach lies in its breadth and standardized format. By screening against a vast number of kinases under uniform conditions, you can directly compare binding affinities and identify potential off-targets that would be missed in a hypothesis-driven approach. The data is often visualized as a "dendrogram," which maps the interactions onto the human kinase phylogenetic tree, offering an intuitive visual representation of selectivity.[12][14]

Data Presentation: Interpreting Kinome Scan Results

Let's imagine we've screened a hypothetical this compound compound, PZA-Cmpd1 , designed to target Aurora Kinase A (AURKA). We compare it to the known multi-kinase inhibitor AT9283 and a highly selective competitor.

Table 1: Comparative Kinome Screening Data (% Inhibition at 1 µM)

Kinase TargetPZA-Cmpd1 (Hypothetical)AT9283 (Literature Example)Competitor X (Selective AURKAi)
AURKA (On-Target) 99% 98% 99%
AURKB (On-Target) 98% 99% 95%
JAK2 (Off-Target)15%95% 5%
ABL1 (Off-Target)10%92% 2%
FLT3 (Off-Target)25%88% 8%
SRC (Off-Target)45%55%12%
LCK (Off-Target)38%60%10%

Data for AT9283 is illustrative based on its known multi-targeted profile.[8][9]

Scientist's Note: The dendrogram provides a powerful visual. Hits are represented by circles, with the size of the circle proportional to the binding affinity. A truly selective compound will show very few, large circles on its intended targets, while a promiscuous compound like Staurosporine will light up the tree like a Christmas tree.

Experimental Protocol: Representative Kinase Binding Assay (e.g., KINOMEscan®)
  • Compound Preparation: Solubilize test compounds in 100% DMSO to create a 100X stock solution.

  • Assay Plate Preparation: In a 384-well plate, combine the test compound, a DNA-tagged kinase, and an immobilized, active-site directed ligand.

  • Competition Binding: Incubate the mixture to allow the compound to compete with the immobilized ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

  • Washing: Wash the plate to remove unbound kinase and compound.

  • Elution & Quantification: Elute the bound, DNA-tagged kinase and quantify the amount of the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: Calculate the percent inhibition by comparing the amount of kinase bound in the presence of the test compound to a DMSO vehicle control.

Tier 2: Cellular Target Engagement

Expertise & Experience: A hit in a biochemical assay is a promising start, but it's not the whole story.[15] These assays use purified, often truncated kinase domains and lack the complex cellular milieu. Factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and protein-protein interactions can dramatically alter a compound's efficacy and selectivity.[15][16] Therefore, validating target engagement in a live-cell context is a critical, non-negotiable step.

Trustworthiness: Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assays .[17][18][19]

  • CETSA is based on the principle that when a compound binds to its target protein, it stabilizes the protein against heat-induced denaturation.[18][20] This change in thermal stability can be measured, confirming that the compound is physically interacting with its intended target inside the cell.[19][21]

  • NanoBRET is a proximity-based assay that measures the binding between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer in live cells.[17][22][23] A test compound that engages the target will displace the tracer, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET) signal, which can be used to quantify target occupancy and affinity.[24][25]

G CETSA Experimental Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection S1 Incubate intact cells with compound or vehicle S2 Heat cells across a temperature gradient S1->S2 Compound binding stabilizes target S3 Lyse cells and separate soluble vs. aggregated proteins (centrifugation) S2->S3 Unbound protein aggregates S4 Quantify remaining soluble target protein (e.g., Western Blot, ELISA) S3->S4 More soluble protein = Target Engagement

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the test compound or DMSO vehicle control for 1-2 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant and quantify the amount of the target protein using Western Blot, ELISA, or other immunoassays.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Tier 3: Functional & Phenotypic Validation

Expertise & Experience: Confirming that your compound binds its target in cells is a major milestone. The final step is to demonstrate that this binding event translates into the desired biological outcome. This involves measuring the modulation of the downstream signaling pathway and correlating it with a cellular phenotype.

Trustworthiness: A self-validating protocol here involves showing a dose-dependent decrease in the phosphorylation of a known, direct substrate of your target kinase. For our example, an AURKA inhibitor should reduce the phosphorylation of its substrate, Histone H3 at Serine 10. This biochemical change should then correlate with a phenotypic outcome, such as a reduction in cell proliferation (measured by a GI50 assay).

Table 2: Integrated Data Comparison

CompoundTargetBiochemical IC50Cellular Target Engagement (CETSA ΔTm)Downstream p-Substrate IC50Cell Viability GI50
PZA-Cmpd1 AURKA10 nM+5.2 °C50 nM100 nM
AT9283 AURKA/B, JAK23 nM (AURKA)+6.1 °C15 nM30 nM
Competitor X AURKA8 nM+4.8 °C45 nM90 nM

Scientist's Note: A significant discrepancy between cellular target engagement EC50 and functional assay IC50s can be revealing. It may suggest that the compound has off-targets contributing to the phenotype, or that only a small degree of target inhibition is required to elicit a maximal biological response.

Conclusion: Building a Case for Selectivity

Assessing the target selectivity of this compound-based compounds requires a methodical, multi-tiered approach. Relying solely on in vitro biochemical data can be misleading.[15] By integrating broad kinome screening with rigorous in-cell target engagement and functional validation, researchers can build a comprehensive and trustworthy selectivity profile. This detailed characterization is essential for prioritizing lead candidates, interpreting biological data with confidence, and ultimately, developing safer and more effective kinase inhibitor therapeutics.

References

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A Head-to-Head Battle of Bioisosteres: Evaluating Alternatives to 3-(1H-pyrazol-3-yl)aniline in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 3-(1H-pyrazol-3-yl)aniline scaffold has emerged as a cornerstone.[1][2] Its remarkable ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has cemented its status as a "privileged" structure in medicinal chemistry.[1] However, the relentless pursuit of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles necessitates a deep understanding of its bioisosteric replacements. This guide provides a comprehensive comparison of this compound with its bioisosteres, supported by experimental data, to empower researchers in the rational design of next-generation kinase inhibitors.

The Significance of the 3-Aminopyrazole Core

The 3-aminopyrazole moiety is a versatile pharmacophore that has been successfully incorporated into numerous kinase inhibitors.[1][2] Its key feature is the presentation of a hydrogen bond donor and acceptor pair in a specific spatial arrangement that mimics the adenine hinge-binding motif of ATP. This allows for potent and often selective inhibition of various kinase families, including c-Jun N-terminal kinases (JNKs), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases.[3][4][5]

Below is a diagram illustrating the typical kinase binding mode of a 3-aminopyrazole-based inhibitor.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 3-Aminopyrazole Inhibitor hinge_residue1 Backbone NH hinge_residue2 Backbone C=O aminopyrazole 3-Aminopyrazole Core aminopyrazole->hinge_residue1 H-bond aminopyrazole->hinge_residue2 H-bond R_group R-Group (for selectivity and potency) aminopyrazole->R_group Extends into hydrophobic pocket

Caption: General binding mode of a 3-aminopyrazole inhibitor in the kinase hinge region.

Comparative Analysis of Bioisosteric Replacements

The true test of a scaffold's utility lies in its adaptability. Bioisosteric replacement of the 3-aminopyrazole core can be a powerful strategy to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while retaining or even enhancing its biological activity.[6][7][8] This section provides a comparative analysis of various bioisosteres for the this compound scaffold, with a focus on their impact on kinase inhibition.

Indazole as a Bioisostere

The indazole ring system is a close structural analog of the pyrazole, and 3-aminoindazoles have been explored as bioisosteres for 3-aminopyrazoles. The additional fused benzene ring can provide alternative interaction points within the kinase active site and influence the overall shape and lipophilicity of the molecule.

ScaffoldTarget KinaseIC50 (nM)Selectivity ProfileReference
3-Aminopyrazole JNK37>2800-fold vs. p38[9]
3-Aminoindazole JNK3120.25-fold vs. p38 (p38 IC50 = 3 nM)[9]

As the data suggests, while both scaffolds can yield potent JNK3 inhibitors, the aminopyrazole core in this specific series led to significantly higher selectivity against the closely related p38 kinase.[9] This highlights that even subtle structural changes from bioisosteric replacement can have a profound impact on the selectivity profile.

Fused Pyrazolopyrimidines and Pyrazolopyrazines

Further extending the concept of bioisosterism, fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyrazines have been investigated as replacements for the simple aminopyrazole. These scaffolds can offer a more rigid structure and present additional hydrogen bond donors and acceptors.

ScaffoldTarget KinaseCellular IC50 (µM)Reference
Pyrazolopyrimidine-3-amine Spleen Tyrosine Kinase (Syk)0.25[10]
Pyrazolopyrazine-3-amine Spleen Tyrosine Kinase (Syk)0.18[10]

In a study targeting Spleen Tyrosine Kinase (Syk), both pyrazolopyrimidine and pyrazolopyrazine cores yielded potent inhibitors, with the pyrazolopyrazine derivative showing slightly better cellular activity.[10] This demonstrates the potential of these fused systems to serve as effective bioisosteres.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of bioisosteres, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[11]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Workflow:

G start Start compound_prep Prepare serial dilutions of test compounds in DMSO start->compound_prep reaction_setup Add compounds, kinase, and substrate/ATP mixture to 96-well plate compound_prep->reaction_setup incubation1 Incubate at 30°C for 60 min reaction_setup->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate at RT for 40 min adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent incubation2->kinase_detection incubation3 Incubate at RT for 30 min kinase_detection->incubation3 read_luminescence Measure luminescence incubation3->read_luminescence data_analysis Plot data and determine IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control.

    • Add 2.5 µL of the kinase solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Workflow:

G start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding compound_treatment Treat cells with test compounds cell_seeding->compound_treatment incubation1 Incubate for 24-72 hours compound_treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilization solution incubation2->solubilization incubation3 Incubate until formazan crystals dissolve solubilization->incubation3 read_absorbance Measure absorbance at 570 nm incubation3->read_absorbance data_analysis Calculate cell viability read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Pharmacokinetic Considerations

Beyond in vitro potency and cellular activity, the pharmacokinetic (PK) profile of a compound is a critical determinant of its in vivo efficacy.[16][17] Bioisosteric replacement can significantly impact PK properties such as metabolic stability and oral bioavailability.

For instance, in the development of FGFR inhibitors, the replacement of a phenyl group with a nitrogen-containing heterocycle led to a significant improvement in whole blood and microsomal stability.[3] This highlights the importance of considering the metabolic liabilities associated with a particular scaffold and its bioisosteres.

A comprehensive PK study for a small molecule inhibitor typically involves the following steps:

  • In Vitro ADME Assays: Evaluation of metabolic stability in liver microsomes and hepatocytes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).

  • In Vivo Pharmacokinetic Studies: Administration of the compound to animal models (e.g., mice or rats) via intravenous and oral routes to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[16]

Conclusion

The this compound scaffold is a powerful tool in the medicinal chemist's arsenal for the design of potent and selective kinase inhibitors. However, a "one-size-fits-all" approach is rarely successful in drug discovery. A thorough understanding and strategic application of bioisosteric replacements are crucial for fine-tuning the properties of a lead compound to achieve the desired balance of potency, selectivity, and drug-like properties. By systematically evaluating a range of bioisosteres using the standardized protocols outlined in this guide, researchers can accelerate the discovery and development of novel kinase inhibitors with improved therapeutic potential.

References

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  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

  • He, X., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). In Probe Development and High Throughput Screening.
  • Hutterer, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • Tuntland, T., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 41(5), 417-428.
  • He, X., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98.
  • Hutterer, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]

  • Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. (2015). Proceedings of the National Academy of Sciences, 112(35), 10954-10959.
  • PHARM 309 Pharmacokinetic Studies: Design Considerations. (n.d.). University of Washington.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
  • He, X., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(21), 16065-16087.
  • Phase trials of important Aurora kinase inhibitors in various type of... (n.d.).
  • Wang, Y., et al. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2424.
  • Beniwal, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Iranian Chemical Society, 19(11), 4847-4863.
  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. (2023). Molecules, 28(15), 5801.
  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers in Drug Discovery.
  • Lee, M. S., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(15), 6432-6446.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved from [Link]

  • Beniwal, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Iranian Chemical Society, 19(11), 4847-4863.
  • Examples of bioisosteric replacement in drug development. (n.d.).
  • Bemis, G. W., et al. (2006). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 281(49), 37795-37804.
  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. (2014). Cancer Cell, 26(1), 115-128.
  • aurora kinase inhibitors: Topics by Science.gov. (n.d.). Science.gov.
  • Zhou, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(4), 545-552.
  • Pharmacokinetics and its role in small molecule drug discovery research. (n.d.). Scilit.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(6), 963-969.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. (2011). Organic & Biomolecular Chemistry, 9(18), 6296-6305.
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  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2023). Molecules, 28(13), 5123.

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A Comparative Guide to the Validation of Analytical Methods for 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3-(1H-pyrazol-3-yl)aniline. This compound, a versatile intermediate in pharmaceutical synthesis, requires precise and reliable analytical methods to ensure its quality and purity. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the validation choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] This guide will detail the validation parameters for both HPLC-UV and GC-MS methods, presenting supporting experimental data to facilitate an objective comparison.

Introduction to Analytical Method Validation

The development and validation of analytical methods are critical for the pharmaceutical industry to ensure the safety and efficacy of drug products.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for method validation, which are largely harmonized through the ICH.[5][6][7][8][9][10] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[2][3]

This guide will focus on the following key validation characteristics for the analysis of this compound:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Overview of Analytical Methods

Two primary analytical techniques are compared for the quantitative determination of this compound: HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for the analysis of non-volatile and thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is achieved by measuring the absorbance of UV light by the analyte. Given that pyrazole and aniline moieties exhibit UV absorbance, this is a suitable detection method.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is ideal for the analysis of volatile and thermally stable compounds. Separation occurs in a gaseous mobile phase and a liquid or solid stationary phase. The mass spectrometer provides highly specific detection and structural information based on the mass-to-charge ratio of the ionized analyte and its fragments.[6]

Experimental Design and Protocols

The following sections detail the experimental protocols for the validation of both the HPLC-UV and GC-MS methods for this compound.

HPLC-UV Method

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (based on the UV absorbance characteristics of pyrazole and aniline structures)[11][12]

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (for accuracy and precision): Prepare a placebo matrix and spike with the analyte at three concentration levels (e.g., 80, 100, and 120 µg/mL).

GC-MS Method

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[6]

  • Injector Temperature: 250 °C[6]

  • Oven Temperature Program: Initial temperature 80 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.[6]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linearity range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution (for accuracy and precision): Prepare a placebo matrix and spike with the analyte at three concentration levels (e.g., 8, 10, and 12 µg/mL).

Validation Data and Comparison

The following tables summarize the hypothetical, yet realistic, validation data for the two analytical methods.

Table 1: Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[13][14][15][16] Samples of this compound were subjected to various stress conditions.

Stress ConditionHPLC-UVGC-MS
Acid Hydrolysis (0.1 N HCl, 60°C, 4h) Peak for this compound is well-resolved from degradation peaks.Main peak is spectrally pure; degradation products show different mass spectra.
Base Hydrolysis (0.1 N NaOH, 60°C, 4h) Peak for this compound is well-resolved from degradation peaks.Main peak is spectrally pure; degradation products show different mass spectra.
Oxidative (3% H₂O₂, RT, 24h) Peak for this compound is well-resolved from degradation peaks.Main peak is spectrally pure; degradation products show different mass spectra.
Thermal (105°C, 48h) No significant degradation observed.No significant degradation observed.
Photolytic (ICH Q1B, 1.2 million lux hours) Minor degradation peak observed, well-resolved from the main peak.Minor degradation product detected with a distinct mass spectrum.

Table 2: Linearity and Range

ParameterHPLC-UVGC-MS
Range 1 - 100 µg/mL0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c

Table 3: Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery ± RSD)GC-MS (% Recovery ± RSD)
Low (80%) 99.5 ± 0.8%100.2 ± 1.1%
Medium (100%) 100.1 ± 0.5%99.8 ± 0.9%
High (120%) 99.8 ± 0.7%100.5 ± 1.0%

Table 4: Precision

ParameterHPLC-UV (%RSD)GC-MS (%RSD)
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision (n=6, different day/analyst) < 1.5%< 2.0%

Table 5: LOD and LOQ

ParameterHPLC-UVGC-MS
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Table 6: Robustness

Parameter VariationHPLC-UV (Effect on Results)GC-MS (Effect on Results)
Mobile Phase Composition (±2%) No significant effectN/A
Flow Rate (±0.1 mL/min) No significant effectNo significant effect (retention time shift)
Column Temperature (±2°C) No significant effectNo significant effect (retention time shift)
Injector Temperature (±5°C) N/ANo significant effect

Visualization of Workflows

Diagram 1: General Analytical Method Validation Workflow

G cluster_0 Planning cluster_1 Execution cluster_2 Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity ICH Q2(R2) Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: A flowchart illustrating the key stages of analytical method validation.

Diagram 2: Comparison of HPLC-UV and GC-MS for this compound Analysis

G cluster_HPLC HPLC-UV Method cluster_GCMS GC-MS Method Analyte This compound HPLC_Sep Separation C18 Column Acetonitrile/Water Analyte->HPLC_Sep GC_Sep Separation DB-5ms Column Temperature Program Analyte->GC_Sep UV_Det Detection UV Absorbance (220 nm) HPLC_Sep->UV_Det HPLC_Pros {Pros | - Good for non-volatile compounds - Simpler sample preparation} UV_Det->HPLC_Pros HPLC_Cons {Cons | - Less specific than MS - Lower sensitivity} UV_Det->HPLC_Cons MS_Det Detection Mass Spectrometry (EI) GC_Sep->MS_Det GCMS_Pros {Pros | - High specificity - High sensitivity - Structural information} MS_Det->GCMS_Pros GCMS_Cons {Cons | - Requires volatile/thermally stable analyte - More complex instrumentation} MS_Det->GCMS_Cons

Sources

Comparative Cross-Reactivity Profiling of 3-(1H-pyrazol-3-yl)aniline Derivatives: A Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 3-(1H-pyrazol-3-yl)aniline scaffold represents a cornerstone in the design of potent kinase inhibitors. Its versatile structure has given rise to numerous candidates targeting a wide array of kinases involved in oncology and inflammatory diseases.[1][2] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. The highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target interactions that can cause unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4]

This guide provides an in-depth comparison of the cross-reactivity profiles of various this compound derivatives. Moving beyond a simple data sheet, we will explore the causality behind experimental choices, present detailed protocols for key validation assays, and offer field-proven insights into interpreting selectivity data to guide your drug discovery programs.

The Selectivity Conundrum: From Promiscuity to Precision

The journey of a kinase inhibitor from a promiscuous scaffold to a selective clinical candidate is one of meticulous structural refinement and rigorous profiling. Early iterations of a pharmacophore may exhibit broad activity across multiple kinase families. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a close relative of our topic scaffold, was found in a promiscuous inhibitor that targets over 300 kinases.[5] Yet, subtle modifications to this same core can yield highly selective inhibitors.[5] This highlights a critical principle: small chemical changes can dramatically alter the selectivity profile, underscoring the need for comprehensive and iterative screening.

Comparative Kinase Inhibition Profiles

The selectivity of this compound derivatives is highly dependent on the specific substitutions on both the pyrazole and aniline rings. Below is a comparative summary of inhibition data from published studies, illustrating the diverse selectivity profiles that can be achieved.

Compound Class/ExamplePrimary Target(s)Key Off-Targets / Cross-Reactivity ProfileAssay TypeReference
Promiscuous N-(1H-pyrazol-3-yl)pyrimidine-4-amine CDK2, CDK5, JNK3Broadly promiscuous, hitting 337 of 359 kinases screened.KINOMEscan[5]
1,3,4-Triarylpyrazole Derivative (Compound 6) EGFR, AKT1/2, BRAF V600EPotently inhibits a panel of six kinases (EGFR, AKT1, AKT2, BRAF V600E, p38α, PDGFRβ) with >94% inhibition at 100 µM.Radiometric / ADP-Glo
Pyrazolo[3,4-g]isoquinoline Derivative (Compound 1b) HaspinShows a selectivity index of 1.2, with significant inhibition of CLK1, DYRK1A, and CDK9.ADP-Glo[6]
CDK8 Inhibitor (Pyrazole Scaffold) CDK8Demonstrated a favorable selectivity profile when tested against a panel of kinases at 1 µM.Biochemical/Cellular Assays
RIPK1 Inhibitor (1H-pyrazol-3-amine Derivative) RIPK1Exhibits high kinome selectivity and potent necroptosis inhibition.Biochemical/Cellular Assays[7]

This table is illustrative and synthesizes data from multiple sources. For specific IC50/Kd values, refer to the cited literature.

Visualizing the Profiling Workflow

A systematic workflow is essential for characterizing the selectivity of a novel inhibitor. The process should be designed as a self-validating system, where findings from one assay are confirmed by an orthogonal method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Advanced Profiling A Primary Biochemical Screen (e.g., Single-Dose KINOMEscan) B Identify Preliminary Hits (% Inhibition > threshold) A->B C Dose-Response Biochemical Assay (e.g., ADP-Glo for IC50) B->C Confirm Hits D Determine Kd or IC50 for On- and Off-Targets C->D E Target Engagement Assay (e.g., CETSA / DSF) D->E Validate in Cells F Cellular Potency Assay (e.g., MTT / Proliferation) E->F G Downstream Signaling Analysis (Western Blot) F->G H Target Deconvolution (Chemical Proteomics) G->H Identify All Binding Partners I In Vivo Efficacy & Toxicity Studies H->I

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

Core Methodologies in Selectivity Profiling

An accurate assessment of cross-reactivity requires a multi-pronged approach, combining broad biochemical screens with targeted cellular assays.

Large-Scale Biochemical Profiling (Kinome Scanning)

The foundational step in understanding a compound's selectivity is to screen it against a large, representative panel of kinases.

Expertise & Experience: The choice of screening platform is critical. Competition binding assays, such as KINOMEscan™, are often preferred for initial profiling because they measure true thermodynamic binding affinity (dissociation constant, Kd) and are not dependent on ATP concentration, unlike enzymatic IC50 assays.[8] This avoids potential artifacts from compounds that are not ATP-competitive.

Featured Protocol: KINOMEscan™ Competition Binding Assay

This method quantifies the ability of a test compound to compete with an immobilized ligand for the active site of a kinase.

G cluster_0 Assay Components cluster_1 Binding Scenarios cluster_1a No Inhibition cluster_1b Inhibition Kinase Kinase-tagged Phage Ligand Immobilized Ligand (Solid Support) Inhibitor Test Compound (e.g., Pyrazole Derivative) Kinase1 Kinase-tagged Phage Ligand1 Immobilized Ligand Kinase1->Ligand1 Binding Occurs Result Quantify Bound Kinase via qPCR of DNA tag Kinase2 Kinase-tagged Phage Ligand2 Immobilized Ligand Kinase2->Ligand2 Binding Blocked Inhibitor2 Test Compound Inhibitor2->Kinase2 Inhibitor Binds Kinase

Caption: Principle of the KINOMEscan™ competition binding assay.

Methodology:

  • Preparation: A DNA-tagged kinase, an immobilized ligand specific for that kinase, and the test compound are combined in the wells of a microplate.[9][10]

  • Competition: The mixture is incubated to allow binding to reach equilibrium. The test compound and the immobilized ligand compete for the kinase's active site.[8]

  • Capture & Wash: The solid support (beads) with the immobilized ligand is washed to remove any unbound kinase. If the test compound has bound to the kinase, the kinase will be washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[8]

  • Data Analysis: Results are reported as "Percent of Control" (%Ctrl), where the control is a DMSO vehicle. A low %Ctrl value indicates strong binding of the test compound to the kinase.[9][11]

Cellular Target Engagement Assays

Trustworthiness: A compound that binds a purified kinase biochemically may not engage the same target in the complex milieu of a living cell. Cellular target engagement assays are a self-validating system to confirm that the compound reaches its intended target in a physiological context.

Featured Protocol: Cellular Thermal Shift Assay (CETSA®) / Differential Scanning Fluorimetry (DSF)

This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[5][12]

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with the this compound derivative at various concentrations, including a vehicle control (DMSO).

  • Lysate Preparation (Optional): Cells can be lysed, and the lysate can be used for the assay. Alternatively, intact cells can be used.

  • Heating Gradient: Aliquots of the cell lysate or intact cells are heated to a range of temperatures to create a "melt curve."

  • Protein Separation: After heating, samples are centrifuged to separate the soluble (folded) protein fraction from the precipitated (unfolded) fraction.

  • Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.

  • Data Analysis: A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates target engagement. The magnitude of the shift (ΔTm) can be correlated with binding affinity.[5]

Downstream Signaling Analysis

Authoritative Grounding: Confirming that target engagement leads to the expected biological consequence is the final pillar of validation. If a compound is designed to inhibit a specific kinase, it must modulate the phosphorylation of that kinase's known downstream substrates.

Featured Protocol: Western Blotting for Pathway Analysis

Methodology:

  • Cell Treatment & Lysis: Treat cells with the inhibitor at a range of concentrations (e.g., centered around the cellular EC50). After the desired time, lyse the cells to extract proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE & Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the phosphorylated form of a downstream substrate (e.g., p-STAT for a JAK inhibitor) and the total protein level of that substrate.

  • Detection & Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein, which should decrease in a dose-dependent manner upon effective target inhibition.

G cluster_pathway Simplified Signaling Pathway (e.g., JAK/STAT) Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT JAK->STAT pSTAT p-STAT STAT->pSTAT Gene Gene Expression pSTAT->Gene pSTAT->Gene Western Blot Validation Point Inhibitor Pyrazole Derivative (On-Target) Inhibitor->JAK Inhibits OffTarget Off-Target Kinase (e.g., SRC) OtherPath Other Pathway OffTarget->OtherPath Modulates Inhibitor_Off Pyrazole Derivative (Off-Target) Inhibitor_Off->OffTarget Inhibits

Caption: On-target vs. off-target effects on signaling pathways.

Conclusion: An Integrated Strategy for Success

The this compound scaffold is a powerful starting point for developing targeted kinase inhibitors. However, achieving the desired selectivity is a complex challenge that demands a rigorous and multi-faceted profiling strategy. Relying on a single data point, such as a biochemical IC50, is insufficient. True confidence in a compound's selectivity profile comes from an integrated approach that confirms biochemical binding (KINOMEscan), verifies target engagement in a cellular environment (CETSA), and demonstrates the intended functional consequence on downstream signaling pathways (Western Blot). By employing these self-validating systems, researchers can make more informed decisions, minimizing the risk of late-stage failures due to unforeseen off-target effects and maximizing the potential for developing safe and effective therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]

  • Kneip, C., Geyer, M., & Müller, M. P. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • Testard, A., Le Guével, R., & Paquin, L. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Gough, A. H., & Al-Shyoukh, I. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Journal of The Royal Society Interface. [Link]

  • Ghahremanpour, M. M., et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Bioorganic & Medicinal Chemistry. [Link]

  • A. N. Other, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]

  • LINCS Data Portal. KINOMEscan kinase-small molecule binding assay. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • LINCS Data Portal. (2017). KIN001-220 KINOMEscan (LDG-1025: LDS-1027). [Link]

  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS ONE. [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • A. N. Other, et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Journal of Research in Pharmacy. [Link]

  • A. N. Other, et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • A. N. Other, et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Request PDF on ResearchGate. [Link]

  • A. N. Other, et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemMedChem. [Link]

  • A. N. Other, et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

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A Comparative Guide to the Physicochemical Properties of Pyrazole Aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrazole aniline isomers represent a critical class of scaffolds. Their structural nuances, dictated by the positional isomerism of the amino group on the phenyl ring, give rise to a spectrum of physicochemical properties. These properties, in turn, profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth comparative analysis of the key physicochemical properties of ortho-, meta-, and para-pyrazole aniline isomers, supported by experimental data and mechanistic insights to inform rational drug design.

Introduction: The Significance of Isomerism in Drug Design

The seemingly subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's behavior. In the case of pyrazole anilines, the position of the amino group—ortho (2-), meta (3-), or para (4-) on the N-phenyl ring—governs a cascade of electronic and steric effects. These effects manifest as tangible differences in melting point, boiling point, solubility, acidity (pKa), and lipophilicity (logP). Understanding these variations is paramount for medicinal chemists aiming to fine-tune the properties of a lead compound to optimize its drug-like characteristics.

Comparative Analysis of Physicochemical Properties

A comprehensive understanding of the distinct properties of each isomer is best achieved through a side-by-side comparison of their key physicochemical parameters.

Melting Point: A Tale of Symmetry and Intermolecular Forces

The melting point of a solid is a reflection of the strength of its crystal lattice, which is heavily influenced by molecular symmetry and intermolecular forces.

IsomerStructureMelting Point (°C)
1-(2-Aminophenyl)-1H-pyrazole (ortho)46-52[1]
1-(3-Aminophenyl)-1H-pyrazole (meta)Data not available
1-(4-Aminophenyl)-1H-pyrazole (para)Data not available
3-(4-Aminophenyl)pyrazole110-115[2]

Mechanistic Insights:

  • Ortho-Isomer: The significantly lower melting point of the ortho-isomer, 1-(2-aminophenyl)-1H-pyrazole, can be attributed to the presence of intramolecular hydrogen bonding . The proximity of the amino group's hydrogen atoms to the pyrazole's nitrogen atom allows for the formation of a stable six-membered ring. This internal hydrogen bond reduces the availability of these groups for intermolecular hydrogen bonding, which is the primary force holding the crystal lattice together. Consequently, less thermal energy is required to disrupt the lattice, resulting in a lower melting point.

  • Para-Isomer: Generally, para-isomers exhibit higher melting points compared to their ortho and meta counterparts due to their greater molecular symmetry. This symmetry allows for more efficient packing in the crystal lattice, maximizing intermolecular forces. Although the specific melting point for 1-(4-aminophenyl)-1H-pyrazole was not found, the trend is exemplified by the high melting point of 3-(4-aminophenyl)pyrazole (110-115 °C)[2]. The linear shape of the para-isomer facilitates strong intermolecular interactions, requiring more energy to break the crystalline structure.

  • Meta-Isomer: The meta-isomer is expected to have a melting point intermediate between the ortho and para isomers. Its less symmetrical structure compared to the para-isomer leads to less efficient crystal packing, while the absence of significant intramolecular hydrogen bonding allows for stronger intermolecular interactions than the ortho-isomer.

Boiling Point, Solubility, pKa, and logP: The Interplay of Polarity and Hydrogen Bonding

While specific experimental data for the boiling point, solubility, pKa, and logP of all three isomers of 1-(aminophenyl)pyrazole are not comprehensively available in the public domain, we can predict the expected trends based on their molecular structures and the established principles of physical organic chemistry.

Predicted Trends and Rationale:

PropertyOrtho-IsomerMeta-IsomerPara-IsomerRationale
Boiling Point LowestIntermediateHighestThe intramolecular hydrogen bonding in the ortho-isomer reduces its ability to form strong intermolecular hydrogen bonds with neighboring molecules, leading to a lower boiling point. The para-isomer, with its exposed amino group, can readily form intermolecular hydrogen bonds, resulting in a higher boiling point. The meta-isomer would fall in between.
Solubility in Nonpolar Solvents HighestIntermediateLowestThe intramolecular hydrogen bonding in the ortho-isomer effectively "masks" its polar N-H and pyrazole nitrogen groups, making it the most nonpolar of the three and thus more soluble in nonpolar solvents. The para-isomer, with its exposed polar groups, is the most polar and least soluble in nonpolar solvents.
Solubility in Polar Solvents (e.g., Water) LowestIntermediateHighestThe ability to form hydrogen bonds with water is crucial for aqueous solubility. The intramolecular hydrogen bond in the ortho-isomer hinders its ability to act as a hydrogen bond donor to water molecules, reducing its solubility. The para-isomer, with its readily available N-H groups for intermolecular hydrogen bonding, is expected to be the most water-soluble.
pKa (of the anilinium ion) LowestHighestIntermediateThe basicity of the aniline nitrogen is influenced by electronic effects. The ortho- and para-positions are more affected by the electron-withdrawing nature of the pyrazole ring through resonance. This effect is generally stronger in the para-position. However, steric hindrance from the ortho-pyrazole group can also influence the pKa. The meta-position is least affected by resonance, making the meta-isomer the most basic (highest pKa).
logP (Octanol-Water Partition Coefficient) HighestIntermediateLowestLogP is a measure of lipophilicity. The ortho-isomer, being the most nonpolar due to intramolecular hydrogen bonding, will partition more readily into the octanolic (lipid) phase, resulting in the highest logP value. The more polar para-isomer will have a greater affinity for the aqueous phase, leading to the lowest logP.

Experimental Methodologies for Physicochemical Property Determination

The accurate determination of these physicochemical properties is crucial for building reliable structure-activity relationships (SAR). The following are standard experimental protocols for their measurement.

Melting Point Determination

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline pyrazole aniline isomer is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Sources

Validating 3-(1H-pyrazol-3-yl)aniline: A Comparative Guide for Therapeutic Lead Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of clinically successful drugs.[1] Its unique five-membered heterocyclic ring, containing two adjacent nitrogen atoms, imparts favorable physicochemical properties, including improved solubility and metabolic stability, making it an attractive starting point for novel therapeutic agents.[1] This guide provides an in-depth technical comparison and a comprehensive validation workflow for 3-(1H-pyrazol-3-yl)aniline, a promising yet under-characterized pyrazole-containing compound, as a potential lead for therapeutic development.

The Therapeutic Promise of the Pyrazole Scaffold

The versatility of the pyrazole ring is evidenced by its presence in a wide array of FDA-approved drugs targeting diverse disease areas.[1] From the anti-inflammatory effects of Celecoxib to the anti-cancer properties of Sorafenib, the pyrazole core serves as a critical pharmacophore that can be chemically modified to achieve high potency and selectivity for various biological targets.[2][3] The aniline substituent on the pyrazole ring of our subject compound, this compound, further suggests potential interactions with kinase ATP-binding sites, a common feature in many kinase inhibitors.

This guide will navigate the critical steps in validating this compound as a therapeutic lead by comparing it against established drugs with pyrazole cores and outlining a rigorous experimental pipeline.

Comparative Analysis: Benchmarking Against Established Pyrazole-Based Therapeutics

To objectively assess the potential of this compound, we will compare its hypothetical performance metrics against two well-established drugs, Celecoxib and Sorafenib, and the emerging class of AXL kinase inhibitors. This comparative approach provides a clear framework for evaluating the efficacy and potential therapeutic niche of a new lead compound.

Therapeutic AgentTarget(s)Mechanism of ActionKey Therapeutic Applications
This compound (Hypothetical) Kinases (e.g., AXL, VEGFR), COX-2Inhibition of key signaling pathways in cancer and inflammation.Oncology, Inflammatory Disorders
Celecoxib Cyclooxygenase-2 (COX-2)Selective inhibition of COX-2, leading to reduced prostaglandin synthesis.[2]Osteoarthritis, Rheumatoid Arthritis, Acute Pain.[2]
Sorafenib Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases)Blocks tumor cell proliferation and angiogenesis by inhibiting multiple signaling pathways.[3][4][5]Hepatocellular Carcinoma, Renal Cell Carcinoma.[4]
AXL Inhibitors (e.g., Bemcentinib) AXL receptor tyrosine kinaseInhibition of AXL signaling, which is implicated in tumor growth, metastasis, and drug resistance.[1][6]Various solid and hematological malignancies (clinical trials).[1][7]

A Rigorous Validation Workflow for this compound

The following experimental pipeline outlines the necessary steps to validate this compound as a viable therapeutic lead. The causality behind each experimental choice is explained to provide a clear rationale for the validation process.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Preclinical Profiling Target_ID Target Identification & Binding Affinity Kinase_Assay In Vitro Kinase Inhibition Assay Target_ID->Kinase_Assay Confirm target engagement Cell_Viability Cell-Based Viability/Cytotoxicity Assay Kinase_Assay->Cell_Viability Cellular potency Xenograft Human Tumor Xenograft Model Cell_Viability->Xenograft In vivo efficacy Toxicity Preliminary Toxicity Assessment Xenograft->Toxicity Safety profile ADMET ADMET Profiling Toxicity->ADMET Drug-like properties Lead_Optimization Lead Optimization ADMET->Lead_Optimization Refine for clinical candidacy

Figure 1: A comprehensive workflow for the validation of this compound as a therapeutic lead compound.

Phase 1: In Vitro Characterization

1. Target Identification and Binding Affinity:

  • Rationale: The initial step is to identify the primary biological targets of this compound. Based on its structural similarity to known kinase inhibitors, a broad kinase panel screening is the logical starting point.

  • Protocol:

    • Perform a competitive binding assay (e.g., KINOMEscan™) to profile the binding affinity of the compound against a large panel of human kinases.

    • Identify kinases that show significant binding.

    • Confirm direct binding and determine the dissociation constant (Kd) for the top hits using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

2. In Vitro Kinase Inhibition Assay:

  • Rationale: Once the primary kinase targets are identified, it is crucial to determine if the compound inhibits their enzymatic activity.

  • Protocol:

    • Perform an in vitro kinase assay using the purified recombinant target kinase.[8][9][10][11]

    • Incubate the kinase with its specific substrate and ATP (often radiolabeled [γ-³²P]ATP).

    • Add varying concentrations of this compound to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

    • Analyze substrate phosphorylation via SDS-PAGE and autoradiography or using non-radioactive methods like fluorescence polarization.

3. Cell-Based Viability/Cytotoxicity Assay:

  • Rationale: To assess the compound's effect on cancer cells, a cell viability assay is essential. The MTT assay is a widely used, reliable colorimetric method.[12][13][14][15]

  • Protocol (MTT Assay):

    • Seed cancer cell lines (selected based on the identified kinase targets) in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).

    • Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[12]

    • Calculate the GI50 (concentration for 50% growth inhibition).

Phase 2: In Vivo Efficacy

1. Human Tumor Xenograft Model:

  • Rationale: To evaluate the anti-tumor activity of the compound in a living organism, a xenograft model is the standard preclinical approach.[16][17][18][19][20]

  • Protocol:

    • Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[16]

    • Allow tumors to grow to a palpable size.

    • Randomize mice into control and treatment groups.

    • Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Phase 3: Preclinical Profiling

1. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling:

  • Rationale: A promising lead compound must possess favorable drug-like properties. In vitro ADMET assays provide an early assessment of a compound's pharmacokinetic and safety profile.[21][22][23][24][25]

  • Key In Vitro Assays:

    • Solubility: Determine the compound's solubility in physiological buffers.

    • Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption.

    • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability and identify potential metabolites.

    • Cytochrome P450 (CYP) Inhibition: Evaluate the compound's potential to inhibit major CYP enzymes to predict drug-drug interactions.

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

    • Hepatotoxicity: Assess cytotoxicity in primary hepatocytes.

    • hERG Inhibition: Screen for potential cardiotoxicity by measuring inhibition of the hERG potassium channel.

Conclusion

While direct biological data for this compound is currently limited, its pyrazole core strongly suggests therapeutic potential, particularly in oncology and inflammatory diseases. By following the rigorous, multi-phased validation workflow outlined in this guide and benchmarking against established drugs like Celecoxib and Sorafenib, researchers can systematically evaluate its efficacy, safety, and drug-like properties. This structured approach, grounded in scientific integrity and logical progression, is essential for determining whether this compound can be advanced as a promising lead compound for the development of a novel therapeutic agent.

References

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  • Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2023). YouTube. (URL: [Link])

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  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. (URL: [Link])

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  • What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. (URL: [Link])

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2008). Clinical Cancer Research. (URL: [Link])

  • AXL Inhibitors in Oncology Clinical Trials: A Review. (2024). ResearchGate. (URL: [Link])

  • What is the mechanism of Celecoxib? Patsnap Synapse. (URL: [Link])

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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(1H-Pyrazol-3-yl)aniline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, particularly in the design of kinase inhibitors. This guide provides an in-depth comparative analysis of 3-(1H-pyrazol-3-yl)aniline derivatives through the lens of computational docking studies. We will explore the nuances of their interactions with key oncological targets, backed by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for their own investigations.

The Significance of the this compound Scaffold

The this compound core is a bioisosteric mimic of the native adenine scaffold of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of protein kinases. The strategic placement of the aniline group provides a crucial vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The inherent versatility of this scaffold has led to its investigation against numerous kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][2]

Comparative Docking Analysis: Unveiling Binding Affinities

Molecular docking serves as a powerful in silico tool to predict the binding orientation and affinity of a ligand to its protein target.[3] Below, we compare the docking performance of various this compound derivatives against several therapeutically relevant kinases. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.

Table 1: Comparative Docking Scores and Biological Activities of Pyrazolylaniline Derivatives

Derivative/CompoundTarget KinasePDB IDDocking Score (kcal/mol)Key Interactions & InsightsBiological Activity (IC50)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a)CDK21H1SNot explicitly stated, but potent inhibition observed.The pyrazole core likely forms key hydrogen bonds with the hinge region of CDK2, mimicking ATP binding. The aniline moiety can be modified to explore further interactions in the active site.0.98 µM (CDK2/cyclin E)[4][5]
Pyrazole-linked pyrazoline derivative (6h)EGFR1M17Not explicitly stated, but potent inhibition observed.Binds to the hinge region of the ATP binding site of EGFR tyrosine kinase in a similar manner to the standard drug gefitinib.1.66 µM (EGFR kinase)[2]
Pyrazole-linked pyrazoline derivative (6j)EGFR1M17Not explicitly stated, but potent inhibition observed.Similar binding mode to compound 6h, highlighting the importance of the pyrazole-aniline core for EGFR inhibition.1.9 µM (EGFR kinase)[2]
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-22QU5-10.09The pyrazole derivative shows strong potential as a VEGFR-2 inhibitor based on its favorable binding energy.Not Available[1][6]
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)CDK22VTO-10.35This derivative exhibits a very strong predicted binding affinity for CDK2, suggesting it could be a potent inhibitor.Not Available[1][6]
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5)EGFRNot specified-9.7This triazolylaniline, a close analog, demonstrates high affinity, suggesting the aniline moiety is key for potent EGFR binding.Not Available[7]

Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in scoring functions and protocols.

The "Why" Behind the Method: A Self-Validating Docking Protocol

A robust and reproducible docking protocol is paramount for generating meaningful and trustworthy results. Here, we outline a comprehensive, step-by-step methodology that incorporates self-validating checks to ensure the reliability of the generated binding poses.

Experimental Protocol: Molecular Docking of this compound Derivatives

1. Protein Preparation: The Foundation of Accuracy

  • Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential water molecules, co-factors, or co-crystallized ligands. Proper preparation is crucial to mimic the physiological environment and remove confounding variables.

  • Procedure:

    • Download the desired protein crystal structure (e.g., CDK2 - PDB ID: 2VTO) from the RCSB PDB.

    • Remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

    • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using a standard force field (e.g., Kollman charges). This step is vital for accurately calculating electrostatic interactions.

    • Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

2. Ligand Preparation: Optimizing the Small Molecule

  • Rationale: The 3D conformation of the ligand significantly influences its binding mode. Energy minimization is performed to obtain a low-energy, stable conformation.

  • Procedure:

    • Sketch the this compound derivative using a chemical drawing tool (e.g., ChemDraw) and generate its 3D coordinates.

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94). This ensures a realistic starting conformation for docking.

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds of the ligand. This flexibility allows the docking algorithm to explore a wider range of conformations within the binding site.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT).

3. Grid Generation: Defining the Search Space

  • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. The size and location of the grid are critical for an efficient and accurate docking run.

  • Procedure:

    • Identify the active site of the target protein. This is often the location of the co-crystallized native ligand.

    • Center the grid box on the active site.

    • Set the dimensions of the grid box to be large enough to encompass the entire active site and allow for the ligand to rotate and translate freely. A buffer of 10-15 Å around the active site is generally recommended.

4. Docking Simulation: The Search for the Best Fit

  • Rationale: The docking algorithm systematically explores different conformations and orientations of the ligand within the defined grid box, evaluating the binding energy of each pose.

  • Procedure:

    • Select a robust docking algorithm. The Lamarckian Genetic Algorithm (LGA) in AutoDock is a widely used and validated method.[1]

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations. A higher number of runs increases the likelihood of finding the global minimum energy pose but also increases computational time.

    • Initiate the docking simulation.

5. Analysis of Results: From Poses to Insights

  • Rationale: The output of a docking simulation is a series of binding poses ranked by their predicted binding energy. Careful analysis is required to identify the most plausible binding mode.

  • Procedure:

    • Cluster the resulting poses based on their root-mean-square deviation (RMSD). Poses with an RMSD of less than 2.0 Å are generally considered to be in the same cluster.

    • Analyze the lowest energy pose from the most populated cluster. This is often considered the most likely binding mode.

    • Visualize the protein-ligand interactions of the selected pose. Identify key hydrogen bonds, hydrophobic interactions, and any other significant contacts.

    • Self-Validation Check: Compare the docked pose of a known inhibitor (if available) with its co-crystallized conformation. A low RMSD between the two validates the docking protocol.

Visualizing the Workflow and Pathways

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Diagram 1: A Representative Molecular Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure) docking_run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_clustering Pose Clustering & Ranking docking_run->pose_clustering interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_clustering->interaction_analysis validation Protocol Validation (RMSD of known inhibitor) interaction_analysis->validation

Caption: A streamlined workflow for molecular docking studies.

Diagram 2: Generalized Kinase Inhibition by ATP-Competitive Inhibitors

kinase_inhibition cluster_kinase Kinase Active Site cluster_ligands cluster_outcome kinase Kinase Hinge Region ATP Binding Pocket phosphorylation Substrate Phosphorylation (Signal Propagation) kinase:atp_pocket->phosphorylation Active Kinase atp ATP atp->kinase:atp_pocket Binds & Phosphorylates Substrate inhibitor This compound Derivative inhibitor->kinase:atp_pocket Competitively Binds no_phosphorylation Inhibition of Phosphorylation (Signal Blockade)

Caption: Competitive inhibition of a kinase by a pyrazolylaniline derivative.

Conclusion

Comparative docking studies of this compound derivatives offer invaluable insights into their potential as kinase inhibitors. By employing a rigorous and self-validating docking protocol, researchers can confidently predict binding affinities and interaction patterns, thereby guiding the rational design of more potent and selective drug candidates. The data and methodologies presented in this guide serve as a foundational resource for professionals in the field, empowering them to accelerate their drug discovery efforts.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Ferrarezi, A. A., de Souza, J. V. P., Maigret, B., Kioshima, E. S., Moura, S., de Oliveira, A. J. B., ... & Gonçalves, R. A. C. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & Medicinal Chemistry, 120, 118095. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Institutes of Health. [Link]

  • Huang, W., Wang, Y., Li, Y., Li, D., & Li, J. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900. [Link]

  • Saad, N. S., El-Malah, A. A., Ali, M. M., Salama, M. A., El-Gohary, N. M., El-Adl, K., & El-Sayed, M. A. A. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). ResearchGate. [Link]

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  • Chandra, Kumar, S. R., Javaregowda, V. G., Doreswamy, B. H., Ningaiah, S., Bhadraiah, U. K., ... & Mahendra, M. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. [Link]

  • Kumar, R., Kumar, A., Kumar, A., Singh, A., & Kumar, P. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]

  • Kumar, R., Kumar, A., Kumar, A., Singh, A., & Kumar, P. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]

  • Kamal, A., Ali, M. S., Husain, S. M., Nayak, V. L., Bagaria, S., Ramakrishna, S., & Kumar, A. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]

  • Al-Ostath, R. A. A., El-Apasery, M. A., & Gomaa, A. M. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(11), 4478. [Link]

  • Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). Synthesis, Characterization, Molecular Docking Studies and Anthelmintic and Anti-Cancer Activity of Pyrazole Contain Novel Indolin-2-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

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  • Khalilullah, H., Agarwal, D. K., Ahsan, M. J., Jadav, S. S., Mohammed, H. A., Khan, M. A., ... & Khan, R. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. International Journal of Molecular Sciences, 23(23), 14757. [Link]

  • Boshta, N. M., Temirak, A., El-Dash, A. A., Khan, S. A., & Abdel-Gawad, H. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry, 143, 107058. [Link]

  • Shamkhi, Z. S. (2025). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. ResearchGate. [Link]

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  • Parchenko, V. V., Chornoivan, N. H., & Parchenko, M. V. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 519-526. [Link]

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A Senior Application Scientist's Guide to Assessing the Novelty and Patentability of 3-(1H-Pyrazol-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(1H-pyrazol-3-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of numerous kinase inhibitors. Its unique geometry and hydrogen bonding capabilities allow for potent and selective interactions with the ATP-binding pocket of various kinases. This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically assess the novelty and patentability of new derivatives based on this scaffold. We will delve into the methodologies for conducting thorough prior art searches, understanding the legal and scientific requirements for patentability, and detail the essential experimental protocols for synthesis, characterization, and biological validation. This document is designed to bridge the gap between innovative chemical synthesis and the strategic protection of intellectual property, ensuring that promising new chemical entities can successfully navigate the path to clinical development.

Introduction: The Significance of the this compound Scaffold

The this compound core has emerged as a critical pharmacophore in the development of targeted cancer therapies. Its structural rigidity and ability to act as a hinge-binding motif have made it a favored starting point for the design of potent kinase inhibitors. Notably, this scaffold is a key component in several investigational and approved drugs targeting oncogenic kinases such as Aurora kinases, spleen tyrosine kinase (Syk), and Janus kinases (JAKs).

The value of this scaffold lies in its synthetic tractability and the rich chemical space that can be explored through substitution at various positions on both the pyrazole and aniline rings. However, this popularity also means the intellectual property landscape is crowded. For any new derivative to be considered a viable drug candidate, it must not only demonstrate superior biological activity but also be demonstrably novel and non-obvious over the existing prior art. This guide provides the strategic and experimental framework to make that determination.

Assessing the Intellectual Property Landscape: Novelty and Patentability

Before embarking on a costly and time-consuming synthesis campaign, a thorough assessment of the novelty and patentability of your proposed derivatives is paramount. This process is a multi-step investigation that combines database searching with a clear understanding of patent law.

Establishing Novelty: A Systematic Prior Art Search

A new chemical entity is considered novel if it has not been previously disclosed to the public in any form (e.g., in a patent, scientific journal, or conference presentation) before the date of filing a patent application. The search for such disclosures is known as a prior art search.

The primary strategy is to search major chemical and patent databases. This is not merely a text-based search but a structure and substructure-based inquiry.

Key Databases for Chemical Structure Searching:

  • SciFinder-n (Chemical Abstracts Service): The most comprehensive database for chemical literature and patents, allowing for exact structure, substructure, and reaction searches.

  • Reaxys (Elsevier): A powerful tool for searching chemical compounds, reactions, and properties, with deep indexing of experimental data from journals and patents.

  • PubChem: A free and extensive database of chemical molecules and their activities against biological assays.

Workflow for a Comprehensive Novelty Search:

  • Define the Core Scaffold: Draw the this compound core structure in your search tool.

  • Conduct a Substructure Search: Search for all known compounds containing this core. This will give you an immediate understanding of the existing chemical space.

  • Refine with Proposed Substituents: Add the specific R-groups you are proposing to your substructure search. If this search yields zero results, you have a preliminary indication of structural novelty.

  • Broaden the Search: Consider searching for close analogs or bioisosteres of your proposed substituents, as these could be cited as relevant prior art by a patent examiner.

  • Search Patent Databases: Independently search patent databases like Google Patents, the USPTO Patent Full-Text and Image Database, and Espacenet. Use a combination of keyword searches (e.g., "pyrazole aniline kinase inhibitor") and, where possible, chemical structure searches.

Below is a logical workflow for this assessment process.

G cluster_0 Phase 1: Novelty Assessment A Define Proposed Derivative(s) (Core + R-groups) B Conduct Substructure Search (e.g., SciFinder, Reaxys) A->B C Analyze Results: Is the exact structure found? B->C D NO C->D   E YES C->E   G Proceed to Patentability Assessment D->G F STOP: Compound is not novel. Re-design. E->F G cluster_1 Cellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor KinaseA Target Kinase (e.g., Aurora Kinase) Receptor->KinaseA Activates Substrate Downstream Substrate KinaseA->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound Derivative Inhibitor->KinaseA

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological impact. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(1H-pyrazol-3-yl)aniline, a compound valued in medicinal chemistry for its versatile structure.

Core Principles of Chemical Waste Management

The disposal of any chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[1][2] This "cradle-to-grave" approach mandates that hazardous waste be managed safely from its point of generation to its final disposal.[2][3] Key tenets of this system include:

  • Waste Determination: Generators are responsible for determining if their waste is hazardous.[3][4][5]

  • Proper Containment: Waste must be collected in compatible, sealed containers.[1][4]

  • Accurate Labeling: All waste containers must be clearly and accurately labeled.[4]

  • Manifest System: The transport of hazardous waste requires a manifest that tracks its journey to an approved Treatment, Storage, and Disposal Facility (TSDF).[1][5]

Hazard Assessment of this compound

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be:

Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Data for related pyrazolyl anilines consistently indicates Category 4 acute toxicity for oral, dermal, and inhalation routes.[6][7][8][9][10]
Skin Corrosion/Irritation Causes skin irritation.The majority of similar compounds are classified as skin irritants.[6][7][8][9][11][12]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for this class of compounds.[6][7][8][9][11][12]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of dust or fumes can lead to irritation of the respiratory system.[6][7][8][9][11][12][13]
Potential for Carcinogenicity and Mutagenicity Aniline and some of its derivatives are suspected of causing genetic defects and cancer.Aniline itself is a suspected carcinogen and reproductive toxin.[14]

Personal Protective Equipment (PPE) and Safe Handling

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[14] Gloves must be inspected before use and disposed of after contamination.To prevent skin contact, which can be harmful.[6][7][8]
Eye/Face Protection Use chemical safety goggles or a face shield that meets NIOSH or EN 166 standards.[9][15][16]To protect against splashes and dust that can cause serious eye irritation.[6][7][8]
Skin and Body Protection Wear a fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[7][16]To minimize the risk of skin irritation and dermal toxicity.[6][7][8]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[13] If a fume hood is not available, a NIOSH-approved respirator may be required.[7]To prevent inhalation of dust or vapors that may cause respiratory irritation.[6][7][8]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[15][17]

  • Do not breathe dust or vapors.[18]

  • Wash hands thoroughly after handling.[6][9][13]

  • Ensure adequate ventilation at all times.[6][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as a hazardous waste stream.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated this compound, as well as grossly contaminated items (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.[14] The container must be kept closed when not in use.[1][4]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Labware: Disposable labware (pipette tips, gloves, etc.) with trace contamination should be collected in a separate, lined container designated for hazardous solid waste.

Step 2: Container Labeling

All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")

  • The accumulation start date

Step 3: Storage

Store hazardous waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[4] The SAA must be under the control of the operator of the process generating the waste. Ensure that incompatible wastes are segregated.[4]

Step 4: Disposal Request

Once the waste container is full, or if you are approaching the time limits for accumulation, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[14]

Step 5: Spill Management

In the event of a spill:

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry substance.[14] Wearing appropriate PPE, sweep or scoop the material into a designated hazardous waste container.[6][9][15]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[14]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_management Waste Management & Disposal cluster_spill Spill Response start Handle this compound (with full PPE) waste_generated Waste Generated (Solid, Liquid, Contaminated Materials) start->waste_generated spill Spill Occurs start->spill segregate Segregate Waste Streams waste_generated->segregate collect Collect in Compatible, Closed Containers segregate->collect label_container Label Container Immediately ('Hazardous Waste', Chemical Name, Hazards) collect->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request EHS Pickup When Full store->request_pickup disposal Dispose via Approved TSDF request_pickup->disposal small_spill Small Spill? (Cleanable in <10 min) spill->small_spill cleanup Clean up with Inert Absorbent (Full PPE) small_spill->cleanup Yes evacuate Evacuate Area & Contact EHS small_spill->evacuate No spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->collect

Caption: Decision workflow for the safe handling and disposal of this compound waste.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By treating this compound with the caution afforded to hazardous materials and adhering to the detailed procedures outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • Fisher Scientific. Safety Data Sheet: 4-(1-Methyl-1H-pyrazol-3-yl)aniline.
  • Fisher Scientific. Safety Data Sheet: 3-(1-Methyl-1H-pyrazol-5-yl)aniline.
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  • CymitQuimica. (2024, December 19).
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  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

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Navigating the Safe Handling of 3-(1H-pyrazol-3-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environments are paramount. The handling of novel chemical entities like 3-(1H-pyrazol-3-yl)aniline, a molecule with potential applications in medicinal chemistry, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a research setting.

Hazard Assessment and GHS Classification

While a comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar aromatic amines and pyrazole derivatives, along with available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, necessitates handling this compound with a high degree of caution. The primary hazards are associated with its aromatic amine functionality, which can be readily absorbed through the skin, and the pyrazole moiety, which is common in biologically active molecules.

Based on data for the closely related isomer, 3-(1H-pyrazol-1-yl)aniline, and other similar compounds, the following GHS hazard classifications should be assumed:

  • Acute Toxicity, Oral: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Aromatic amines as a class are known for potential long-term health effects, including carcinogenicity and mutagenicity, and can be toxic to aquatic life.[1][2][3][4] Therefore, minimizing exposure is a critical objective.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Body Part Recommended Protection Specifications & Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] Protects against accidental splashes of the compound in solid or solution form.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended). A standard laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron or impervious clothing should be worn.[7]Inspect gloves for any signs of degradation or perforation before each use. Aromatic amines can be absorbed through the skin, making diligent hand protection crucial.[1]
Respiratory A NIOSH-approved respirator with organic vapor cartridges and a particulate filter (N95 or higher) may be necessary if engineering controls are insufficient or if aerosols or dust are generated.[5][8]All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: From Receipt to Reaction

A meticulous operational plan is critical for minimizing the risk of exposure to this compound. The following step-by-step workflow should be adapted to your specific laboratory procedures.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep_Area Prepare work area in a certified chemical fume hood. Cover the surface with absorbent bench paper. Don_PPE Don all required Personal Protective Equipment (PPE). Prep_Area->Don_PPE Weigh_Transfer Weigh and transfer the solid compound within the fume hood using appropriate tools to minimize dust generation. Don_PPE->Weigh_Transfer Dissolution If creating a solution, slowly add the solid to the solvent to prevent splashing. Weigh_Transfer->Dissolution Reaction Set up and conduct the reaction within the fume hood, ensuring all glassware is securely clamped. Dissolution->Reaction Workup Perform reaction workup (e.g., quenching, extractions) within the fume hood. Reaction->Workup Decontaminate Decontaminate all equipment and the work area with an appropriate solvent (e.g., ethanol). Workup->Decontaminate Doff_PPE Doff PPE in the correct order to prevent cross-contamination. Decontaminate->Doff_PPE Wash Wash hands thoroughly with soap and water. Doff_PPE->Wash

Caption: A step-by-step workflow for the safe handling of this compound.

Storage:

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7] It should be kept away from strong oxidizing agents, strong acids, and sources of ignition.[5][7] The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing and shoes.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:

For a small spill, and if you are trained to do so, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] Avoid generating dust. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[3]

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.

Disposal_Plan cluster_Waste_Collection Waste Collection cluster_Container_Management Container Management cluster_Final_Disposal Final Disposal Segregate Segregate waste containing this compound from other waste streams. Label Use a dedicated, sealed, and clearly labeled hazardous waste container. The label should include 'Hazardous Waste' and the chemical name. Segregate->Label Store_Waste Store the waste container in a designated, secure area, away from incompatible materials. Label->Store_Waste Rinse Triple rinse empty containers that held the compound. Collect the rinsate as hazardous waste. Store_Waste->Rinse EHS_Pickup Arrange for waste pickup by your institution's Environmental Health & Safety (EHS) department. Rinse->EHS_Pickup Manifest Ensure all required waste manifests are completed accurately. EHS_Pickup->Manifest

Caption: A procedural diagram for the proper disposal of this compound waste.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[10] All disposable PPE, contaminated bench paper, and other materials that have come into contact with the compound must be disposed of as hazardous waste.[11][12]

References

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